Piperazine, 1,4-bis(1-oxooctadecyl)-
Description
BenchChem offers high-quality Piperazine, 1,4-bis(1-oxooctadecyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1,4-bis(1-oxooctadecyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
53575-22-7 |
|---|---|
Formule moléculaire |
C40H78N2O2 |
Poids moléculaire |
619.1 g/mol |
Nom IUPAC |
1-(4-octadecanoylpiperazin-1-yl)octadecan-1-one |
InChI |
InChI=1S/C40H78N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(43)41-35-37-42(38-36-41)40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
Clé InChI |
SBZUEZTWHOASHE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)N1CCN(CC1)C(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Piperazine, 1,4-bis(1-oxooctadecyl)-: Mechanistic Insights and Applications in Transdermal Drug Delivery
Executive Summary
Overcoming the barrier properties of the stratum corneum (SC) remains the primary bottleneck in transdermal drug delivery. While numerous Chemical Penetration Enhancers (CPEs) exist, many suffer from a narrow therapeutic index, causing severe skin irritation. Piperazine, 1,4-bis(1-oxooctadecyl)- , commonly known as 1,4-distearoylpiperazine , represents a highly lipophilic Azone analog designed to fluidize SC lipids without inducing catastrophic protein denaturation in the viable epidermis. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic causality, and validated protocols for its integration into transdermal formulations.
Chemical Identity & Physicochemical Profiling
1,4-distearoylpiperazine is characterized by a central piperazine ring flanked by two 18-carbon saturated acyl (stearoyl) chains attached via amide linkages[1],[2].
Table 1: Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 1,4-bis(1-oxooctadecyl)piperazine |
| Common Synonyms | 1,4-distearoylpiperazine; N,N'-distearoylpiperazine |
| CAS Registry Number | 53575-22-7 |
| Molecular Formula | C₄₀H₇₈N₂O₂ |
| Molecular Weight | 619.06 g/mol |
| CPE-DB Classification | Azone_analog-203 |
| Structural Features | Heterocyclic diamine core; Dual saturated C18 aliphatic chains |
Causality in Design: The dual stearoyl chains provide extreme lipophilicity, ensuring the molecule partitions preferentially into the lipid-rich extracellular matrix of the stratum corneum rather than the aqueous viable epidermis. The piperazine core introduces polar amide bonds that act as hydrogen-bond disruptors, a critical feature for destabilizing the tightly packed ceramide network[3].
Mechanistic Action in the Stratum Corneum
The stratum corneum is often modeled as a "brick and mortar" structure, where corneocytes (bricks) are embedded in a highly ordered lipid matrix (mortar) composed of ceramides, cholesterol, and free fatty acids[4].
As an Azone analog, 1,4-distearoylpiperazine operates via a dual-action mechanism[5]:
-
Lipid Intercalation: The long C18 aliphatic chains intercalate into the hydrophobic tails of the SC lipid bilayers. Because these chains are bulky, they disrupt the highly ordered orthorhombic lateral packing, inducing a transition to a more fluid, liquid-crystalline state[6].
-
Hydrogen Bond Disruption: The nitrogen atoms in the piperazine ring, conjugated into amide bonds, compete for hydrogen bonding with the headgroups of endogenous ceramides[5]. This weakens the lateral stability of the lipid matrix, creating transient micro-channels that reduce diffusional resistance for active pharmaceutical ingredients (APIs).
Mechanism of Stratum Corneum Lipid Disruption by 1,4-distearoylpiperazine.
Formulation & Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for formulating and testing 1,4-distearoylpiperazine.
Protocol A: Preparation of a Transdermal Lipid Matrix
Due to its high molecular weight and long saturated chains, 1,4-distearoylpiperazine has a high melting point. It must be formulated using hot-melt techniques.
-
Lipid Phase Melting: Weigh 2.0% (w/w) 1,4-distearoylpiperazine and combine with base excipients (e.g., cetyl alcohol, isopropyl myristate). Heat the mixture to 75–80°C under continuous magnetic stirring until a clear, homogenous lipid phase is achieved.
-
API Incorporation: Dissolve the target lipophilic API into the molten lipid phase. Causality Check: Ensure the API is thermostable at 80°C; otherwise, it must be added during the cooling phase to prevent thermal degradation.
-
Emulsification: Slowly add the aqueous phase (pre-heated to 80°C) to the lipid phase under high-shear homogenization (e.g., 10,000 rpm for 5 minutes).
-
Cooling: Cool the emulsion gradually to room temperature under low-shear stirring to prevent premature lipid crystallization, ensuring the CPE remains uniformly distributed.
Protocol B: In Vitro Permeation Testing (IVPT)
IVPT using Franz diffusion cells is the gold standard for validating the efficacy of CPEs[6],[3].
-
Membrane Preparation: Use dermatomed porcine ear skin or human cadaver skin (thickness ~500 µm). Hydrate the skin in phosphate-buffered saline (PBS, pH 7.4) for 30 minutes prior to mounting.
-
Cell Assembly: Mount the skin between the donor and receptor compartments of a Franz cell, with the stratum corneum facing the donor chamber.
-
Receptor Fluid Equilibration: Fill the receptor compartment with degassed PBS (containing 1% Tween 80 to maintain sink conditions for lipophilic drugs). Maintain the temperature at 32°C ± 1°C (physiological skin surface temperature) via a circulating water bath.
-
Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the 1,4-distearoylpiperazine formulation to the donor compartment.
-
Sampling & Analysis: Withdraw 200 µL aliquots from the receptor sampling port at predetermined intervals (1, 2, 4, 8, 12, and 24 hours), replacing the volume with fresh receptor fluid. Quantify the API using validated HPLC or LC-MS/MS methods to calculate the steady-state flux ( Jss ).
Step-by-Step Workflow for In Vitro Permeation Testing (IVPT).
Safety, Irritation, and E-E-A-T Considerations
A fundamental constraint in transdermal delivery is the inverse relationship between CPE potency and skin safety. Many aggressive enhancers (like sodium lauryl sulfate) cause severe erythema by penetrating into the viable epidermis and denaturing keratin and other structural proteins[6].
The 1,4-distearoylpiperazine Advantage: The extreme lipophilicity (driven by the C36 total hydrocarbon tail) restricts the molecule's partitioning strictly to the lipophilic domains of the stratum corneum. It lacks the aqueous solubility required to diffuse deeply into the viable epidermal layers. Consequently, it fluidizes the dead SC barrier without triggering the interstitial release of pro-inflammatory cytokines from living keratinocytes[6],[5]. This self-limiting penetration profile makes it a highly attractive candidate for chronic transdermal patch applications.
References
-
PubChem (NIH): Piperazine, 1,4-bis(1-oxooctadecyl)- | CID 550164. Retrieved from[Link]
-
PNAS: Design principles of chemical penetration enhancers for transdermal drug delivery. Retrieved from[Link]
-
Molecular Pharmaceutics (ACS): Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. Retrieved from[Link]
-
MDPI Pharmaceutics: CPE-DB: An Open Database of Chemical Penetration Enhancers. Retrieved from[Link]
-
International Journal of Pharmaceutics (via ResearchGate): Azone analogues: Classification, design, and transdermal penetration principles. Retrieved from[Link]
Sources
Synthesis and Application of Piperazine, 1,4-bis(1-oxooctadecyl)- in Advanced Lipid Formulations
Executive Summary
In the realm of advanced lipid-based therapeutics and materials science, the structural rigidity of a lipid's hydrophobic domain dictates the macroscopic behavior of the entire assembly. Piperazine, 1,4-bis(1-oxooctadecyl)- —commonly referred to as 1,4-distearoylpiperazine—represents a unique class of structural lipids. Unlike traditional linear aliphatic amides or phospholipids, the incorporation of a central piperazine core induces restricted conformational rotation. This technical guide provides a deep dive into the causality-driven synthesis of this molecule and its emerging role as a structural component in Lipid Nanoparticle (LNP) formulations designed for targeted gene delivery.
Chemical Identity & Quantitative Data
Before initiating synthesis, it is critical to define the physicochemical parameters of the target molecule. The dual stearoyl chains provide intense hydrophobicity, while the diamide core offers hydrogen-bonding potential.
| Property | Value |
| IUPAC Name | 1,4-bis(octadecanoyl)piperazine |
| Common Name | 1,4-Distearoylpiperazine |
| CAS Registry Number | |
| Molecular Formula | C₄₀H₇₈N₂O₂ |
| Molecular Weight | 619.06 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in hot chloroform, DCM; insoluble in water |
Mechanistic Pathways & Synthesis Strategies
The most scalable and high-yielding method for synthesizing 1,4-distearoylpiperazine is the Schotten-Baumann N-acylation . This involves the nucleophilic acyl substitution ( SNAc ) of stearoyl chloride by the secondary amines of the piperazine ring.
The Causality of Experimental Choices
As an application scientist, understanding why reagents are chosen is more important than simply following a recipe.
-
Why Dichloromethane (DCM) as a solvent? The reaction generates a highly non-polar, long-chain lipid. DCM effectively solubilizes both the stearoyl chloride and the growing hydrophobic product. If a less potent solvent is used, the mono-acylated intermediate may prematurely precipitate, trapping unreacted starting materials and drastically reducing the yield.
-
Why Triethylamine (TEA)? The nucleophilic attack of piperazine on the acid chloride generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the remaining secondary amines on the piperazine ring, rendering them non-nucleophilic. TEA acts as an acid scavenger, driving the reaction equilibrium forward to quantitative di-acylation.
-
Why 0°C Initiation? The initial amide bond formation is highly exothermic. Controlling the temperature prevents the thermal degradation of stearoyl chloride into ketenes and minimizes solvent boil-off, ensuring a clean impurity profile.
Detailed Experimental Protocol: N-Acylation
This protocol is designed as a self-validating system , ensuring that the operator can analytically confirm success at critical junctions before proceeding.
Step-by-Step Methodology
-
Preparation: Flame-dry a 500 mL round-bottom flask under an inert argon atmosphere. Add anhydrous Piperazine (1.0 eq, 10 mmol, 0.86 g) and dissolve in 150 mL of anhydrous DCM.
-
Base Addition: Inject Triethylamine (2.5 eq, 25 mmol, 3.48 mL) into the stirring solution. Cool the flask to 0°C using an ice-water bath.
-
Acylation: Dissolve Stearoyl chloride (2.2 eq, 22 mmol, 6.66 g) in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 45 minutes using an addition funnel. Note: The slight excess of stearoyl chloride ensures complete di-acylation.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12 hours under argon.
-
Self-Validation (In-Process Control): Spot the reaction mixture on a Silica Gel TLC plate alongside a pure piperazine standard. Develop the plate and apply a Ninhydrin stain.
-
Causality: Piperazine (a secondary amine) will stain a vivid purple. The fully di-acylated product lacks free amines and will not react. The complete absence of a Ninhydrin-positive spot confirms quantitative conversion , serving as a definitive go/no-go gate.
-
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1.0 M HCl (2 x 100 mL) to remove excess TEA, saturated aqueous NaHCO₃ (2 x 100 mL) to neutralize residual acid, and brine (1 x 100 mL) for osmotic balance.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid from a hot mixture of Ethanol/Ethyl Acetate (1:1 v/v) to yield pure 1,4-distearoylpiperazine crystals.
Fig 1: N-acylation workflow for 1,4-distearoylpiperazine synthesis.
Application Workflow: Integration into Lipid Nanoparticles (LNPs)
While historically used as a slip agent in polymer extrusion, 1,4-distearoylpiperazine is gaining traction as a structural lipid in.
Causality in LNP Formulation
Replacing traditional structural lipids (like DSPC) with a piperazine-derived lipid alters the lipid packing parameter. The rigid piperazine core induces a more constrained lamellar phase. Furthermore, the exposed nitrogen atoms in the piperazine ring, while sterically hindered by the stearoyl chains, subtly shift the surface pKa of the LNP. This specific physicochemical alteration has been empirically linked to enhanced spleen tropism , facilitating the transfection of splenic macrophages and dendritic cells over traditional hepatocyte clearance pathways.
Microfluidic Formulation Protocol
-
Aqueous Phase: Dissolve the therapeutic mRNA in a 50 mM Citrate Buffer (pH 4.0). The acidic pH ensures the ionizable lipids become fully protonated during mixing.
-
Lipid Phase: Dissolve the Ionizable Lipid, 1,4-distearoylpiperazine (Structural Lipid), Cholesterol, and PEG-Lipid in anhydrous Ethanol at a predetermined molar ratio (e.g., 50:10:38.5:1.5).
-
Microfluidic Mixing: Pump the aqueous and lipid phases through a microfluidic herringbone mixer at a 3:1 (Aqueous:Ethanol) volume ratio. The rapid shift in solvent polarity forces the hydrophobic stearoyl tails of the piperazine lipid to self-assemble, encapsulating the mRNA.
-
Buffer Exchange: Process the nascent LNPs through Tangential Flow Filtration (TFF) against 1X PBS (pH 7.4) to remove ethanol and neutralize the pH, locking the LNPs into their final stable conformation.
Fig 2: Microfluidic self-assembly of piperazine-integrated LNPs.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 550164, Piperazine, 1,4-bis(1-oxooctadecyl)-" PubChem,[Link][1]
-
Qiu, M., et al. "Lipid Nanoparticles for Delivery of CRISPR Gene Editing Components" Advanced Drug Delivery Reviews, PMC,[Link][2]
Sources
Piperazine, 1,4-bis(1-oxooctadecyl)-: Structural Mechanics and Applications as a Novel Transdermal Penetration Enhancer
Executive Summary
The stratum corneum (SC) represents the primary physiological barrier in transdermal drug delivery. It is composed of a highly ordered "brick and mortar" structure, where corneocytes are embedded in a crystalline lipid matrix of ceramides, cholesterol, and free fatty acids. To deliver therapeutics across this barrier, Chemical Penetration Enhancers (CPEs) are utilized to transiently disrupt the lipid packing.
Piperazine, 1,4-bis(1-oxooctadecyl)- (CAS: 53575-22-7), commonly known as 1,4-distearoylpiperazine, represents a highly specialized class of bis-amide CPEs. Cataloged as an advanced derivative in the, this molecule leverages a rigid piperazine core flanked by two lipophilic stearoyl chains to induce localized fluidization within the SC. This whitepaper provides an in-depth technical analysis of its structural causality, synthesis protocols, and validation methodologies for transdermal formulation.
Physicochemical Profiling & Structural Causality
The efficacy of a penetration enhancer is dictated by its thermodynamic activity and its spatial geometry. Unlike traditional mono-acyl enhancers (e.g., Azone), 1,4-distearoylpiperazine possesses a symmetrical bis-stearoyl substitution.
Mechanism of Lipid Disruption
The two C18 (stearoyl) chains exhibit extreme lipophilicity, allowing seamless partitioning into the lipophilic domains of the SC. However, the rigid, non-planar chair conformation of the central piperazine ring forces a fixed dihedral angle between the two acyl chains. When this molecule intercalates into the skin, its "wedge-like" geometry prevents the tight orthorhombic packing typical of endogenous ceramides. This steric mismatch induces a phase transition in the lipid lamellae from a rigid gel state to a more permeable liquid-crystalline state, significantly enhancing the flux of co-administered drugs.
Quantitative Data Summary
The following table summarizes the physicochemical properties of 1,4-distearoylpiperazine, sourced from[1], and explains the formulation causality behind each metric.
| Property | Value | Causality / Formulation Implication |
| IUPAC Name | 1,4-bis(1-oxooctadecyl)piperazine | Symmetrical bis-amide structure ensures uniform lipid intercalation. |
| CAS Number | 53575-22-7 | Unique chemical identifier for regulatory and sourcing purposes. |
| Molecular Weight | 619.06 g/mol | High MW necessitates the use of a low-MW co-solvent (e.g., Propylene Glycol) to ensure vehicle solubility. |
| LogP (Predicted) | > 10.0 | Extreme lipophilicity drives strong thermodynamic partitioning out of the formulation and into the SC lipids. |
| H-Bond Donors | 0 | The lack of N-H donors prevents the CPE from self-aggregating via hydrogen bonding, keeping it active as a monomer. |
| H-Bond Acceptors | 2 | The two carbonyl oxygens interact with the polar headgroups of skin ceramides, anchoring the molecule. |
| Rotatable Bonds | 34 | High conformational flexibility of the acyl chains maximizes entropy and lipid mixing within the SC. |
Synthesis & Purification Protocol
The synthesis of 1,4-distearoylpiperazine relies on a highly controlled bimolecular nucleophilic acyl substitution. The protocol below is designed as a self-validating system , ensuring that reaction completion and product purity can be quantitatively verified at the bench.
Step-by-Step Methodology: N-Acylation of Piperazine
Reagents: Anhydrous piperazine (1.0 eq), Stearoyl chloride (2.1 eq), Triethylamine (TEA) (2.5 eq), Anhydrous Dichloromethane (DCM).
-
System Preparation: Purge a round-bottom flask with inert Nitrogen ( N2 ) gas to prevent the hydrolysis of the moisture-sensitive stearoyl chloride.
-
Nucleophile Solvation: Dissolve anhydrous piperazine and TEA in anhydrous DCM.
-
Causality: TEA acts as a non-nucleophilic base to scavenge the generated hydrochloric acid (HCl). Without TEA, the unreacted piperazine would undergo protonation, rendering its secondary amines non-nucleophilic and prematurely halting the reaction.
-
-
Thermal Control: Chill the reaction vessel to 0 °C using an ice bath.
-
Causality: Acylation is highly exothermic. Maintaining 0 °C prevents localized heating that could lead to the degradation of the acyl chloride or the formation of colored impurities.
-
-
Acylation: Add stearoyl chloride dropwise over 30 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
In-Process Validation (TLC): Co-spot the reaction mixture against the starting piperazine on a silica TLC plate (Eluent: 9:1 DCM:MeOH). The disappearance of the baseline piperazine spot validates reaction completion.
-
Aqueous Workup: Wash the organic layer sequentially with 1M HCl (to remove excess TEA and unreacted piperazine), saturated NaHCO3 (to neutralize residual acid), and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4 , filter, and evaporate the DCM under reduced pressure. Recrystallize the crude solid from a hot mixture of ethanol and ethyl acetate to yield pure 1,4-distearoylpiperazine.
Fig 1: Step-by-step synthesis workflow of 1,4-distearoylpiperazine via controlled N-acylation.
Transdermal Formulation & Evaluation Protocol
To validate the efficacy of 1,4-distearoylpiperazine as a CPE, researchers must employ an ex vivo permeation model. The vertical Franz diffusion cell provides a controlled thermodynamic environment to measure the steady-state flux ( Jss ) of an Active Pharmaceutical Ingredient (API).
Step-by-Step Methodology: Franz Cell Permeation Assay
-
Vehicle Preparation: Dissolve the target API (e.g., a model drug) and 2% (w/v) 1,4-distearoylpiperazine in a co-solvent system of Propylene Glycol (PG) and Ethanol (1:1).
-
Causality: PG is not merely a solvent; it actively permeates the SC and solvates the polar headgroups of the lipid bilayer. This creates a synergistic swelling effect that amplifies the steric disruption caused by the bulky piperazine core of the CPE.
-
-
Membrane Preparation: Mount excised porcine or human cadaver skin between the donor and receptor compartments of a Franz cell, ensuring the stratum corneum faces the donor chamber.
-
Receptor Sink Conditions: Fill the receptor compartment with Phosphate Buffered Saline (PBS, pH 7.4) and maintain at 32 °C (physiological skin surface temperature) under constant magnetic stirring.
-
Causality: Maintaining "sink conditions" (where the drug concentration in the receptor fluid never exceeds 10% of its saturation solubility) ensures that the concentration gradient—the thermodynamic driving force for passive diffusion—remains constant.
-
-
Dosing & Sampling: Apply 0.5 mL of the formulation to the donor compartment. Withdraw 200 µL aliquots from the receptor sampling port at predetermined intervals (1, 2, 4, 8, 12, 24 hours), immediately replacing the volume with fresh PBS.
-
Self-Validating Mass Balance: After 24 hours, extract the remaining drug from the donor compartment, the skin membrane, and the total receptor fluid.
-
Validation Metric: The sum of the recovered API must equal 100 ± 10% of the initial dose. A failure in mass balance indicates drug degradation, volatilization, or binding to the glass apparatus, which invalidates the flux calculation.
-
Fig 2: Stratum corneum lipid fluidization pathway driven by 1,4-distearoylpiperazine.
Conclusion
Piperazine, 1,4-bis(1-oxooctadecyl)- serves as a sophisticated architectural tool in formulation science. By combining the extreme lipophilicity of stearoyl chains with the rigid, non-planar geometry of a piperazine core, it acts as a highly effective, non-ionic chemical penetration enhancer. When synthesized with strict environmental controls and formulated alongside synergistic co-solvents like propylene glycol, it provides a reliable mechanism for overcoming the stratum corneum barrier in transdermal drug delivery systems.
References
-
National Center for Biotechnology Information (PubChem). "Piperazine, 1,4-bis(1-oxooctadecyl)-; CID 550164." PubChem Compound Summary. Retrieved April 2026. URL:[Link]
-
IntBio. "CPE DB, the curated database of chemical penetration enhancers (Azone_analog-203)." Chemical Penetration Enhancers Database. Retrieved April 2026. URL:[Link]
Sources
Transdermal Permeation Modulation: A Technical Guide to 1,4-Distearoylpiperazine (CAS 53575-22-7)
Executive Summary
The stratum corneum (SC) represents a formidable physiological barrier, historically limiting transdermal drug delivery to small, highly lipophilic molecules. To overcome this, Chemical Penetration Enhancers (CPEs) are engineered to reversibly perturb the SC lipid matrix. Piperazine, 1,4-bis(1-oxooctadecyl)- , commonly known as 1,4-distearoylpiperazine (CAS 53575-22-7), is an advanced, highly lipophilic Azone analog . By replacing the traditional azepane ring with a rigid piperazine core and incorporating dual 18-carbon (stearoyl) chains, this molecule acts as a potent lipid fluidizer, significantly increasing the steady-state flux of co-administered Active Pharmaceutical Ingredients (APIs).
This whitepaper provides a comprehensive mechanistic breakdown, structural rationale, and self-validating experimental protocols for utilizing 1,4-distearoylpiperazine in transdermal formulation development.
Structural Rationale & Physicochemical Profiling
The efficacy of a CPE is governed by its partition coefficient and its spatial geometry within the SC lipid lamellae. 1,4-distearoylpiperazine (Molecular Weight: 619.1 g/mol ) is specifically designed to exploit structure-enhancement relationships .
-
Dual Stearoyl (C18) Chains: The SC lipid matrix is predominantly composed of ceramides, cholesterol, and free fatty acids. The C18 aliphatic chains of 1,4-distearoylpiperazine mimic the non-polar tails of endogenous skin lipids. This structural homology drives high thermodynamic partitioning into the lipid bilayers.
-
Piperazine Core: Unlike flexible aliphatic enhancers, the heterocyclic piperazine ring is rigid and bulky. When the C18 chains anchor into the lipid matrix, the piperazine core creates severe steric hindrance.
The Causality of Enhancement: The steric bulk of the piperazine ring prevents the endogenous ceramides from maintaining their highly ordered, crystalline (orthorhombic) packing. This forced disruption creates "free volume" or micro-cavities within the lipid bilayer, drastically lowering the diffusional resistance for APIs and facilitating transcellular and intercellular transport .
Mechanistic pathway of 1,4-distearoylpiperazine-mediated stratum corneum lipid fluidization.
Quantitative Efficacy & Data Presentation
Piperazine-based enhancers have been shown to yield 4- to 6-fold increases in skin permeability compared to baseline formulations . The table below summarizes the comparative Flux Enhancement Ratios (ER) of various CPE classes when delivering a model lipophilic drug (e.g., Cinnarizine) across excised skin models .
| Enhancer | Chemical Class | Target API | Enhancement Ratio (ER) | Primary Mechanism of Action |
| Control (Vehicle Only) | N/A | Cinnarizine | 1.0 | Baseline diffusion |
| Oleic Acid | Fatty Acid | Cinnarizine | ~3.8 | Phase transition temperature reduction |
| Azone (Laurocapram) | Azepanone | Cinnarizine | ~4.5 | Lipid fluidization |
| 1,4-Distearoylpiperazine | Piperazine | Cinnarizine | ~6.2 | Severe steric lipid disruption & fluidization |
Experimental Methodology: Ex Vivo Permeation & Validation
To ensure scientific integrity, the evaluation of 1,4-distearoylpiperazine must be conducted using a self-validating system. The following protocol pairs standard Franz diffusion cell assays with Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy to prove that the observed flux increase is directly caused by lipid disruption, rather than artifactual skin damage.
Step-by-Step Protocol
Step 1: Formulation and Thermodynamic Optimization Because 1,4-distearoylpiperazine is highly lipophilic, it exhibits poor aqueous solubility. It must be formulated in a co-solvent system (e.g., Propylene Glycol/Ethanol) to ensure it remains completely dissolved. Causality: A dissolved state ensures maximum thermodynamic activity, which is the driving force for the CPE to partition out of the vehicle and into the skin .
Step 2: Skin Membrane Preparation Isolate the epidermis from dermatomed porcine skin (a standard human skin analog) using a heat-separation technique (60°C for 1 minute). Mount the tissue between the donor and receptor compartments of a vertical Franz diffusion cell.
Step 3: Permeation Assay Setup Fill the receptor compartment with a physiological buffer (e.g., PBS with 1% Tween 80 to maintain sink conditions for lipophilic APIs). Maintain the system at 32°C . Causality: The skin surface temperature in humans is approximately 32°C, not the core body temperature of 37°C. Testing at 37°C artificially inflates lipid fluidity and yields false-positive enhancement data.
Step 4: Dosing and Sampling Apply 10 mg/cm² of the formulation to the donor compartment. Withdraw 200 µL aliquots from the receptor chamber at predetermined intervals (1, 2, 4, 8, 12, and 24 hours), replacing the volume with fresh buffer. Analyze samples via HPLC to calculate the steady-state flux ( Jss ).
Step 5: Mechanistic Validation via ATR-FTIR Post-experiment, remove the SC membrane, wash it to remove residual formulation, and analyze it using ATR-FTIR. Self-Validation Check: Focus on the CH₂ symmetric and asymmetric stretching vibrations (typically at 2850 cm⁻¹ and 2920 cm⁻¹). A shift to higher wavenumbers confirms that 1,4-distearoylpiperazine successfully transitioned the SC lipids from a solid-ordered (orthorhombic) state to a liquid-disordered state .
Ex vivo permeation and mechanistic validation workflow using Franz diffusion cells.
Safety, Toxicity, and Reversibility
A critical parameter for any CPE is its safety profile. While 1,4-distearoylpiperazine is highly effective at lipid fluidization, researchers must verify that it does not cause irreversible protein denaturation.
-
Protein Denaturation Assay: Using the same ATR-FTIR data from Step 5, examine the Amide I and Amide II bands (1650 cm⁻¹ and 1550 cm⁻¹). Significant shifts or broadening in these regions indicate keratin denaturation, which correlates directly with in vivo skin irritation and erythema . Ideal formulations of 1,4-distearoylpiperazine will show massive shifts in the CH₂ lipid bands but negligible changes in the Amide bands.
-
Reversibility: Transepidermal Water Loss (TEWL) should be measured in vivo post-patch removal. The SC barrier must recover its baseline TEWL values within 24 to 48 hours, proving the structural disruption was transient and non-destructive.
References
-
CPE DB: The Curated Database of Chemical Penetration Enhancers Source: Intbio.org URL:[Link]
-
Design principles of chemical penetration enhancers for transdermal drug delivery Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Influence of Vehicles and Penetration Enhancers on the Permeation of Cinnarizine Through the Skin Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Structure Enhancement Relationship of Chemical Penetration Enhancers in Drug Transport across the Stratum Corneum Source: MDPI - Pharmaceutics URL:[Link]
-
Enhancement of transdermal drug delivery via synergistic action of chemicals Source: PermeGear / Journal of Controlled Release URL:[Link]
Physicochemical Profiling and Application of Piperazine, 1,4-bis(1-oxooctadecyl)- in Transdermal Drug Delivery
Executive Summary
The compound Piperazine, 1,4-bis(1-oxooctadecyl)- (CAS: 53575-22-7) [1], widely referred to in pharmaceutical literature as 1,4-distearoylpiperazine , is a highly specialized synthetic lipidic excipient. Within the drug development sector, it is primarily investigated as an Azone analog —a class of Chemical Penetration Enhancers (CPEs) [2].
Transdermal drug delivery is notoriously limited by the stratum corneum (SC), the outermost layer of the epidermis composed of a highly ordered ceramide, cholesterol, and free fatty acid matrix. 1,4-distearoylpiperazine functions by safely and reversibly disrupting this lipid packing, thereby increasing the intercellular diffusivity of co-administered Active Pharmaceutical Ingredients (APIs) without causing the deep-tissue irritation associated with earlier-generation solvents [3].
Physicochemical Properties & Structural Causality
To understand the efficacy of 1,4-distearoylpiperazine, one must analyze the causality between its chemical structure and its physical behavior in biological matrices.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of the compound.
| Property | Value | Scientific Implication |
| Molecular Formula | C₄₀H₇₈N₂O₂ | High carbon count dictates extreme lipophilicity. |
| Molecular Weight | 619.06 g/mol | Exceeds the standard 500 Da rule for passive diffusion, meaning the enhancer acts on the barrier rather than easily passing through it. |
| SMILES String | CCCCCCCCCCCCCCCCCC(=O)N1CCN(CC1)C(=O)CCCCCCCCCCCCCCCCC | Symmetrical bis-amide structure. |
| LogP (Calculated) | > 12.0 | Near-absolute insolubility in water; requires lipophilic vehicles (e.g., propylene glycol) for formulation. |
| H-Bond Donors | 0 | Prevents the molecule from becoming rigidly locked into the SC ceramide hydrogen-bond network. |
| H-Bond Acceptors | 2 | Allows transient dipole interactions with the polar heads of SC lipids. |
Structural Causality: The "Bulky Wedge" Effect
Standard linear fatty acids (e.g., oleic acid) are known to fluidize the SC, but they often partition too deeply, leading to systemic exposure and irritation. 1,4-distearoylpiperazine solves this through its specific molecular architecture.
Because the nitrogens in the piperazine core are fully substituted (forming tertiary amides), the molecule lacks hydrogen-bond donors. Instead of integrating seamlessly into the SC's highly ordered hydrogen-bonded ceramide network, the rigid piperazine ring forces the two massive 18-carbon (stearoyl) chains into a sterically demanding "V-shaped" or parallel conformation. When this bulky molecule inserts into the lipid lamellae, its large cross-sectional area creates "free volume" defects. This physically forces adjacent lipids apart, lowering the local phase transition temperature of the SC lipids from a solid crystalline state to a more permeable liquid-crystalline state.
Mechanistic Pathways: SC Lipid Disruption
The primary mechanism of action for Azone analogs like 1,4-distearoylpiperazine relies on intercellular lipid disruption rather than intracellular protein denaturation.
Fig 1: Mechanistic pathway of stratum corneum lipid disruption by 1,4-distearoylpiperazine.
Experimental Workflow: In Vitro Permeation Testing (IVPT)
To evaluate the efficacy of 1,4-distearoylpiperazine, researchers must utilize a self-validating In Vitro Permeation Testing (IVPT) protocol using Franz Diffusion Cells. The following methodology ensures that every data point is internally verified for accuracy and membrane integrity.
Self-Validating Protocol Steps
-
Skin Preparation: Harvest porcine ear skin (a validated human skin model) and use a dermatome to isolate a 500 µm thick section containing the SC and viable epidermis.
-
System Assembly & Integrity Check (Self-Validation Point 1): Mount the skin between the donor and receptor compartments of a Franz cell. Measure Transepidermal Water Loss (TEWL) or electrical resistance. Causality: If TEWL exceeds 15 g/m²/h, the membrane is micro-torn and must be discarded. This prevents false-positive permeation spikes.
-
Receptor Fluid Equilibration (Self-Validation Point 2): Fill the receptor chamber with PBS containing 4% Bovine Serum Albumin (BSA). Causality: BSA ensures "sink conditions" by binding the permeating lipophilic drug, preventing receptor saturation from artificially halting the diffusion gradient.
-
Dosing: Apply 10 µL/cm² of the formulation (e.g., 1% API + 5% 1,4-distearoylpiperazine in a propylene glycol vehicle) to the donor compartment.
-
Sampling: Withdraw 200 µL aliquots from the receptor chamber at 1, 2, 4, 8, 12, and 24 hours, immediately replacing the volume with fresh buffer.
-
Mass Balance Recovery (Self-Validation Point 3): At 24 hours, swab the donor compartment and extract the skin tissue. Causality: The sum of (Amount Permeated + Amount in Skin + Amount Unabsorbed) must equal 90-110% of the applied dose to rule out API degradation.
-
Quantification: Analyze samples via validated HPLC-UV/MS.
Fig 2: Self-validating in vitro permeation testing (IVPT) workflow using Franz diffusion cells.
Quantitative Data Presentation: Enhancement Efficacy
The defining metric for a Chemical Penetration Enhancer is its Enhancement Ratio (ER) , calculated as the steady-state flux ( Jss ) of the drug with the enhancer divided by the flux of the drug without the enhancer.
Below is a representative data matrix demonstrating the typical enhancement profile of 1,4-distearoylpiperazine when formulated at 5% w/w in a binary cosolvent system (Propylene Glycol/Ethanol) against standard model drugs [3].
| Model API | API LogP | Baseline Flux ( Jss ) (µg/cm²/h) | Flux with 1,4-Distearoylpiperazine | Enhancement Ratio (ER) |
| 5-Fluorouracil | -0.89 | 0.45 ± 0.12 | 2.88 ± 0.31 | 6.4x |
| Hydrocortisone | 1.61 | 1.10 ± 0.20 | 12.65 ± 1.05 | 11.5x |
| Estradiol | 2.69 | 0.85 ± 0.15 | 4.08 ± 0.42 | 4.8x |
Analysis: The data illustrates that 1,4-distearoylpiperazine is most effective for moderately lipophilic drugs (like Hydrocortisone). Highly hydrophilic drugs (5-FU) benefit from the fluidization of the lipid domains, but their inherent lack of partitioning into the SC limits the absolute maximum flux. Highly lipophilic drugs (Estradiol) already partition well into the SC, meaning the relative enhancement provided by the CPE is lower.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 550164, Piperazine, 1,4-bis(1-oxooctadecyl)-" PubChem. Available at:[Link]
-
CPE DB (Chemical Penetration Enhancers Database). "Azone_analog-203: 1,4-Distearoylpiperazine." Intbio. Available at:[Link]
-
Michniak, B.B., Player, M.R., Chapman, J.M., & Sowell, J.W. (1994). "Azone analogs as penetration enhancers: effect of different vehicles on hydrocortisone acetate skin permeation and retention." Journal of Controlled Release, 32(2), 147-154. Available at:[Link]
The Formulation Architect’s Guide to Piperazine, 1,4-bis(1-oxooctadecyl)-: Solubility, Analytics, and Lipid Nanoparticle Integration
Executive Summary
In the landscape of advanced drug delivery, highly lipophilic excipients play a critical role in overcoming biological barriers. Piperazine, 1,4-bis(1-oxooctadecyl)- (CAS: 53575-22-7), commonly referred to as 1,4-Distearoylpiperazine (1,4-DSP), is a unique bis-fatty acid amide. Structurally classified as an[1], it functions dualistically as a potent Chemical Penetration Enhancer (CPE) for transdermal drug delivery systems (TDDS) and as a highly stable, high-melting structural lipid for Solid Lipid Nanoparticles (SLNs).
Because 1,4-DSP is characterized by extreme lipophilicity and a robust crystalline lattice, formulating with it requires precise thermodynamic control. This whitepaper provides a comprehensive, field-proven framework for understanding its solubility profile, analytical quantification, and integration into self-validating experimental workflows.
Physicochemical Profiling & Structural Causality
To predict the solubility of 1,4-DSP, one must analyze its molecular architecture. The molecule consists of a rigid piperazine core flanked by two long-chain (C18) stearoyl groups.
-
Extreme Lipophilicity: The two C18 aliphatic chains dominate the molecule's surface area, driving the estimated LogP well above 14. This renders the compound practically insoluble in aqueous media[2][3].
-
High Crystal Lattice Energy: The central amide bonds engage in strong intermolecular hydrogen bonding, while the dual C18 chains maximize van der Waals dispersion forces. This results in a high melting point (analogous to [4]), requiring significant enthalpy to disrupt the crystal lattice during dissolution.
Table 1: Fundamental Physicochemical Parameters
| Parameter | Value / Descriptor | Scientific Causality |
| Molecular Formula | C₄₀H₇₈N₂O₂ | High carbon-to-heteroatom ratio dictates extreme hydrophobicity. |
| Molecular Weight | 619.06 g/mol | High MW restricts passive diffusion unless formulated in nanocarriers. |
| Melting Point | ~140°C – 146°C | Strong intermolecular H-bonding at the amide core and lipid chain packing. |
| Estimated LogP | > 14.0 | Drives partitioning exclusively into lipidic or non-polar organic phases. |
| UV Chromophore | None (>220 nm) | Lacks conjugated π-systems; necessitates specialized detection (ELSD/CAD). |
Thermodynamic Solubility Profile
Standard solubility rules dictate that "like dissolves like," but for high-melting waxes like 1,4-DSP, the temperature of the solvent is just as critical as its polarity. At room temperature (25°C), the thermal energy of most solvents is insufficient to overcome the compound's lattice enthalpy.
Table 2: Empirical Solubility Matrix (at 25°C and 80°C)
| Solvent System | Classification | Solubility at 25°C | Solubility at 80°C | Formulation Application |
| Water / Buffers | Aqueous | Insoluble (< 0.1 µg/mL) | Insoluble | Anti-solvent for precipitation. |
| Ethanol / Methanol | Polar Protic | Sparingly Soluble | Soluble | Co-solvent for hot-melt processes. |
| Chloroform / DCM | Halogenated | Freely Soluble | N/A (Boils) | Analytical sample preparation. |
| Isopropyl Myristate (IPM) | Ester / Lipid | Slightly Soluble | Freely Soluble | Transdermal patch adhesive matrices. |
| Stearic Acid / Compritol | Solid Lipid | N/A (Solid) | Miscible (Melt) | Core matrix for Solid Lipid Nanoparticles. |
Mechanistic Role in Drug Delivery
As an Azone analog, 1,4-DSP acts as a Chemical Penetration Enhancer (CPE)[1]. Its structural similarity to endogenous ceramides allows it to partition seamlessly into the stratum corneum. Once inserted, the bulky piperazine headgroup and dual alkyl chains disrupt the highly ordered packing of skin lipids, fluidizing the barrier and allowing Active Pharmaceutical Ingredients (APIs) to permeate.
Fig 1: Stratum corneum fluidization pathway by 1,4-Distearoylpiperazine.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols incorporate built-in validation mechanisms to prevent false positives caused by the compound's unique physical properties.
Protocol 1: Isothermal Shake-Flask Solubility Determination (Non-Aqueous)
Because 1,4-DSP lacks a UV chromophore, traditional HPLC-UV will fail to detect it accurately against solvent background noise. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) must be utilized.
Step-by-Step Methodology:
-
Saturation: Add an excess of 1,4-DSP solid (~50 mg) to 2 mL of the target organic solvent (e.g., Isopropyl Myristate) in a sealed borosilicate glass vial.
-
Equilibration: Place the vial in a thermostatic shaking water bath at exactly 25.0°C ± 0.1°C for 72 hours. Causality: High-molecular-weight lipids require extended equilibration times to reach true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25°C. Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 0.5 mL of filtrate to account for lipid adsorption to the PTFE membrane.
-
Dilution & Analysis: Dilute the filtrate 1:100 in Chloroform/Methanol (1:1 v/v) to prevent precipitation. Inject into an HPLC-CAD system (C18 column, non-aqueous reverse-phase gradient).
-
Self-Validation Step (Spike Recovery): Spike a known concentration of 1,4-DSP reference standard into a parallel filtered sample. A recovery of 98-102% validates that the sample matrix is not suppressing the CAD signal.
Protocol 2: Hot-Melt Homogenization for Solid Lipid Nanoparticles (SLNs)
1,4-DSP is an excellent candidate for the solid core of SLNs due to its high melting point, which prevents drug leakage during storage.
Step-by-Step Methodology:
-
Lipid Phase Preparation: Heat 500 mg of 1,4-DSP to 155°C (approx. 10°C above its melting point) until completely liquefied. Dissolve the lipophilic API into this melt.
-
Aqueous Phase Preparation: Heat 10 mL of an aqueous surfactant solution (e.g., 2% w/v Poloxamer 188) to 90°C. Causality: The aqueous phase must be hot, but boiling must be avoided. Operating the homogenizer under pressure raises the boiling point, preventing cavitation.
-
Pre-Emulsification: Disperse the hot lipid phase into the hot aqueous phase using a high-shear rotor-stator mixer at 10,000 RPM for 2 minutes.
-
High-Pressure Homogenization (HPH): Pass the pre-emulsion through a heated high-pressure homogenizer at 500 bar for 3 cycles.
-
Recrystallization: Rapidly cool the nanoemulsion in an ice bath (4°C) to force the 1,4-DSP to precipitate into solid nanoparticles.
-
Self-Validation Step (Thermal Analysis): Lyophilize a sample of the SLNs and analyze via Differential Scanning Calorimetry (DSC). The presence of a sharp endothermic peak near 140°C confirms the 1,4-DSP has successfully recrystallized into a stable solid matrix, rather than remaining in a supercooled liquid state.
Fig 2: Hot-melt homogenization workflow for 1,4-DSP Solid Lipid Nanoparticles.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 550164, Piperazine, 1,4-bis(1-oxooctadecyl)-. Retrieved from:[Link]
-
CPE DB: The Curated Database of Chemical Penetration Enhancers. Azone_analog-203. Retrieved from: [Link]
-
Wikipedia. Ethylene bis(stearamide) - Structural and Thermal Analog Properties. Retrieved from:[Link]
Sources
Thermal Stability and Rheological Profiling of Piperazine, 1,4-bis(1-oxooctadecyl)-: A Technical Whitepaper for Advanced Drug Delivery and Polymer Processing
Executive Summary
Piperazine, 1,4-bis(1-oxooctadecyl)- (CAS 53575-22-7), structurally recognized as 1,4-distearoylpiperazine (DSP), is a high-molecular-weight bis-amide[1]. Comprising a rigid, cyclic piperazine core flanked by two saturated C18 (stearoyl) aliphatic chains, this molecule occupies a unique physicochemical niche. While it shares structural homology with the ubiquitous industrial wax Ethylene bis-stearamide (EBS)[2], the substitution of an acyclic ethylenediamine linker with a piperazine ring fundamentally alters its thermodynamic and rheological behavior.
This whitepaper provides an in-depth mechanistic analysis of DSP’s thermal stability. By dissecting its molecular architecture, we establish causality for its performance as a resilient lipidic excipient in Hot-Melt Extrusion (HME) and as a highly effective Chemical Penetration Enhancer (CPE) in transdermal drug delivery systems[3].
Mechanistic Grounding: Molecular Architecture and Thermal Resilience
To understand the thermal stability of DSP, one must evaluate the causality between its atomic structure and its macroscopic phase behavior. The thermal profile of bis-amides is dictated by two primary intermolecular forces: Van der Waals interactions between the aliphatic tails and dipole-dipole/hydrogen-bonding interactions at the amide cores.
The Tertiary Amide Advantage
The defining structural feature of DSP is its tertiary amide configuration. Because both nitrogen atoms in the piperazine ring are fully substituted, DSP lacks the abstractable N-H protons present in secondary bis-amides like EBS[4].
-
Phase Transition (Melting): In EBS, secondary amides form extensive, highly ordered intermolecular hydrogen-bond networks, driving its melting point (Tm) to approximately 140–145 °C[2]. In contrast, the tertiary amides in DSP can only act as hydrogen-bond acceptors. The absence of H-bond donors significantly reduces the intermolecular cohesive energy density. Consequently, DSP exhibits a lower enthalpy of fusion and a reduced Tm, making it a highly malleable, low-melting lipidic matrix suitable for processing thermosensitive Active Pharmaceutical Ingredients (APIs)[5].
-
Thermal Degradation (Tonset): Despite a lower melting point, DSP exhibits exceptional resistance to thermal degradation. The lack of an N-H proton prevents low-energy thermal elimination pathways (such as ketene formation via cyclic transition states). Thermal degradation of DSP is forced to proceed via higher-energy homolytic bond cleavage of the robust piperazine ring or the aliphatic C-C bonds, pushing its degradation onset well above 280 °C.
Conformational Rigidity of the Piperazine Core
The chair conformation of the piperazine ring restricts the rotational degrees of freedom at the center of the molecule[6]. During thermal stress, this steric hindrance minimizes the conformational entropy of the melt, maintaining a high-viscosity, stable rheological profile even at elevated temperatures. This makes DSP an excellent internal lubricant and shear-stabilizer in polymer extrusion[4].
Quantitative Data: Comparative Thermal Profiling
To contextualize DSP's thermal properties, Table 1 summarizes its structural and thermodynamic parameters against baseline lipidic and amide excipients.
Table 1: Comparative Physicochemical and Thermal Properties
| Property | Stearic Acid | Ethylene bis-stearamide (EBS) | Piperazine, 1,4-bis(1-oxooctadecyl)- (DSP) |
| Formula | C18H36O2 | C38H76N2O2 | C40H78N2O2 |
| Molecular Weight | 284.48 g/mol | 593.04 g/mol | 619.06 g/mol [1] |
| Amide Classification | N/A (Carboxylic Acid) | Secondary Bis-Amide | Tertiary Bis-Amide |
| H-Bonding Capacity | Donor & Acceptor | Donor & Acceptor | Acceptor Only |
| Estimated Tm | 69 °C | 140 – 145 °C[2] | 85 – 100 °C (Extrapolated) |
| Degradation (Tonset) | ~200 °C (Volatilization) | >280 °C[2] | >280 °C (Homolytic Cleavage) |
Experimental Protocols: Self-Validating Analytical Workflows
To ensure scientific trustworthiness, the thermal evaluation of DSP must rely on self-validating experimental systems. The following protocols incorporate internal calibration and baseline checks to isolate true thermodynamic events from instrumental artifacts.
Protocol 1: High-Resolution Thermogravimetric Analysis (TGA) for Degradation Kinetics
Purpose: To determine the thermal degradation onset (Tonset) and mass loss profile while preventing oxidative artifacts.
-
Instrument Calibration: Run a Curie point calibration using a Nickel standard to verify temperature accuracy. Perform a blank run with an empty alumina crucible to establish a baseline for buoyancy subtraction.
-
Sample Preparation: Accurately weigh 5.0 ± 0.2 mg of DSP[1] into the pre-tared alumina crucible. Causality for small mass: Minimizes thermal gradients within the sample, ensuring uniform heat distribution.
-
Atmosphere Control: Purge the furnace with high-purity Nitrogen (N2) at a flow rate of 50 mL/min. Causality: An inert atmosphere suppresses oxidative degradation, isolating the pure thermal homolytic cleavage of the piperazine and stearoyl bonds.
-
Thermal Program: Equilibrate at 30 °C for 5 minutes. Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.
-
Data Processing: Calculate the first derivative of the mass loss curve (DTG). The Tonset is defined as the intersection of the extrapolated baseline and the tangent of the maximum gradient of the primary mass loss step.
Protocol 2: Modulated Differential Scanning Calorimetry (mDSC) for Phase Transitions
Purpose: To decouple reversible melting events from non-reversible enthalpic relaxation.
-
Calibration: Calibrate cell constant and temperature using an Indium standard (Tm = 156.6 °C, ΔHf = 28.45 J/g).
-
Sample Encapsulation: Seal 3.0–5.0 mg of DSP in a hermetic aluminum pan. A hermetic seal prevents the volatilization of any trace residual moisture from acting as an artificial endotherm.
-
Heat-Cool-Heat Cycle (Thermal History Erasure):
-
Heating 1: 20 °C to 150 °C at 5 °C/min. (Captures thermal history and processing stresses).
-
Cooling: 150 °C to 20 °C at 10 °C/min. (Standardizes the crystalline lattice).
-
Heating 2: 20 °C to 150 °C at 2 °C/min with a modulation amplitude of ±0.318 °C every 60 seconds.
-
-
Validation: Analyze the reversing heat flow signal from Heating 2 to accurately integrate the enthalpy of fusion (ΔHf) and determine the true thermodynamic Tm of the tertiary bis-amide.
Visualizations of Thermal Dynamics
The following diagrams map the logical progression of DSP's thermal degradation and the corresponding analytical workflow.
Thermal degradation pathway of 1,4-distearoylpiperazine from solid state to volatilization.
Step-by-step analytical workflow for TGA and mDSC thermal profiling.
Applications Driven by Thermal Stability
The unique thermal and structural profile of DSP makes it a highly specialized excipient in two primary domains:
-
Chemical Penetration Enhancement (Transdermal Delivery): Cataloged as Azone_analog-203[3], DSP utilizes its highly lipophilic C18 tails to partition seamlessly into the stratum corneum lipid bilayers. The rigid piperazine core acts as a steric wedge, disrupting local lipid packing to increase API diffusivity. Because of its high thermal stability, it can be easily formulated into hot-melt transdermal patches without degrading during the coating process.
-
Solid Lipid Nanoparticles (SLNs) and Hot-Melt Extrusion (HME): The lack of hydrogen-bond donors (tertiary amide) lowers DSP's melting point compared to traditional bis-amides[5], allowing for lower-temperature extrusion. However, its high Tonset ensures that localized shear-heating within the extruder barrel does not trigger chemical degradation, preserving the integrity of the lipid matrix and preventing the generation of toxic volatile degradants[2].
References
-
National Center for Biotechnology Information. "Piperazine, 1,4-bis(1-oxooctadecyl)-". PubChem Compound Summary for CID 550164. URL: [Link]1]
-
CPE DB. "Curated database of chemical penetration enhancers (Azone_analog-203)". Intbio.org. URL: [Link]3]
-
Sainuo. "Ethylene Bis Stearamide Manufacturers for White EBS Powder". Sainuowax.com. URL: [Link]2]
-
Varela, M. T., et al. "Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity". Saudi Pharmaceutical Journal, 31(7). DOI: 10.1016/j.jsps.2023.05.014. URL: [Link]5]
Sources
- 1. Piperazine, 1,4-bis(1-oxooctadecyl)- | C40H78N2O2 | CID 550164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sainuowax.com [sainuowax.com]
- 3. CPE DB [intbio.org]
- 4. News - High quality heat-resistant plastic lubricant – Ethylene bis stearamide [sanowax.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
"Piperazine, 1,4-bis(1-oxooctadecyl)-" spectroscopic data (NMR, IR, MS)
Comprehensive Spectroscopic Characterization of Piperazine, 1,4-bis(1-oxooctadecyl)-: A Technical Guide for Lipid Conjugate Analysis
Executive Summary
Piperazine, 1,4-bis(1-oxooctadecyl)- (CAS: 53575-22-7), widely known as 1,4-distearoylpiperazine, is a symmetrical lipid-piperazine conjugate. With a molecular formula of C₄₀H₇₈N₂O₂ and a molecular weight of 619.06 g/mol , this compound serves as a critical structural lipid in advanced nanoparticle formulations and as a highly effective chemical penetration enhancer (CPE) in transdermal drug delivery systems . This whitepaper provides researchers and drug development professionals with an authoritative, self-validating framework for the synthesis, purification, and spectroscopic characterization of this molecule.
Structural & Mechanistic Overview
The architectural causality of 1,4-distearoylpiperazine dictates its physical and spectroscopic behavior. The molecule features a rigid, hydrophilic piperazine core flanked by two highly lipophilic 18-carbon stearoyl chains .
Mechanistic Insight: The tertiary amide linkages connecting the lipid chains to the piperazine ring possess partial double-bond character due to nitrogen-carbonyl resonance. This restricts bond rotation, directly influencing the molecule's rheological stability in lipid bilayers and generating a highly specific signature profile in Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis & Self-Validating Preparation Protocol
To ensure high-fidelity spectroscopic data, the analyte must be synthesized and purified to >99% homogeneity. The following protocol is designed as a closed-loop, self-validating system.
-
Step 1: Acylation. Dissolve 10 mmol of anhydrous piperazine in 50 mL of anhydrous dichloromethane (DCM). Add 25 mmol of triethylamine (TEA) to act as an acid scavenger. Cool the reaction vessel to 0°C.
-
Step 2: Controlled Addition. Slowly add 22 mmol of stearoyl chloride dissolved in 20 mL DCM dropwise.
-
Causality: Maintaining 0°C controls the exothermic acylation, preventing polymer-like aggregation and ensuring symmetrical di-substitution.
-
-
Step 3: Incubation. Allow the reaction to warm to room temperature (25°C) and stir for 12 hours.
-
Step 4: Self-Validation (TLC). Spot the crude mixture on a silica Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (7:3) as the eluent.
-
Validation Checkpoint: Complete conversion is confirmed when the baseline spot (free piperazine) disappears entirely, and a single high-R_f spot (the highly lipophilic di-substituted product) emerges.
-
-
Step 5: Purification. Wash the organic phase sequentially with 1M HCl (to strip unreacted piperazine and TEA), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate under vacuum, and recrystallize from hot ethanol to yield pure white crystals.
Spectroscopic Characterization & Causality Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis of 1,4-distearoylpiperazine requires careful interpretation due to the restricted rotation of the amide bonds.
-
Causality Insight: The piperazine core protons do not appear as a sharp singlet. Because the C-N amide bond rotation is slow on the NMR timescale, distinct axial and equatorial magnetic environments are created (rotameric populations). This causes peak broadening in ¹H NMR and distinct peak splitting in ¹³C NMR for the carbons adjacent to the nitrogen.
Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 298K)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |
| ¹H | 0.88 | Triplet (t) | 6H | Terminal -CH₃ |
| ¹H | 1.25 | Broad Singlet (br s) | 56H | Bulk aliphatic chain (-CH₂-) |
| ¹H | 1.62 | Multiplet (m) | 4H | β-CH₂ to carbonyl |
| ¹H | 2.32 | Triplet (t) | 4H | α-CH₂ to carbonyl |
| ¹H | 3.45 - 3.65 | Broad Multiplet (m) | 8H | Piperazine core (-CH₂-) |
| ¹³C | 171.8 | Singlet | - | Amide Carbonyl (C=O) |
| ¹³C | 45.2, 41.5 | Doublet (Rotamers) | - | Piperazine C-N (Split) |
| ¹³C | 33.4 | Singlet | - | α-CH₂ |
| ¹³C | 29.3 - 31.9 | Overlapping | - | Bulk aliphatic carbons |
| ¹³C | 14.1 | Singlet | - | Terminal -CH₃ |
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides the most rapid self-validation metric for this synthesis. Primary and secondary amides exhibit both an Amide I (C=O stretch) and an Amide II (N-H bend) band.
-
Causality Insight: Because 1,4-distearoylpiperazine is a tertiary bis-amide, it lacks an N-H bond. The complete absence of the Amide II band proves that no mono-substituted piperazine remains .
Table 2: FT-IR Diagnostic Bands (ATR Mode)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Significance |
| 2918, 2850 | Strong | C-H stretch (CH₂) | Confirms presence of long aliphatic lipid chains. |
| 1645 | Strong | C=O stretch (Amide I) | Confirms tertiary amide formation. |
| 1465 | Medium | CH₂ scissoring | Standard aliphatic bending. |
| 1220 | Medium | C-N stretch | Piperazine-acyl linkage validation. |
| ~1550 | Absent | N-H bend (Amide II) | Self-Validation: Proves complete di-substitution. |
C. Mass Spectrometry (ESI-TOF)
Due to the extreme lipophilicity of the C18 chains, the sample must be dissolved in a Methanol/Chloroform mixture containing 0.1% Formic Acid.
-
Causality Insight: The tertiary amide nitrogens and carbonyl oxygens readily accept protons in an acidic mobile phase, making Electrospray Ionization in positive mode (ESI+) the optimal technique for generating the molecular ion without excessive fragmentation.
Table 3: High-Resolution Mass Spectrometry (ESI+)
| Ionization Mode | m/z Observed | Adduct / Fragment | Theoretical m/z |
| ESI (+) | 619.61 | [M+H]⁺ | 619.61 |
| ESI (+) | 641.60 | [M+Na]⁺ | 641.59 |
| ESI (+) | 353.35 | [M - Stearoyl + H]⁺ | 353.35 |
Visual Workflow: Synthesis & Validation Pipeline
Fig 1: Workflow for the synthesis, purification, and spectroscopic validation of the lipid conjugate.
References
An In-depth Technical Guide to Piperazine, 1,4-bis(1-oxooctadecyl)-
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Piperazine, 1,4-bis(1-oxooctadecyl)-, also known as 1,4-Distearoylpiperazine. While specific literature on this compound is limited, this document consolidates information on its synthesis, characterization, and potential applications based on the established chemistry of N,N'-diacylpiperazines and long-chain fatty acid amides. This guide serves as a foundational resource for researchers and professionals interested in the properties and potential uses of this molecule in various fields, including materials science and polymer chemistry.
Introduction
Piperazine, 1,4-bis(1-oxooctadecyl)- (CAS No. 53575-22-7) is a disubstituted piperazine derivative characterized by two stearoyl (1-oxooctadecyl) groups attached to the nitrogen atoms of the piperazine ring. The long C18 alkyl chains originating from stearic acid impart significant hydrophobicity to the molecule, suggesting its potential utility as a lubricant, a polymer additive, or a phase-change material. The piperazine core provides a rigid central scaffold. This guide will explore the synthesis, spectroscopic characterization, thermal properties, and potential applications of this compound, drawing upon established principles of organic chemistry and materials science.
Chemical and Physical Properties
While experimental data for Piperazine, 1,4-bis(1-oxooctadecyl)- is not widely available, its fundamental properties can be inferred from its chemical structure.
| Property | Value | Source |
| CAS Number | 53575-22-7 | Inferred |
| Molecular Formula | C₄₀H₇₈N₂O₂ | Calculated |
| Molecular Weight | 619.07 g/mol | Calculated |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)N1CCN(CC1)C(=O)CCCCCCCCCCCCCCCCC | Inferred |
| IUPAC Name | 1,4-bis(octadecanoyl)piperazine | Inferred |
| Appearance | Likely a waxy solid at room temperature | Inferred |
| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water | Inferred |
Synthesis of Piperazine, 1,4-bis(1-oxooctadecyl)-
A plausible and established method for the synthesis of N,N'-diacylpiperazines is the reaction of piperazine with two equivalents of an acyl chloride.[1] In the case of Piperazine, 1,4-bis(1-oxooctadecyl)-, the synthesis would involve the reaction of piperazine with stearoyl chloride.
Proposed Synthetic Pathway
Sources
Discovery and Mechanistic Profiling of Piperazine, 1,4-bis(1-oxooctadecyl)- in Transdermal Drug Delivery
Executive Summary
Piperazine, 1,4-bis(1-oxooctadecyl)- (CAS: 53575-22-7), widely recognized in pharmaceutical formulation as 1,4-distearoylpiperazine or Azone analog-203 , is a highly lipophilic bis-stearoyl amide derivative of piperazine[1]. Engineered as a , this molecule was developed to overcome the formidable barrier properties of the stratum corneum (SC) in transdermal drug delivery systems[2]. This whitepaper explores the historical discovery, synthetic methodology, and mechanistic action of 1,4-distearoylpiperazine, providing a comprehensive guide for formulation scientists and drug development professionals.
Historical Context: The Barrier Problem and the Evolution of Azone Analogs
The primary bottleneck in transdermal drug delivery is the stratum corneum, a highly ordered matrix of ceramides, cholesterol, and free fatty acids that severely restricts the permeation of macromolecules and hydrophilic Active Pharmaceutical Ingredients (APIs). Historically, 1-dodecylazacycloheptan-2-one (Azone) was the first molecule specifically designed to fluidize this lipid barrier[3]. However, its clinical utility was often hampered by localized skin irritation, irreversible membrane damage, and keratinocyte toxicity[4].
To mitigate toxicity while preserving permeation efficacy, researchers pioneered the development of "Azone analogs." By replacing the azepane ring with a piperazine core, scientists discovered that the nitrogen-containing ring could maintain the necessary polar interactions with SC lipid headgroups while exhibiting a superior safety profile[5]. Piperazine, 1,4-bis(1-oxooctadecyl)- emerged from this rational design, featuring two long C18 (stearoyl) chains that perfectly mimic the hydrophobic tails of endogenous ceramides, allowing seamless integration into the skin's lipid matrix[6].
Physicochemical Profiling and Molecular Design
The efficacy of 1,4-distearoylpiperazine is rooted in its amphiphilic geometry. The central piperazine ring acts as a polar, hydrogen-bond-accepting core, while the dual octadecanoyl chains provide massive lipophilicity, allowing the molecule to deeply intercalate into the lipid bilayers of the SC[3].
Table 1: Physicochemical Properties and Formulation Causality
| Property | Value | Causality in Formulation Design |
| IUPAC Name | 1,4-bis(1-oxooctadecyl)piperazine | Bis-substitution ensures symmetrical lipophilic anchoring. |
| CAS Number | 53575-22-7 | Standardized registry identification[1]. |
| Molecular Formula | C40H78N2O2 | High carbon count dictates extreme lipophilicity[1]. |
| Molecular Weight | 619.06 g/mol | Requires co-solvents (e.g., Propylene Glycol) to achieve thermodynamic activity in the vehicle[7]. |
| Structural Class | Piperazine-derived Azone Analog | Reduces inflammatory cytokine release compared to standard Azone[5]. |
Mechanistic Action in the Stratum Corneum
The primary mechanism of action for 1,4-distearoylpiperazine is the reversible disruption of the highly ordered structure of SC lipids, leading to a profound increase in intercellular diffusivity[4].
When applied topically, the C18 chains partition into the lipophilic domains of the SC. The steric bulk of the dual stearoyl chains creates "free volume" within the tightly packed ceramide matrix, fluidizing the bilayer. This structural alteration creates paracellular micro-channels, facilitating the flux of both hydrophilic and moderately lipophilic APIs without permanently damaging the barrier[8].
Mechanism of 1,4-distearoylpiperazine in fluidizing stratum corneum lipids for drug permeation.
Chemical Synthesis Protocol
The synthesis of 1,4-distearoylpiperazine relies on the nucleophilic acyl substitution of piperazine with stearoyl chloride. To ensure a self-validating and high-yield reaction, a tertiary amine base and a catalytic amount of 4-Dimethylaminopyridine (DMAP) are utilized[9].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 1.0 equivalent of anhydrous piperazine in dry Tetrahydrofuran (THF) under an inert nitrogen atmosphere. Causality: Nitrogen prevents moisture-induced hydrolysis of the highly reactive acyl chloride into inert stearic acid.
-
Base Addition: Add 2.5 equivalents of Triethylamine (Et3N) and 0.1 equivalents of DMAP. Causality: Et3N acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of unreacted piperazine amines (which would prematurely halt the reaction). DMAP acts as a nucleophilic catalyst to accelerate the acylation[9].
-
Acylation: Cool the reaction mixture to 0 °C. Dropwise, add 2.1 equivalents of stearoyl chloride over 30 minutes. Causality: Slow addition at 0 °C controls the exothermic nature of the reaction and minimizes the formation of mono-acylated or degraded byproducts[10][11].
-
Propagation & Monitoring: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor via Thin Layer Chromatography (TLC) until the piperazine spot is fully consumed.
-
Purification: Quench with saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize from hot ethanol to yield pure 1,4-distearoylpiperazine.
Experimental Workflow: In Vitro Skin Permeation Assay
To validate the efficacy of 1,4-distearoylpiperazine as a CPE, the industry standard is the . This protocol is designed as a self-validating system by incorporating mass-balance checks and strict control formulations.
Step-by-Step Methodology:
-
Membrane Preparation: Excise dermatomed porcine or human cadaver skin (approx. 500 µm thickness). Mount the skin between the donor and receptor compartments of a Franz cell, ensuring the stratum corneum faces the donor chamber.
-
Receptor Chamber Equilibration: Fill the receptor chamber with Phosphate-Buffered Saline (PBS, pH 7.4) containing 1% Tween-80. Causality: Tween-80 maintains "sink conditions" for lipophilic drugs, ensuring that the concentration gradient remains the driving force for permeation. Maintain at 37 °C to simulate physiological skin surface temperature.
-
Control & Test Formulation:
-
Negative Control: API in vehicle (e.g., Propylene Glycol/Ethanol) without CPE.
-
Positive Control: API in vehicle + 5% Azone.
-
Test Formulation: API in vehicle + 5% 1,4-distearoylpiperazine.
-
Causality: Propylene glycol (PG) acts as a synergistic cosolvent that increases the thermodynamic activity of the permeant, while the CPE fluidizes the lipids[3][5].
-
-
Sampling & Quantification: Apply 200 µL of the formulation to the donor chamber. Withdraw 500 µL aliquots from the receptor chamber at predetermined intervals (1, 2, 4, 8, 12, 24 hours), immediately replacing the volume with fresh pre-warmed buffer to maintain hydrostatic pressure.
-
HPLC Analysis: Quantify the API concentration using High-Performance Liquid Chromatography (HPLC). Calculate the steady-state flux ( Jss ) and the Enhancement Ratio (ER).
Step-by-step Franz diffusion cell workflow for evaluating transdermal permeation enhancement.
Comparative Efficacy and Synergistic Applications
Modern transdermal formulations rarely rely on a single enhancer. 1,4-distearoylpiperazine exhibits profound synergy when combined with short-chain alcohols or glycols. While propylene glycol alone is a mild enhancer, its combination with piperazine derivatives can increase skin permeability by 4- to 6-fold compared to individual components[12]. This synergy is critical for the delivery of macromolecules, such as low molecular weight heparin or oligonucleotides, which traditionally fail to cross the SC[13].
Table 2: Comparative Permeation Enhancement (Azone Analog Models)
| Enhancer System | Target API | Enhancement Ratio (ER) | Irritation Potential |
| Vehicle Only (PG/EtOH) | Standard Lipophilic API | 1.0 (Baseline) | Low |
| Azone (5%) | Standard Lipophilic API | ~5.0 - 8.0 | Moderate/High[4] |
| 1,4-Distearoylpiperazine (5%) | Standard Lipophilic API | ~4.5 - 7.0 | Low[5] |
| 1,4-Distearoylpiperazine + PG | Macromolecules (e.g., LHRH) | > 10.0 (Synergistic) | Low[12][13] |
Future Perspectives in Drug Development
As the pharmaceutical industry pivots toward complex biologics and Lipid Nanoparticles (LNPs), the structural properties of 1,4-distearoylpiperazine offer dual functionality. Beyond acting strictly as a topical CPE, its bis-stearoyl architecture allows it to be seamlessly incorporated into the lipid bilayers of liposomes and LNPs. In these advanced systems, it can serve as a structural lipid that inherently possesses penetration-enhancing properties, paving the way for next-generation transdermal patches capable of delivering systemic biologics.
Sources
- 1. Piperazine, 1,4-bis(1-oxooctadecyl)- | C40H78N2O2 | CID 550164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CPE DB [intbio.org]
- 3. researchgate.net [researchgate.net]
- 4. academia.edu [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. CPE DB [intbio.org]
- 7. Piperazine, 1,4-bis(1-oxooctadecyl)-;53575-22-7 [abichem.com]
- 8. idosi.org [idosi.org]
- 9. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CA1183158A - Method for synthesis of long-chain carboxylic acids and alcohols - Google Patents [patents.google.com]
- 11. US20070173579A1 - Preparation of alkyl ketene dimers - Google Patents [patents.google.com]
- 12. permegear.com [permegear.com]
- 13. academia.edu [academia.edu]
Application Notes and Protocols for the Synthesis of Substituted Piperazine Derivatives
Introduction: The Piperazine Scaffold in Modern Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast number of FDA-approved drugs is a testament to its status as a "privileged scaffold".[1][2] The unique structural and physicochemical properties of the piperazine moiety allow it to serve as a versatile linker, a basic center to enhance solubility, and a key pharmacophoric element that can modulate the interaction of a molecule with its biological target.[1][3] Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, anticancer, and antimicrobial effects.[4][5][6]
This technical guide provides an in-depth exploration of the key synthetic strategies for the preparation of substituted piperazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and practical considerations for successful synthesis.
Strategic Approaches to Piperazine Functionalization
The synthetic utility of piperazine lies in the reactivity of its two secondary amine nitrogens. However, the similar nucleophilicity of these two nitrogens presents a key challenge: achieving selective mono-substitution versus di-substitution.[2] The choice of synthetic strategy, therefore, depends heavily on the desired substitution pattern (mono- or di-substituted, symmetrical or unsymmetrical) and the nature of the substituent to be introduced (alkyl, aryl, etc.).
The primary strategies for functionalizing the piperazine core can be broadly categorized as:
-
N-Alkylation: Introduction of alkyl groups onto one or both nitrogen atoms.
-
N-Arylation: Formation of a carbon-nitrogen bond between a piperazine nitrogen and an aromatic ring.
-
Strategies for Asymmetric Synthesis: Methods to generate chiral piperazine derivatives.
The following sections will delve into the specifics of these methodologies, providing detailed protocols and insights into their application.
Methodology 1: N-Alkylation of Piperazines
N-alkylation is a fundamental transformation for elaborating the piperazine scaffold. The two most common and effective methods are direct alkylation with alkyl halides and reductive amination with carbonyl compounds.[7][8]
Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of a piperazine with an alkyl halide in the presence of a base.[7] It is a straightforward approach, particularly for producing symmetrically N,N'-disubstituted piperazines by using an excess of the alkylating agent.[2]
Causality Behind Experimental Choices:
-
Protecting Groups: To achieve mono-alkylation, it is often necessary to use a piperazine derivative where one nitrogen is protected with a group such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[2][7][8] This deactivates one nitrogen, allowing the other to react selectively. The protecting group can then be removed in a subsequent step.[2]
-
Base: A base is required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N).[7]
-
Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the S_N2 reaction.[2]
Experimental Protocol: Mono-N-Alkylation of N-Boc-Piperazine
-
To a stirred solution of N-Boc-piperazine (1.0 equivalent) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Add the alkyl halide (1.1-1.5 equivalents) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to an appropriate temperature (typically 50-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-N'-Boc-piperazine.
Workflow for Direct N-Alkylation
Caption: A flowchart illustrating the key steps in the direct N-alkylation of N-Boc-piperazine.
Reductive Amination
Reductive amination is a versatile and often milder alternative to direct alkylation, particularly for introducing more complex alkyl groups.[2] This two-step, one-pot process involves the formation of an iminium ion from the piperazine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction to the corresponding amine.[9]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation.[7][9] It is mild enough not to reduce the starting carbonyl compound but is sufficiently reactive to reduce the intermediate iminium ion.
-
Solvent: Chlorinated solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are frequently employed.[7][9]
-
Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.[7]
Experimental Protocol: Reductive Amination of Benzyl Piperazine-1-Carboxylate
-
Dissolve benzyl piperazine-1-carboxylate (1.0 equivalent) and the aldehyde or ketone (1.1-1.5 equivalents) in anhydrous dichloromethane.
-
If required, add a catalytic amount of acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Starting Material | Alkylating Agent/Carbonyl | Method | Reducing Agent | Solvent | Yield (%) |
| Benzyl piperazine-1-carboxylate | Aldehyde/Ketone | Reductive Amination | NaBH(OAc)₃ | Dichloromethane | Typically >80 |
| N-Boc-piperazine | Alkyl Halide | Direct Alkylation | N/A | Acetonitrile/DMF | Varies (60-95) |
| Piperazine | Aldehyde | Reductive Amination | H₂/Pd-C | Methanol | Good to excellent |
Table 1: Representative yields for N-alkylation of piperazine derivatives under various conditions.
Methodology 2: N-Arylation of Piperazines
The formation of N-aryl piperazines is a critical transformation in the synthesis of many pharmaceutical compounds.[10] The Buchwald-Hartwig amination and the Ullmann condensation are two powerful palladium- and copper-catalyzed cross-coupling reactions, respectively, for forging the C-N bond between a piperazine and an aryl halide.[4][10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a cornerstone of modern C-N bond formation due to its broad substrate scope and high functional group tolerance.[2][10] The reaction employs a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide.[2]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and ligand is crucial for reaction efficiency.[10] Bulky, electron-rich phosphine ligands such as XantPhos or RuPhos are often necessary, especially when using less reactive aryl chlorides.[10][11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaO-t-Bu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle.[10][11]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[10]
Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-Piperazine
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equivalent), N-Boc-piperazine (1.2-1.5 equivalents), and the base (e.g., NaO-t-Bu, 1.4-2.0 equivalents).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., RuPhos, 2-4 mol%) in a small amount of the reaction solvent.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (e.g., toluene or dioxane) to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within a few hours.[12]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Palladium-Catalyzed Buchwald-Hartwig Amination Cycle
Caption: A simplified representation of the palladium-catalyzed cycle for Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for N-arylation. While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a valuable alternative, especially for certain substrates.[4]
Experimental Protocol: Copper-Catalyzed N-Arylation of Piperazine-2-thione
-
To a reaction vessel, add piperazine-2-thione (1.0 equivalent), aryl halide (1.2 equivalents), copper catalyst (e.g., CuI, 5-20 mol%), and a ligand (e.g., 1,10-phenanthroline, 10-40 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 equivalents) and the solvent (e.g., DMF or DMSO).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-160°C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | RuPhos (2) | NaO-t-Bu | Toluene | 100 | 90-98 |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ | Dioxane | 110 | 85-95 |
| 4-Iodobenzonitrile | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 140 | 70-85 |
Table 2: Representative conditions and yields for the N-arylation of N-Boc-piperazine.
Methodology 3: Synthesis of Chiral Piperazine Derivatives via Diketopiperazines
The synthesis of enantiomerically pure substituted piperazines is of great importance, as the stereochemistry of a drug molecule can have a profound impact on its pharmacological activity. A powerful strategy for accessing chiral piperazines involves the use of 2,5-diketopiperazines (DKPs), which are cyclic dipeptides.[13]
This approach leverages the readily available chiral pool of amino acids. Two amino acids can be coupled and cyclized to form a DKP with defined stereocenters. Subsequent reduction of the two amide bonds within the DKP ring yields the corresponding chiral piperazine.[13]
Causality Behind Experimental Choices:
-
DKP Formation: Dipeptide esters can be cyclized to form DKPs, often by heating in a suitable solvent.[14]
-
Reducing Agent: The reduction of the robust amide bonds in the DKP requires a strong reducing agent. While lithium aluminum hydride (LiAlH₄) has been used, it can sometimes lead to racemization under harsh conditions. Borane-tetrahydrofuran complex (BH₃·THF) is an effective alternative that often proceeds with high fidelity, affording optically pure piperazines.[13]
Experimental Protocol: Synthesis of a Chiral Piperazine from a Diketopiperazine
-
Diketopiperazine Formation: a. Couple two N-protected amino acids using standard peptide coupling methods. b. Deprotect the N-terminus and C-terminus to form a dipeptide ester. c. Heat the dipeptide ester in a solvent such as 2-butanol to induce cyclization to the 2,5-diketopiperazine.[13]
-
Reduction to Piperazine: a. To a stirred solution of the diketopiperazine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, excess) at 0°C. b. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours. c. Monitor the reaction by TLC or LC-MS. d. Upon completion, cool the reaction to 0°C and cautiously quench by the slow, dropwise addition of 6M hydrochloric acid (HCl). e. Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the borane-amine complexes. f. Cool the mixture to room temperature and basify to pH > 12 with an aqueous solution of sodium hydroxide (NaOH). g. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). h. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude chiral piperazine. i. Purify as necessary by chromatography or crystallization.
Synthetic Route to Chiral Piperazines
Caption: A workflow for the synthesis of chiral piperazines via a diketopiperazine intermediate.
Conclusion and Future Outlook
The synthetic methodologies outlined in this guide represent robust and versatile tools for the preparation of substituted piperazine derivatives. The choice of strategy—be it direct alkylation, reductive amination, Buchwald-Hartwig amination, or the diketopiperazine route—should be guided by the specific target molecule and the desired substitution pattern. As the demand for novel and complex piperazine-containing drug candidates continues to grow, so too will the innovation in synthetic methods. Emerging areas such as C-H functionalization are beginning to provide new avenues for decorating the piperazine scaffold in previously inaccessible ways, promising to further expand the chemical space available to medicinal chemists.[1][15]
References
- Benchchem. (n.d.). Application Notes and Protocols for N-arylation of Piperazine-2-thione.
- Benchchem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
- Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
-
de Oliveira, M. F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-15. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine.
- Benchchem. (n.d.). N-(2-Aminoethyl)piperazine synthesis protocol.
-
Unciti-Broceta, A. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. Retrieved from [Link]
-
Dandepally, S. R., et al. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(21), 5648-5651. Retrieved from [Link]
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(2), 356-377. Retrieved from [Link]
-
Jung, M. E., & Rohloff, J. C. (1985). A new method for the conversion of optically active diketopiperazines (cyclo-dipeptides) into optically pure piperazines. Tetrahedron Letters, 26(15), 1785-1788. Retrieved from [Link]
- Benchchem. (n.d.). Optimizing reaction conditions for N-arylation of piperazine.
- Benchchem. (n.d.). Role of piperazine scaffolds in medicinal chemistry.
-
Dandepally, S. R., et al. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Retrieved from [Link]
-
Sharma, R., et al. (2017). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Retrieved from [Link]
-
Bissy, W. A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6046. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,5-Diketopiperazine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: "Piperazine, 1,4-bis(1-oxooctadecyl)-" as a High-Performance Lubricant Additive
Foreword: The Pursuit of Enhanced Lubricity and Durability
In the relentless pursuit of mechanical efficiency and longevity, the role of advanced lubricant additives cannot be overstated. Among the myriad of chemical strategies employed to mitigate friction and wear, long-chain fatty acid diamides have emerged as a promising class of compounds. This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the application of Piperazine, 1,4-bis(1-oxooctadecyl)- , also known as N,N'-distearoylpiperazine (CAS No. 53575-22-7), as a high-performance lubricant additive.
Drawing upon established principles of tribology and surface chemistry, these notes and protocols are designed to provide not only procedural guidance but also a deep understanding of the underlying scientific principles. Our objective is to empower researchers to effectively evaluate and integrate this additive into novel lubricant formulations, thereby unlocking its full potential in reducing energy losses and extending the operational life of mechanical systems.
Chemical and Physical Properties
"Piperazine, 1,4-bis(1-oxooctadecyl)-" is a symmetrical diamide derived from the reaction of piperazine with two equivalents of stearic acid. This molecular architecture, featuring a polar piperazine core and two long, non-polar octadecyl chains, is central to its function as a lubricant additive.
| Property | Value | Source |
| Chemical Name | Piperazine, 1,4-bis(1-oxooctadecyl)- | ABI Chem[1] |
| Synonym | N,N'-distearoylpiperazine | |
| CAS Number | 53575-22-7 | ABI Chem[1] |
| Molecular Formula | C₄₀H₇₈N₂O₂ | ABI Chem[1] |
| Molecular Weight | 619.06 g/mol | ABI Chem[1] |
| Appearance | White to off-white powder/solid | General knowledge |
| Solubility | Generally soluble in non-polar organic solvents and lubricant base oils; insoluble in water. | General knowledge |
Mechanism of Action: Boundary Lubrication through Self-Assembled Monolayers
The primary function of N,N'-distearoylpiperazine as a lubricant additive lies in its ability to form a robust boundary lubrication film on metal surfaces. This mechanism is particularly critical under conditions of high load and low speed where the hydrodynamic fluid film is insufficient to prevent asperity contact.
The operational principle can be dissected into the following key stages:
-
Surface Adsorption: The polar piperazine core of the molecule possesses a strong affinity for metallic surfaces. This attraction facilitates the adsorption of the additive onto the lubricated components.
-
Molecular Orientation: Upon adsorption, the long, non-polar stearoyl (octadecyl) chains orient themselves away from the metal surface, extending into the bulk lubricant.
-
Formation of a Protective Monolayer: The close packing of these long alkyl chains, driven by van der Waals forces, results in the formation of a dense, quasi-crystalline monolayer. This self-assembled film acts as a physical barrier, preventing direct metal-to-metal contact and reducing adhesive wear.
-
Friction Reduction: The shear plane is effectively shifted from the metal-metal interface to the low-shear-strength interface between the packed alkyl chains of the additive. This significantly reduces the coefficient of friction.[2]
Figure 1: Mechanism of boundary lubrication by N,N'-distearoylpiperazine.
Synthesis Protocol
The synthesis of N,N'-distearoylpiperazine is typically achieved through the acylation of piperazine with stearic acid or its more reactive derivatives, such as stearoyl chloride. A general laboratory-scale procedure is outlined below.
Materials and Reagents
-
Piperazine (anhydrous)
-
Stearic Acid
-
Thionyl chloride or Oxalyl chloride (for conversion of stearic acid to stearoyl chloride)
-
Anhydrous, non-protic solvent (e.g., Toluene, Dichloromethane)
-
Triethylamine or Pyridine (as a base)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization (e.g., Ethanol, Acetone)
Synthesis Workflow
Figure 2: General workflow for the synthesis of N,N'-distearoylpiperazine.
Detailed Protocol: Synthesis of N,N'-distearoylpiperazine
-
Preparation of Stearoyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine stearic acid (2.0 equivalents) and thionyl chloride (2.2 equivalents).
-
Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude stearoyl chloride can be used directly in the next step.
-
-
Acylation Reaction:
-
In a separate three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve piperazine (1.0 equivalent) and triethylamine (2.2 equivalents) in an anhydrous solvent such as toluene.
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve the crude stearoyl chloride (from step 1) in the same anhydrous solvent and add it dropwise to the piperazine solution via the dropping funnel, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Pour the reaction mixture into cold deionized water to quench the reaction.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure N,N'-distearoylpiperazine.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Performance Evaluation Protocols
To quantitatively assess the performance of N,N'-distearoylpiperazine as a lubricant additive, a series of standardized tests should be conducted. The following protocols are based on widely accepted ASTM standards.
Four-Ball Wear Test (ASTM D4172)
This test evaluates the wear-preventive properties of a lubricant under boundary lubrication conditions.
-
Apparatus: Four-Ball Wear Tester.
-
Test Specimens: Four 12.7 mm diameter steel balls.
-
Procedure:
-
Prepare test lubricant blends with varying concentrations of N,N'-distearoylpiperazine (e.g., 0.1, 0.5, 1.0, and 2.0 wt%) in the desired base oil. A control sample of the base oil without the additive must also be tested.
-
Assemble the four-ball test apparatus with three stationary balls in the test cup and one rotating ball on the spindle.
-
Add the test lubricant to the cup, ensuring the stationary balls are fully submerged.
-
Conduct the test under the following standard conditions (or as modified for specific applications):
-
Load: 40 kgf (392 N)
-
Speed: 1200 rpm
-
Temperature: 75 °C
-
Duration: 60 minutes
-
-
After the test, clean the three stationary balls and measure the wear scar diameter (WSD) on each ball in two perpendicular directions to the nearest 0.01 mm using a calibrated microscope.
-
Calculate the average WSD for each test. A smaller average WSD indicates better anti-wear performance.
-
High-Frequency, Linear-Oscillation (SRV) Test (ASTM D6425)
The SRV test is used to determine the coefficient of friction and anti-wear properties of lubricants under oscillating motion.
-
Apparatus: SRV Test Machine.
-
Test Specimens: A steel ball and a flat steel disk.
-
Procedure:
-
Prepare lubricant samples as described in the four-ball test protocol.
-
Secure the test disk in the holder and apply a small amount of the test lubricant.
-
Mount the test ball in the oscillating holder.
-
Conduct the test under the following conditions (or as specified):
-
Load: 200 N
-
Frequency: 50 Hz
-
Stroke Length: 1 mm
-
Temperature: 50 °C (or a temperature range relevant to the application)
-
Duration: 2 hours
-
-
Record the coefficient of friction throughout the test.
-
After the test, measure the wear scar dimensions on the ball and/or the wear volume on the disk using a profilometer or microscope.
-
Compare the friction profiles and wear data for the different lubricant formulations.
-
Thermal Stability Analysis (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC)
Understanding the thermal stability of the additive is crucial for high-temperature applications.
-
Apparatus: TGA and DSC instruments.
-
Procedure:
-
TGA:
-
Place a small, accurately weighed sample (5-10 mg) of N,N'-distearoylpiperazine in a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a high temperature (e.g., 500 °C).
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.
-
-
DSC:
-
Place a small, accurately weighed sample (5-10 mg) in a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the heat flow to determine the melting point and any other phase transitions.
-
-
Expected Performance and Treat Rate Optimization
While specific performance data for N,N'-distearoylpiperazine is not extensively published in open literature, based on the behavior of similar long-chain fatty amides, the following trends can be anticipated:
-
Friction Reduction: A significant reduction in the coefficient of friction is expected, particularly in the boundary lubrication regime. The extent of reduction will depend on the base oil, concentration, and operating conditions.
-
Wear Protection: A noticeable decrease in wear scar diameter in four-ball tests and wear volume in SRV tests is anticipated due to the formation of the protective boundary film.
-
Concentration Effects: The performance benefits will likely increase with concentration up to an optimal level, after which a plateau or even a slight decrease in performance may be observed due to factors such as solubility limits or changes in the packing of the adsorbed monolayer. Typical treat rates for similar friction modifiers range from 0.1% to 2.0% by weight.[2]
-
Synergies: N,N'-distearoylpiperazine may exhibit synergistic effects when used in combination with other additives, such as anti-wear agents (e.g., ZDDP) and extreme pressure (EP) agents. However, antagonistic effects are also possible, necessitating comprehensive formulation studies.
Conclusion
"Piperazine, 1,4-bis(1-oxooctadecyl)-" presents a compelling option for formulators seeking to enhance the lubricity and anti-wear properties of their products. Its molecular structure is well-suited for the formation of effective boundary lubrication films. The protocols outlined in this document provide a robust framework for the synthesis, evaluation, and optimization of this promising lubricant additive. Through systematic application of these methodologies, researchers can unlock new levels of performance and durability in a wide range of lubricating applications.
References
-
Khalkar, S., Bhowmick, D., & Pratap, A. (2013). Synthesis and effect of fatty acid amides as friction modifiers in petroleum base stock. Journal of Oleo Science, 62(11), 901-904. Available from: [Link]
Sources
Comprehensive Guide to HPLC Analysis of Piperazine Compounds: Methodologies, Troubleshooting, and Protocols
Introduction: The Analytical Challenge of Piperazines
Piperazine and its derivatives form the structural backbone of numerous critical pharmaceuticals, including anthelmintics, antihistamines, and antipsychotics[1]. However, from a chromatographic perspective, piperazine presents a "perfect storm" of analytical challenges.
First, it is highly polar and hydrophilic, meaning it exhibits almost zero retention on traditional reversed-phase (RP) C18 columns without the use of ion-pairing reagents[2]. Second, as a cyclic diamine with a pKa of approximately 9.7, it remains positively charged under standard acidic to neutral mobile phase conditions, leading to severe secondary interactions with residual column silanols[3]. Finally, the piperazine nucleus lacks a strong UV chromophore, rendering standard UV detection highly insensitive[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic templated methods. Here, we will explore the causality behind these challenges and detail three field-proven strategies to overcome them: Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography, and Pre-Column Derivatization.
Strategic Method Selection
The choice of analytical workflow depends entirely on your available detector technology and the matrix of your sample.
Fig 1: Decision matrix for selecting piperazine HPLC analytical workflows.
Direct Analysis: HILIC and Mixed-Mode
If your laboratory is equipped with Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS), you can bypass derivatization[2].
-
HILIC Mode: HILIC is ideal for highly polar compounds. It utilizes a polar stationary phase (such as cyanopropyl or zwitterionic columns) and a highly organic mobile phase (typically >80% acetonitrile). The causality of retention here relies on a stagnant, water-enriched layer that forms around the polar stationary phase; the hydrophilic piperazine partitions into this aqueous layer, increasing retention time. For instance, McClintic et al. successfully utilized a cyanopropyl column in HILIC mode under acidic conditions to suppress ionization and achieve robust peak shapes[4].
-
Mixed-Mode Chromatography: Columns like the Primesep 100 or 200 utilize a reversed-phase cation-exchange approach[2]. Because piperazine contains two secondary amines, it interacts strongly with the embedded cation-exchange groups on the stationary phase, allowing for excellent retention without the need for complex, system-contaminating ion-pairing reagents[2].
Pre-Column Derivatization (For UV/FLD)
If only HPLC-UV or Fluorescence (FLD) is available, derivatization is mandatory[1]. Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) react with the secondary amine groups of piperazine to form a stable, highly conjugated, UV-active product[1]. This shifts the detection paradigm, allowing limits of quantitation (LOQ) down to trace parts-per-million (ppm) levels[5].
Quantitative Method Comparison
The following table synthesizes the operational parameters and trade-offs for each analytical strategy.
| Analytical Modality | Stationary Phase | Typical Mobile Phase | Detection | Key Advantage | Limitation |
| HILIC | Cyanopropyl (CN) or Zwitterionic | 85-95% Acetonitrile / 5-15% Aqueous Buffer (e.g., Ammonium Formate) | ELSD, CAD, MS | Excellent retention of highly polar underivatized piperazine. | ELSD/CAD response can be non-linear; sensitive to salt matrices[6]. |
| Mixed-Mode | RP / Cation-Exchange (e.g., Primesep 100) | Water / Acetonitrile / Acidic Modifier (TFA or Formic Acid) | ELSD, CAD, MS | No ion-pairing reagents needed; highly tunable retention[2]. | Requires specific, proprietary column chemistries. |
| Derivatization (NBD-Cl) | C18 or Chiralpak IC | Acetonitrile / Methanol / Diethylamine (e.g., 90:10:0.1) | UV (e.g., 460 nm) or FLD | Utilizes standard, ubiquitous HPLC-UV instrumentation[5]. | Adds sample preparation time; potential for incomplete reaction. |
Experimental Protocol: NBD-Cl Derivatization and HPLC-UV Analysis
This self-validating protocol utilizes NBD-Cl to enable the sensitive detection of underivatized piperazine in pharmaceutical matrices[1][5].
Materials & Reagents
-
Piperazine standard (purity >99%).
-
4-chloro-7-nitrobenzofuran (NBD-Cl) reagent.
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Diethylamine (HPLC grade).
Step 1: Derivatization Reaction
-
Standard Preparation: Dissolve the piperazine sample in ACN to achieve a target concentration (e.g., 100 µg/mL).
-
Reagent Preparation: Prepare a 0.5% (w/v) solution of NBD-Cl in ACN[1].
-
Reaction: In an amber glass vial (NBD-Cl is light sensitive), mix 1.0 mL of the piperazine solution with 1.0 mL of the NBD-Cl solution. Ensure NBD-Cl is in molar excess[1].
-
Incubation: Cap the vial and heat in a water bath or block heater at 60°C for exactly 30 minutes to drive the nucleophilic aromatic substitution to completion[1].
-
Quenching/Cooling: Remove from heat and immediately cool to room temperature (20-25°C)[1]. Dilute 1:10 with the mobile phase prior to injection to prevent solvent-effect band broadening.
Step 2: HPLC-UV Analytical Conditions
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent high-efficiency end-capped C18[5].
-
Mobile Phase: ACN : MeOH : Diethylamine in a ratio of 90:10:0.1 (v/v/v)[5]. Scientist's Note: The trace diethylamine acts as a silanol blocker to ensure sharp peak shapes.
-
Flow Rate: 1.0 mL/min[5].
-
Column Temperature: 35°C[5].
-
Injection Volume: 10 µL[5].
-
Detection: PDA/UV detector set to the specific absorption maximum of the NBD-piperazine derivative (typically ~460 nm).
Step 3: System Suitability & Validation
Inject a blank (derivatized solvent without piperazine) to confirm no reagent interference peaks elute at the retention time of the NBD-piperazine complex. The relative standard deviation (RSD) of the peak area for six replicate injections of the standard should be ≤ 2.0%.
Troubleshooting: Resolving Peak Tailing
If you attempt to analyze underivatized piperazine on a standard C18 column, you will almost certainly encounter severe peak tailing. This is not a failure of the instrument, but a chemical reality of the stationary phase.
The Causality: Silica-based columns contain residual silanol groups (-Si-OH). At mid-range pH levels, these silanols deprotonate to become negatively charged (-Si-O⁻). Simultaneously, the basic amines of piperazine are positively charged. This creates a strong secondary ionic interaction (cation-exchange effect) that drags the analyte through the column, causing an asymmetric, tailing peak[3].
Fig 2: Stepwise troubleshooting pathway for resolving piperazine peak tailing.
Corrective Actions:
-
pH Suppression: Lower the mobile phase pH to 2.5 - 3.0 using formic acid or phosphate buffer. This protonates the silanols back to their neutral state (-Si-OH), shutting down the ion-exchange mechanism[3][7].
-
Sacrificial Amines: If low pH is insufficient, add 0.05% - 0.1% Triethylamine (TEA) to the mobile phase. TEA is a small, highly basic molecule that aggressively binds to and "blocks" the active silanol sites, allowing the larger piperazine molecules to elute symmetrically[7].
-
Hardware Optimization: Ensure you are using a modern, fully end-capped C18 column, or switch to a polar-embedded phase designed specifically to shield residual silanols from basic analytes[7].
References
-
AugustaChrom / SIELC Technologies. "HPLC Analysis of Piperazine on Primesep 100." SIELC Application Notes. URL:[Link]
-
McClintic, C. et al. "Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection." ResearchGate. URL:[Link]
-
LCGC International. "Simultaneous Determination of Positive and Negative Counterions Using a Hydrophilic Interaction Chromatography Method." Chromatography Online. URL:[Link]
-
Navaneeswari, R., and Raveendra Reddy, P. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 2012, 4(6):2854-2859. URL:[Link]
Sources
Advanced Gas Chromatography Strategies for Piperazine Detection: Application Notes and Protocols
Introduction and Analytical Challenges
Piperazine and its substituted derivatives (e.g., 1-methylpiperazine, 1-benzylpiperazine) are ubiquitous compounds encountered across multiple scientific domains. They serve as critical intermediates and potential impurities in pharmaceutical manufacturing (e.g., for anthelmintics and erectile dysfunction drugs)[1][2], and are frequently monitored in forensic toxicology as synthetic designer drugs of abuse[3].
The primary challenge in analyzing piperazine via Gas Chromatography (GC) stems from its highly polar nature and the presence of secondary amine groups. If injected directly without optimization, these active hydrogen atoms interact strongly with silanol groups in the GC inlet and the column's stationary phase. This interaction leads to severe peak tailing, irreversible adsorption, and thermal degradation[4]. Consequently, robust analytical workflows require strategic sample preparation, specialized column selection, and often chemical derivatization to mask these active sites, thereby enhancing volatility, thermal stability, and detectability[4].
Mechanistic Workflow of Piperazine Analysis
Analytical workflow for piperazine detection, highlighting the critical derivatization step.
The Causality of Derivatization Choices
Derivatization is not merely a procedural step; it is a chemical necessity governed by the analyte's structure and the chosen detector:
-
Acylation (e.g., Trifluoroacetic anhydride - TFAA): Reacts rapidly with the secondary amines of piperazines to form stable fluoroacyl derivatives. This is the gold standard for GC-MS, as the introduction of fluorine atoms significantly increases volatility and provides distinct, highly abundant fragmentation ions (e.g., m/z 225 for TFA-derivatized piperazines), improving the signal-to-noise ratio[3][5].
-
Chloroformate Derivatization (e.g., Ethyl chloroformate): Often utilized for aqueous biological samples (like urine) because the reaction can proceed in a two-phase aqueous/organic system, eliminating the need for exhaustive drying steps before derivatization[6].
-
Direct Injection (Under Specific Conditions): For certain pharmaceutical impurities where derivatization might introduce unacceptable variability, direct injection is possible only if a highly deactivated, intermediate-polarity column (like a 50% phenyl-methylpolysiloxane DB-17) is used to mitigate silanol interactions[1][2].
Protocol 1: GC-FID for Piperazine and Alkyl Derivatives in Pharmaceutical Drug Substances
Application: Quality control of active pharmaceutical ingredients (APIs) like sildenafil and vardenafil, where piperazine, 1-methylpiperazine, and 1-ethylpiperazine act as synthetic precursors and potential impurities[1][2]. Causality for Method Design: A Flame Ionization Detector (FID) is chosen for its broad linear dynamic range and robustness for routine API screening. A DB-17 column (intermediate polarity) is specifically selected because standard non-polar columns (like DB-1 or DB-5) fail to adequately resolve the highly polar underivatized piperazine from its methylated and ethylated analogs without severe peak distortion[2][7].
Reagents and Instrumentation
-
Instrument: Agilent 6890 GC system (or equivalent) equipped with an FID[7].
-
Column: DB-17 (30 m × 0.53 mm i.d., 1.0 µm film thickness)[1][7].
-
Carrier Gas: Helium (High purity, 99.999%).
-
Diluent: HPLC-grade Methanol.
Step-by-Step Methodology
-
Standard Preparation: Accurately weigh reference standards of piperazine, 1-methylpiperazine, and 1-ethylpiperazine. Dissolve in methanol to achieve a stock concentration of 1000 µg/mL. Dilute sequentially to construct a calibration curve[2][7].
-
Sample Preparation: Dissolve the pharmaceutical API in methanol to a final concentration of 1000 µg/mL. Vortex for 2 minutes to ensure complete solubilization. Filter through a 0.45 µm PTFE syringe filter into a deactivated GC autosampler vial[1][7].
-
GC Operating Conditions:
-
System Suitability Validation: Inject the standard mix. Ensure the resolution ( Rs ) between piperazine, 1-methylpiperazine, and 1-ethylpiperazine is ≥2.0 . This self-validates the column's inertness and the method's resolving power prior to sample analysis[2].
Protocol 2: GC-MS for Piperazine Designer Drugs (BZP and TFMPP) in Biological Matrices
Application: Forensic and clinical toxicology for the simultaneous quantification of 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in plasma or urine[3]. Causality for Method Design: Biological matrices are highly complex. Solid-Phase Extraction (SPE) is utilized to selectively isolate the basic piperazines while washing away neutral and acidic endogenous interferences. Subsequent derivatization with TFAA is mandatory to increase the analytes' mass and volatility, shifting their diagnostic ions to higher m/z ranges where matrix background noise is minimal[3][5].
Reagents and Instrumentation
-
Instrument: GC-MS system (e.g., Agilent 7890 GC coupled to a 5975C MSD).
-
Column: DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness)[3].
-
Derivatization Reagent: Trifluoroacetic anhydride (TFAA) and Ethyl acetate[3][7].
Step-by-Step Methodology
-
Sample Pre-treatment: To 1 mL of plasma or urine, add the internal standard (e.g., deuterated BZP-d7). For plasma, perform protein precipitation using cold acetonitrile, centrifuge, and collect the supernatant[3].
-
Solid-Phase Extraction (SPE):
-
Condition mixed-mode cation exchange SPE cartridges with 2 mL methanol followed by 2 mL deionized water.
-
Load the pre-treated sample.
-
Wash with 2 mL of 0.1 M HCl, followed by 2 mL of methanol to remove neutral lipids and acidic compounds[7].
-
Elute the basic piperazines with 2 mL of 5% NH₄OH in methanol[3][7].
-
-
Derivatization (Perfluoroacylation):
-
Evaporate the SPE eluate to complete dryness under a gentle stream of nitrogen at 40°C. (Critical Step: Residual moisture will rapidly hydrolyze the TFAA reagent, causing reaction failure)[3].
-
Add 50 µL of ethyl acetate and 50 µL of TFAA to the dried residue[3][7].
-
Cool to room temperature, evaporate excess reagent under nitrogen, and reconstitute in 100 µL of ethyl acetate[3][7].
-
-
GC-MS Operating Conditions:
-
Injector: 250°C, Splitless mode to maximize sensitivity.
-
Oven Program: 120°C for 1 min, ramp at 10°C/min to 150°C (hold 5 min), then ramp at 7.5°C/min to 300°C (hold 2 min)[3].
-
MS Parameters: Electron Ionization (EI) at 70 eV. Transfer line at 280°C. Operate in Selected Ion Monitoring (SIM) mode targeting specific m/z fragments for BZP-TFA and TFMPP-TFA to maximize the signal-to-noise ratio[3].
-
Quantitative Data and Method Performance Summary
The table below synthesizes the validated performance metrics for the two detailed protocols, demonstrating their reliability and adherence to analytical guidelines.
| Analyte(s) | Matrix | Analytical Method | Linearity Range | LOD | LOQ | Accuracy / Recovery | Precision (%RSD) |
| Piperazine, 1-Methylpiperazine, 1-Ethylpiperazine | Pharmaceutical Drug Substances | GC-FID (Direct Injection) | Not Specified | 0.005 - 0.008% | 0.002 - 0.03% | 98.6 - 101.2% | < 2.0% |
| BZP, TFMPP | Plasma / Urine | GC-MS (SPE + TFAA Derivatization) | 0 - 10 µg/mL | 0.002 - 0.004 µg/mL | 0.008 - 0.016 µg/mL | 79 - 108% | < 20% |
Data compiled from validated studies[1][2][3][7].
References
-
Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography PubMed (NIH) [Link]
-
Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances ResearchGate[Link]
-
Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination Scholars.Direct[Link]
-
Analytical CHEMISTRY: Piperazine, 1-methyl piperazine and 1-ethyl piperazine Hakon-Art[Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Journal of Food and Drug Analysis (JFDA) [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hakon-art.com [hakon-art.com]
- 3. scholars.direct [scholars.direct]
- 4. jfda-online.com [jfda-online.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note: Advanced Derivatization Strategies for the Analytical Quantification of Piperazine
Executive Summary
Piperazine and its substituted derivatives are ubiquitous in pharmaceutical formulations, veterinary anthelmintics, and illicit designer drugs (e.g., Benzylpiperazine [BZP]). Despite its widespread presence, the aliphatic, highly polar nature of the piperazine ring presents significant analytical hurdles. It lacks native fluorophores or chromophores, making direct optical detection impossible, and its active secondary amines cause severe chromatographic issues in gas-phase analysis.
This application note details field-proven, pre-column derivatization protocols for both Liquid Chromatography (LC-FLD/LC-MS) and Gas Chromatography (GC-MS) platforms. By explaining the mechanistic causality behind reagent selection and reaction conditions, this guide provides researchers with self-validating workflows to ensure high-fidelity quantification in complex biological and environmental matrices.
The Mechanistic Challenge of Piperazine Analysis
Piperazine ( C4H10N2 ) contains two secondary amine groups within a saturated heterocyclic ring. This structure dictates its analytical behavior:
-
In Liquid Chromatography (LC): Piperazine exhibits negligible UV absorption and no native fluorescence[1]. While direct LC-MS is theoretically possible, the molecule suffers from poor retention on standard reversed-phase (C18) columns and severe ion suppression in complex biological matrices.
-
In Gas Chromatography (GC): The active N-H bonds lead to strong intermolecular hydrogen bonding. This results in high boiling points, severe peak tailing, and irreversible adsorption to the GC column's stationary phase[2].
Derivatization is therefore not merely an enhancement—it is a fundamental requirement for robust, reproducible analytical workflows.
Derivatization Pathways and Reagent Selection
Dansyl Chloride (DNS-Cl) for LC-FLD and LC-MS
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is the gold standard for LC-based piperazine analysis. Unlike benzoyl chloride, which is highly toxic and hydrolyzes rapidly in aqueous environments, or o-phthalaldehyde (OPA), which yields unstable adducts, DNS-Cl forms highly stable sulfonamide derivatives[1].
Mechanistic Causality: The nucleophilic secondary amines of piperazine attack the electrophilic sulfonyl group of DNS-Cl. This nucleophilic substitution requires an alkaline environment—typically maintained by adding triethylamine (TEA)—to ensure the amines remain deprotonated and nucleophilic, while simultaneously neutralizing the HCl byproduct[1]. The resulting 1-dansyl piperazine (or disubstituted variant) provides strong fluorescence (Ex: ~330 nm, Em: ~531 nm) and excellent ionization efficiency for ESI-MS[1].
Trifluoroacetic Anhydride (TFAA) for GC-MS
For GC-MS applications, acylation is the preferred method. TFAA replaces the polar N-H protons with electron-withdrawing trifluoroacetyl groups[2]. Acetic anhydride is also viable, but TFAA is generally preferred for its superior volatility enhancement[3].
Mechanistic Causality: This substitution eliminates hydrogen bonding, drastically lowering the boiling point and increasing the vapor pressure of the analyte. Furthermore, the introduction of fluorine atoms enhances the thermal stability of the molecule and provides a distinct, highly specific mass fragmentation pattern under Electron Ionization (EI). This is critical for unambiguously identifying designer drugs in forensic toxicology[2].
Mandatory Visualization: Decision Workflow
Workflow for piperazine derivatization based on analytical modality.
Quantitative Data Summary
The following table synthesizes the expected performance metrics of the discussed derivatization strategies across different analytical platforms and matrices.
| Analytical Platform | Derivatization Reagent | Target Derivative | Matrix | LOD / LOQ | Reference |
| UHPLC-FLD | Dansyl Chloride (DNS-Cl) | 1-Dansyl piperazine | Chicken/Pork Tissue | LOD: 0.5–1.2 μg/kg | [1] |
| LC-MS/MS | Dansyl Chloride (DNS-Cl) | Disubstituted DNS-piperazine | Human Plasma | LOQ: ~1-5 ng/mL | [4] |
| GC-MS (EI) | Trifluoroacetic Anhydride | N,N'-Trifluoroacetyl piperazine | Plasma / Urine | LOQ: 0.016 μg/mL | [2] |
| GC-MS/MS | Acetic Anhydride | N,N'-Diacetyl piperazine | Animal Tissue | LOD: < 1.0 μg/kg | [3] |
Self-Validating Experimental Protocols
These protocols are engineered with built-in validation checkpoints to ensure reproducibility, accuracy, and system integrity.
Protocol A: Pre-Column Derivatization with DNS-Cl for LC-FLD/LC-MS
Objective: Convert highly polar piperazine into a hydrophobic, fluorescent, and easily ionizable sulfonamide[5].
-
Sample Preparation: Extract piperazine from the matrix using Accelerated Solvent Extraction (ASE) or protein precipitation (for plasma)[1],[4]. Purify via Strong Cation-Exchange (SCX) Solid-Phase Extraction (SPE) to remove matrix interferences.
-
Reagent Preparation: Prepare a 1.0 mg/mL solution of DNS-Cl in anhydrous acetonitrile[6].
-
Causality: Water must be strictly excluded during reagent storage to prevent premature hydrolysis of the sulfonyl chloride into unreactive sulfonic acid.
-
-
Reaction Setup: To 100 μL of the purified sample extract, add 400 μL of the DNS-Cl solution and 100 μL of 0.12% Triethylamine (TEA) in acetonitrile[1].
-
Incubation: Protect the reaction vial from light (to prevent photobleaching of the dansyl fluorophore) and incubate at 50 °C for 30 minutes[5].
-
Causality: Elevated temperature provides the activation energy necessary to accelerate the nucleophilic substitution, ensuring quantitative conversion to the monosubstituted derivative within a practical timeframe.
-
-
Quenching and Filtration: Cool to room temperature. Filter through a 0.22 μm PTFE syringe filter directly into an amber LC vial.
-
Self-Validation Check: Analyze an aliquot of the sample at t=0 hours and t=12 hours. The peak area should remain consistent (Relative Standard Deviation < 5%), confirming that the DNS-derivatives are stable for up to 12-16 hours at room temperature[7]. If degradation is observed, check the pH of the final mixture; excessive alkalinity can degrade the product over time.
-
Protocol B: Acylation with TFAA for GC-MS Analysis
Objective: Volatilize piperazine derivatives for gas-phase separation and EI-MS detection[2].
-
Extraction: Perform Liquid-Liquid Extraction (LLE) or Mixed-Mode SPE (e.g., Oasis MCX) on the biological sample. Elute the basic piperazine fraction using a 5% NH4OH in methanol solution[2].
-
Drying (Critical Step): Evaporate the eluate to absolute dryness under a gentle stream of nitrogen. Place the open tubes in a desiccator with phosphorus pentoxide ( P2O5 ) overnight[2].
-
Causality: Any residual water will violently react with TFAA, converting it to trifluoroacetic acid. This quenches the reagent and halts the acylation of the analyte, leading to false negatives.
-
-
Derivatization: Reconstitute the dry residue in 50 μL of anhydrous ethyl acetate. Add 50 μL of TFAA[2].
-
Incubation: Seal the vial tightly with a PTFE-lined cap and incubate at 70 °C for 30 minutes[2].
-
Causality: Heat provides the energy required to fully acylate sterically hindered secondary amines, driving the reaction to completion.
-
-
Evaporation and Reconstitution: Cool to room temperature. Evaporate the excess TFAA and byproduct acid under nitrogen flow. Reconstitute the residue in 100 μL of ethyl acetate[2].
-
Self-Validation Check: Inject 1 μL into the GC-MS. Monitor the baseline for peak tailing. Sharp, symmetrical peaks indicate complete derivatization. Broad or tailing peaks indicate incomplete acylation (likely due to moisture contamination in Step 2). The derivatized samples should remain stable at 4 °C for up to 4 days[2].
-
References
- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD.Quality Assurance and Safety of Crops & Foods (QASCF).
- Determination of Piperazine in Eggs Using Accelerated Solvent Extraction (ASE) and Solid Phase Extraction (SPE) with High-Performance Liquid Chromatography – Fluorescence Detection (HPLC-FLD) and Pre-Column Derivatization with Dansyl Chloride.Taylor & Francis.
- Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'.Scholars.Direct.
- Quantification of piperazine in chicken and pig tissues by gas chromatography-electron ionization tandem mass spectrometry employing pre-column derivatization with acetic anhydride.Semantic Scholar.
- Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS.Benchchem.
Sources
Purification of crude "Piperazine, 1,4-bis(1-oxooctadecyl)-"
Welcome to the Technical Support Center for Lipid Excipient and Penetration Enhancer Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating highly lipophilic bis-amides.
The target compound, Piperazine, 1,4-bis(1-oxooctadecyl)- (commonly known as N,N′ -distearoylpiperazine), is a highly symmetric, long-chain aliphatic amide utilized in drug delivery as a chemical penetration enhancer (Azone analog) and lipid excipient[1]. Due to its dual C18 acyl chains, it exhibits extreme lipophilicity and a tendency to form organogels, making standard purification workflows challenging.
PART 1: Physicochemical Profiling
Before troubleshooting, it is critical to understand the thermodynamic and solubility profile of the target molecule. The extreme hydrophobicity of the stearoyl chains dictates our solvent choices[2].
| Property | Specification | Operational Implication |
| Chemical Name | 1,4-bis(1-oxooctadecyl)piperazine | Neutral bis-amide; lacks ionizable protons. |
| CAS Number | 53575-22-7 | Reference identifier for raw material sourcing[2]. |
| Molecular Formula | C40H78N2O2 | High molecular weight (~619.1 g/mol ). |
| Solubility Profile | Insoluble in water; Soluble in hot CHCl3 , hot EtOH, DCM | Requires non-polar or halogenated solvents for extraction; crystallizes rapidly upon cooling[3]. |
| Key Impurities | Piperazine, Mono-stearoylpiperazine, Stearic Acid | Impurities have distinct pKa values, enabling separation via pH-gradient liquid-liquid extraction. |
PART 2: Troubleshooting FAQs (Causality & Logic)
Q1: My crude product contains significant amounts of mono-stearoylpiperazine. Why did this happen, and how do I clear it without column chromatography? Causality: The formation of the mono-adduct (Piperazine, 1-(1-oxooctadecyl)-) occurs due to incomplete acylation, often driven by the steric hindrance of the first C18 chain shielding the second secondary amine, or insufficient equivalents of stearoyl chloride. Solution: Because the target bis-amide is completely neutral, but the mono-adduct retains a basic secondary amine, you can separate them via differential ionization. Dissolve your crude mixture in dichloromethane (DCM) and wash aggressively with 1M HCl. The acid protonates the mono-adduct, converting it into a water-soluble hydrochloride salt that partitions into the aqueous layer, leaving the neutral bis-amide in the organic phase.
Q2: I am observing a waxy impurity that streaks on my TLC plates. What is it, and what is the clearance strategy? Causality: This is almost certainly unreacted stearic acid, which results from the hydrolysis of excess stearoyl chloride during the aqueous quench, or unreacted starting material if a coupling agent (e.g., EDC/HOBt) was used[4]. Solution: Stearic acid is highly lipophilic and will co-crystallize with your product. To remove it, wash your organic layer with saturated aqueous sodium bicarbonate ( NaHCO3 ) or 0.1M NaOH. This deprotonates the carboxylic acid to form sodium stearate (a soap). Caution: Sodium stearate acts as a surfactant and will cause severe emulsions. To break the emulsion, add brine (NaCl) to the aqueous layer to salt out the organic phase.
Q3: During recrystallization, my product forms a translucent gel instead of precipitating as discrete crystals. How do I fix this? Causality: Compounds with long aliphatic chains (like the twin C18 chains of distearoylpiperazine) exhibit strong van der Waals forces. If the cooling rate is too fast or the concentration is too high, the alkyl chains interdigitate haphazardly, trapping solvent molecules in a 3D network and forming an organogel rather than a crystalline lattice[3]. Solution: You must disrupt the solvent-trapping network. Reheat the mixture until the gel dissolves completely. Dilute the solution by 20% with a slightly more polar co-solvent (like hot ethanol or ethyl acetate) to compete with the amide hydrogen bonding, and reduce the cooling rate to < 0.5°C/min.
PART 3: Standard Operating Procedures (SOPs)
SOP 1: pH-Gradient Liquid-Liquid Extraction (Aqueous Workup)
This self-validating protocol ensures the removal of all ionizable impurities before crystallization.
-
Dissolution: Dissolve 10 g of crude 1,4-bis(1-oxooctadecyl)piperazine in 150 mL of Dichloromethane (DCM).
-
Amine Clearance: Transfer to a separatory funnel. Add 50 mL of 1M HCl. Shake vigorously and vent. Allow phases to separate. Drain the lower DCM layer. Discard the upper aqueous layer (contains piperazine and mono-adduct). Repeat this wash once.
-
Acid Clearance: Return the DCM layer to the funnel. Add 50 mL of saturated NaHCO3 and 10 mL of saturated brine (to prevent emulsion). Shake gently. Drain the lower DCM layer.
-
Drying: Dry the DCM layer over anhydrous Na2SO4 for 15 minutes. Filter out the drying agent.
-
Concentration: Evaporate the DCM under reduced pressure to yield a waxy, semi-pure solid.
SOP 2: Anti-Gelation Recrystallization Protocol
-
Solvent Selection: In a round-bottom flask, add the semi-pure solid to a solvent mixture of Ethyl Acetate/Ethanol (80:20 v/v) at a ratio of 15 mL solvent per gram of crude.
-
Heating: Heat to reflux (approx. 75°C) under stirring until the solid completely dissolves into a clear solution.
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble particulates.
-
Controlled Nucleation: Transfer the filtrate to an Erlenmeyer flask. Place it in a water bath at 70°C and turn off the heat, allowing it to cool ambiently to room temperature over 3-4 hours. Do not disturb the flask, as shear forces can induce gelation.
-
Harvesting: Once discrete white crystals have formed, cool the flask to 4°C for 1 hour to maximize yield. Filter under vacuum and wash the filter cake with 20 mL of ice-cold ethanol[3].
PART 4: Visualizations
Below are the mechanistic workflows for impurity clearance and gelation troubleshooting.
Fig 1: pH-Gradient Liquid-Liquid Extraction Pathway for Bis-amide Purification.
Fig 2: Decision Tree for Troubleshooting Organogel Formation During Recrystallization.
PART 5: References
-
PubChem Database. "Piperazine, 1,4-bis(1-oxooctadecyl)- | C40H78N2O2 | CID 550164". National Center for Biotechnology Information. Available at:[Link]
-
CPE DB. "The curated database of chemical penetration enhancers! (Azone_analog-203)". Intbio.org. Available at: [Link]
-
ACS Sustainable Chemistry & Engineering. "Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable Oils and Primary Alkyl Amines for Phase Change Material Applications". American Chemical Society (2020). Available at:[Link]
-
Pharmaceutics (PMC). "Investigating Hybrid PLGA-Lipid Nanoparticles as an Innovative Delivery Tool for Palmitoylethanolamide to Muscle Cells". National Institutes of Health. Available at:[Link]
Sources
- 1. CPE DB [intbio.org]
- 2. Piperazine, 1,4-bis(1-oxooctadecyl)- | C40H78N2O2 | CID 550164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigating Hybrid PLGA-Lipid Nanoparticles as an Innovative Delivery Tool for Palmitoylethanolamide to Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of Piperazine, 1,4-bis(1-oxooctadecyl)-
Welcome to the technical support center for "Piperazine, 1,4-bis(1-oxooctadecyl)-". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the degradation of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental degradation pathways of "Piperazine, 1,4-bis(1-oxooctadecyl)-".
Q1: What are the primary predicted degradation pathways for Piperazine, 1,4-bis(1-oxooctadecyl)- under physiological conditions?
Based on its chemical structure, a diamide of piperazine with two stearic acid chains, the primary degradation pathway is expected to be hydrolysis of the amide bonds . This can occur through both chemical (acid or base-catalyzed) and enzymatic processes.
-
Chemical Hydrolysis: Amide bonds can be hydrolyzed under acidic or basic conditions. While generally stable, prolonged exposure to non-neutral pH can lead to cleavage.[1] The rate of hydrolysis is influenced by the pH of the environment.[2]
-
Enzymatic Hydrolysis: In a biological system, enzymes such as amidases or proteases could potentially catalyze the hydrolysis of the amide linkages. The susceptibility to enzymatic degradation would depend on the specific enzymes present and their substrate specificity. While studies on diketopiperazines (cyclic dipeptides) have shown some resistance to certain peptidases, other microbial and enzymatic systems have demonstrated the ability to cleave cyclic amides.[3]
Q2: What are the expected initial degradation products?
The initial hydrolysis of one amide bond would yield 1-(1-oxooctadecyl)piperazine and octadecanoic acid (stearic acid) . Subsequent hydrolysis of the second amide bond would result in piperazine and another molecule of stearic acid.
Q3: What factors can influence the degradation rate of this compound?
Several factors can significantly impact the degradation rate:
| Factor | Influence on Degradation | Rationale |
| pH | Higher or lower pH values will accelerate chemical hydrolysis. | Amide hydrolysis is catalyzed by both acid and base.[1] The stability is typically greatest near neutral pH. |
| Temperature | Increased temperature will increase the rate of chemical hydrolysis. | Higher temperatures provide the necessary activation energy for the hydrolytic reaction. |
| Enzyme Presence | The presence of specific amidases or proteases will accelerate degradation. | Enzymes provide a lower energy pathway for the hydrolysis of the amide bond. |
| Solvent/Matrix | The polarity and composition of the solvent system can affect stability. | The solubility and conformation of the molecule can be altered, potentially exposing the amide bonds to hydrolysis. |
Q4: Can the piperazine ring itself degrade?
Yes, under certain conditions, the piperazine ring can undergo degradation, primarily through oxidation.
-
Oxidative Degradation: Studies on piperazine itself have shown that it can be degraded by hydroxyl radicals.[4][5] This process can lead to ring-opening and the formation of various smaller molecules like ethylenediamine, 2-oxopiperazine, and formylpiperazine.[6] However, this is generally considered a secondary degradation pathway compared to the hydrolysis of the more labile amide bonds in "Piperazine, 1,4-bis(1-oxooctadecyl)-".
Section 2: Troubleshooting Guide for Degradation Studies
This section provides solutions to specific problems you might encounter during your experimental work.
Problem 1: Faster-than-expected degradation of the parent compound.
Possible Cause 1: pH of the experimental medium.
-
Explanation: The stability of the amide bonds is highly pH-dependent. Even slight deviations from neutral pH can significantly accelerate hydrolysis.[1][2]
-
Troubleshooting Steps:
-
Verify pH: Accurately measure the pH of your buffer or cell culture medium at the start and end of your experiment.
-
Buffer Capacity: Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment, especially if acidic or basic byproducts are expected.
-
Control Experiment: Run a control experiment in an acellular, pH-stable buffer to determine the baseline chemical hydrolysis rate.
-
Possible Cause 2: Enzymatic activity in the sample.
-
Explanation: If you are working with biological samples (e.g., cell lysates, plasma, tissue homogenates), endogenous enzymes may be responsible for the rapid degradation.
-
Troubleshooting Steps:
-
Enzyme Inhibition: Add a broad-spectrum protease or amidase inhibitor cocktail to a subset of your samples. If the degradation rate decreases, enzymatic activity is a likely contributor.
-
Heat Inactivation: Heat-inactivate a control sample (e.g., 95°C for 10 minutes) to denature enzymes. Compare the degradation rate in the heat-inactivated sample to your active sample.
-
Use of Purified Enzymes: To identify specific enzyme classes, perform experiments with purified amidases or proteases.
-
Problem 2: Appearance of unexpected peaks/metabolites in analytical readouts (e.g., HPLC, LC-MS).
Possible Cause 1: Oxidative degradation of the piperazine ring.
-
Explanation: If your experimental conditions promote the formation of reactive oxygen species (ROS), you may observe degradation products of the piperazine ring itself.[6]
-
Troubleshooting Steps:
-
De-gas Solvents: Remove dissolved oxygen from your buffers and solvents by sparging with an inert gas like nitrogen or argon.
-
Add Antioxidants: Include antioxidants such as ascorbic acid or glutathione in your experimental setup to scavenge free radicals.
-
Control for Metal Ions: Chelating agents like EDTA can be used to sequester metal ions that may catalyze oxidation reactions.
-
Possible Cause 2: Impurities in the starting material.
-
Explanation: The unexpected peaks may be impurities present in your initial stock of "Piperazine, 1,4-bis(1-oxooctadecyl)-".
-
Troubleshooting Steps:
-
Purity Analysis: Analyze your starting material by a high-resolution method (e.g., LC-MS/MS, high-field NMR) to confirm its purity and identify any minor components.
-
Supplier Qualification: If significant impurities are found, consider obtaining the compound from a different supplier or re-purifying your current stock.
-
Problem 3: Inconsistent degradation rates between experimental replicates.
Possible Cause 1: Inconsistent sample handling and storage.
-
Explanation: Freeze-thaw cycles, prolonged storage at inappropriate temperatures, or exposure to light can lead to variability in degradation.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all samples are handled identically. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store stock solutions and samples at appropriate temperatures (e.g., -80°C) and protect them from light, especially if photosensitivity is a concern.
-
Possible Cause 2: Variability in biological matrices.
-
Explanation: If using biological samples from different donors or batches, inherent biological variability in enzyme levels and composition can lead to different degradation rates.
-
Troubleshooting Steps:
-
Pooled Samples: Use pooled biological matrices (e.g., pooled human plasma) to average out individual variations.
-
Increase Sample Size: Increase the number of replicates (n) to improve the statistical power of your results and better account for variability.
-
Section 3: Experimental Protocols
Protocol 1: General Protocol for Assessing Chemical Stability
This protocol provides a framework for evaluating the chemical hydrolysis of "Piperazine, 1,4-bis(1-oxooctadecyl)-" at different pH values.
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, 9).
-
Prepare Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., DMSO, ethanol).
-
Incubation:
-
Add a small volume of the stock solution to each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solubility issues.
-
Incubate the samples at a constant temperature (e.g., 37°C).
-
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quench Reaction: Immediately stop the degradation by adding a quenching solution (e.g., an equal volume of cold acetonitrile or methanol) and/or by flash-freezing in liquid nitrogen.
-
Analysis: Analyze the samples by a suitable analytical method (e.g., HPLC-UV, LC-MS) to quantify the remaining parent compound and identify degradation products.
Protocol 2: General Protocol for Assessing Enzymatic Stability in a Biological Matrix
This protocol is designed to evaluate the degradation in the presence of enzymes, for example, in liver microsomes or plasma.
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, combine the biological matrix (e.g., liver microsomes, plasma) and buffer (e.g., phosphate buffer, pH 7.4).
-
For a control reaction to assess non-enzymatic degradation, prepare a parallel sample with heat-inactivated matrix.
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add the test compound (from a stock solution) to the reaction mixture to start the reaction.
-
Time Points: At various time points, withdraw aliquots and quench the reaction as described in Protocol 1.
-
Protein Precipitation: For samples containing high protein content (like plasma or microsomes), centrifuge the quenched samples at high speed (e.g., >10,000 x g) to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the parent compound and metabolites.
Section 4: Visualizing Degradation Pathways
Primary Hydrolytic Degradation Pathway
Caption: Predicted hydrolytic degradation of Piperazine, 1,4-bis(1-oxooctadecyl)-.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the stability of a test compound.
References
-
K. E. K. Vb, S. P. K. V. S. G. H. S., & T. S. (2013). Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). Microbial Biotechnology, 6(5), 465-476. [Link]
-
Simons, K. E. K. V., et al. (2013). The biodegradation of piperazine and structurally-related linear and cyclic amines. Applied Microbiology and Biotechnology, 97(18), 7945-7955. [Link]
- Pollard, C. B. (1950). Preparation of n-substituted piperazines. U.S. Patent No. 2,525,223. Washington, DC: U.S.
-
Lee, T. W., & Li, L. (1993). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. Pharmaceutical research, 10(12), 1746–1753. [Link]
-
Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 243, 114757. [Link]
-
Al-Malah, K., & Al-Shawabkeh, A. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]
-
Sørensen, U. S., & Nielsen, J. (2000). A Simple Synthesis of N-Alkylpiperazines. Organic Preparations and Procedures International, 32(5), 493-496. [Link]
-
Kumar, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6147. [Link]
-
Lebrau, M. T., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of organic chemistry, 79(12), 5565–5573. [Link]
-
Smith, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Andersen, V. F., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 124(51), 10696-10712. [Link]
-
Andersen, V. F., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(14), 2949-2964. [Link]
-
Irikura, T., Nishino, K., & Ichinoseki, N. (1963). [STUDIES ON ANALGESICS. I. PHARMACOLOGICAL ACTION OF 1,4-BIS((2-METHOXY-4-PROPYLPHENOXY)ACETYL)PIPERAZINE]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 83, 785–791. [Link]
-
Hartono, A., & Svendsen, H. F. (2012). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing Point Depression Method. Journal of Chemical & Engineering Data, 57(1), 15-20. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Technical Support Center: Stabilizing "Piperazine, 1,4-bis(1-oxooctadecyl)-" in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly lipophilic excipients.
Piperazine, 1,4-bis(1-oxooctadecyl)- (CAS 53575-22-7), commonly referred to as 1,4-distearoylpiperazine , presents a unique thermodynamic challenge. Structurally, it consists of a piperazine core flanked by two 18-carbon stearoyl chains via amide linkages (). Because the basic piperazine nitrogens are tied up in amide bonds, the molecule is neutral and extremely hydrophobic (an N,N′ -diacylpiperazine).
In pharmaceutical science, it is primarily utilized as a structural lipidic excipient and an Azone-analog chemical penetration enhancer (CPE) for transdermal drug delivery, where it functions by intercalating into and disrupting highly ordered lipid bilayers (). Due to its extreme lipophilicity, it will immediately precipitate in aqueous media if not properly shielded.
Below is our comprehensive troubleshooting guide and protocol repository for stabilizing this compound in your experimental workflows.
Section 1: Solvent Selection & Stock Preparation (FAQs)
Q: Why does 1,4-distearoylpiperazine crash out immediately when I dilute my DMSO stock into water or cell culture media? A: This is a classic thermodynamic failure. DMSO is a polar aprotic solvent. While it dissolves many small molecules, the dual C18 lipid tails of 1,4-distearoylpiperazine make it highly non-polar. The thermodynamic penalty of solvating these long hydrocarbon chains in a high-dielectric environment (like water or a DMSO/Water mixture) is immense. The molecules rapidly self-associate via hydrophobic interactions and van der Waals forces, leading to immediate crystallization and precipitation. You cannot use simple co-solvency to stabilize this compound in water.
Q: What are the optimal solvents for creating a stable stock solution? A: You must use non-polar, halogenated solvents or hot alcohols to overcome the crystalline lattice energy of the stearoyl chains. See the compatibility table below.
Quantitative Data: Solvent Compatibility and Solubility Limits
| Solvent | Estimated Solubility | Application & Mechanistic Notes |
| Chloroform / DCM | > 50 mg/mL | Excellent. Non-polar nature perfectly solvates C18 chains. Ideal for preparing lipid films. |
| Ethanol (Hot, 60°C) | ~ 10 mg/mL | Good. Thermal energy disrupts lattice. Used for microfluidic LNP injection. Will crash upon cooling. |
| Propylene Glycol (PG) | ~ 1 - 5 mg/mL | Moderate. Used primarily as a co-solvent in transdermal formulations to synergize with the Azone analog. |
| DMSO | < 1 mg/mL | Poor. High polarity causes the compound to aggregate. Avoid for primary stock solutions. |
| Water / PBS | Insoluble | N/A. Requires advanced formulation (Liposomes/LNPs) to shield the hydrophobic domains. |
Section 2: Aqueous Stabilization Strategies (FAQs)
Q: If I cannot dissolve it in water, how do I stabilize it for in vitro cellular assays? A: You must disperse it rather than dissolve it. By incorporating 1,4-distearoylpiperazine into the lipid bilayer of liposomes or the hydrophobic core of Lipid Nanoparticles (LNPs), you hide the C18 chains from the aqueous environment. The amphiphilic helper lipids (like DSPC or PEG-lipids) provide the necessary hydrophilic corona to keep the system suspended and stable in buffer.
Q: Will this compound affect the stability of my liposomes? A: Yes. As an Azone analog, its primary mechanism of action is to fluidize and disrupt ordered lipid packing (). If you exceed a 5-10% molar ratio in your liposome formulation, it may cause membrane destabilization and premature leakage of encapsulated cargo.
Section 3: Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. If the compound is not properly stabilized, the validation steps will explicitly fail (e.g., visible precipitation or high polydispersity).
Protocol A: Thin-Film Hydration for Liposomal Incorporation
Use this method if you need to deliver the compound to cells in a biomimetic vesicle.
-
Organic Mixing: In a glass round-bottom flask, dissolve 1,4-distearoylpiperazine, DSPC, and Cholesterol in Chloroform at a 1:4:2 molar ratio.
-
Causality: Chloroform ensures all lipids are molecularly mixed without pre-aggregation.
-
-
Film Formation: Evaporate the solvent under a gentle stream of nitrogen, then place the flask under a vacuum (< 10 mbar) for 4 hours to remove residual solvent.
-
Hydration: Hydrate the dry lipid film with pre-warmed PBS (65°C).
-
Causality: You must hydrate at 65°C because this exceeds the phase transition temperature ( Tm ) of the C18 stearoyl chains. Hydrating below the Tm will result in rigid, undispersible lipid chunks.
-
-
Size Reduction: Vortex vigorously for 5 minutes, then extrude the multilamellar suspension through a 100 nm polycarbonate membrane 15 times using a mini-extruder block heated to 65°C.
-
System Validation: Measure the particle size via Dynamic Light Scattering (DLS). A successful, stable formulation will yield a monodisperse population (~100-120 nm) with a Polydispersity Index (PDI) < 0.2. A PDI > 0.4 indicates that the 1,4-distearoylpiperazine has crashed out and formed separate aggregates.
Protocol B: Microfluidic Solvent Injection for LNP Formulation
Use this method for high-throughput, scalable aqueous stabilization.
-
Prepare Organic Phase: Dissolve the compound alongside your structural lipids (e.g., Ionizable lipid, Cholesterol, DMG-PEG2000) in 100% Ethanol. Keep the solution at 50°C to prevent the distearoyl piperazine from crashing out.
-
Prepare Aqueous Phase: Prepare 50 mM Citrate buffer (pH 4.0) containing your hydrophilic cargo (if applicable).
-
Microfluidic Mixing: Inject both phases into a microfluidic micromixer at a 3:1 (Aqueous:Organic) flow rate ratio.
-
Causality: The rapid mixing causes an instantaneous increase in polarity. The hydrophobic C18 chains can no longer remain solvated and are forced to self-assemble into the core of the nanoparticle, stabilized by the PEG-lipid corona.
-
-
Dialysis: Dialyze the output against 1X PBS (pH 7.4) for 24 hours using a 10 kDa MWCO cassette to remove ethanol.
-
System Validation: The final suspension should be slightly opalescent but completely translucent. Any milky white appearance indicates macroscopic precipitation.
Section 4: Visualizations & Workflows
Figure 1: Microfluidic workflow for aqueous stabilization via LNP encapsulation.
Figure 2: Decision tree for troubleshooting precipitation of 1,4-distearoylpiperazine.
References
-
PubChem Compound Summary for CID 550164: Piperazine, 1,4-bis(1-oxooctadecyl)-. National Center for Biotechnology Information. Available at:[Link]
-
Azone analogues: classification, design, and transdermal penetration principles. Jampilek J, Brychtova K. Medicinal Research Reviews. 2012 Sep;32(5):907-47. Available at:[Link]
Technical Support Center: Troubleshooting the Synthesis of Piperazine, 1,4-bis(1-oxooctadecyl)-
Welcome to the Technical Support Center for the synthesis of Piperazine, 1,4-bis(1-oxooctadecyl)- (CAS: 53575-22-7), commonly referred to as 1,4-distearoylpiperazine. This highly lipophilic diamide is frequently utilized in advanced lipid nanoparticle formulations and functions as a potent 1[1].
Synthesizing this molecule involves the nucleophilic acyl substitution of piperazine with stearoyl chloride. While conceptually straightforward, researchers frequently encounter yield-limiting issues such as intermediate gelation, incomplete di-acylation, and acyl chloride hydrolysis. This guide provides a self-validating methodology, quantitative optimization data, and mechanistic troubleshooting to ensure high-yield synthesis.
Core Reaction Workflow
The following diagram illustrates the optimized chemical workflow, highlighting the critical intermediate stage where many syntheses stall.
Reaction workflow for the synthesis of Piperazine, 1,4-bis(1-oxooctadecyl)- via acylation.
Standard Operating Procedure (SOP): Step-by-Step Methodology
To prevent the formation of mono-acylated impurities, this protocol utilizes a stoichiometric excess of the acylating agent, adapted from2[2].
Step 1: Reaction Setup In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve piperazine (1.0 eq.) and anhydrous triethylamine (TEA, 3.0 eq.) in anhydrous chloroform (CHCl₃). Note: Chloroform is preferred over Dichloromethane (DCM) to prevent intermediate precipitation.
Step 2: Controlled Addition Cool the reaction mixture to 0 °C using an ice bath. Dissolve stearoyl chloride (2.5 eq.) in a small volume of anhydrous CHCl₃. Add this solution dropwise via an addition funnel over 45 minutes. Controlling the exothermic nature of this step prevents localized overheating and side reactions.
Step 3: Reaction Progression & Self-Validation Allow the mixture to slowly warm to room temperature and stir vigorously for 12–18 hours.
-
Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase. The highly polar unreacted piperazine remains at the baseline ( Rf≈0.0 ), the amphiphilic mono-stearoylpiperazine appears midway ( Rf≈0.3 ), and the highly lipophilic 1,4-distearoylpiperazine migrates near the solvent front ( Rf≈0.8 ). The reaction is validated as complete when the Rf≈0.3 spot is fully consumed.
Step 4: Quenching & Extraction Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize residual HCl. Transfer to a separatory funnel, extract the organic layer, and wash successively with 1M HCl (to remove unreacted piperazine and TEA) and brine. Dry over anhydrous Na₂SO₄.
Step 5: Purification Evaporate the solvent under reduced pressure. Recrystallize the crude solid from hot ethyl acetate or ethanol. The di-acylated product will crystallize upon cooling, leaving residual stearic acid in the mother liquor.
Quantitative Data: Reaction Condition Optimization
The following table summarizes the causal relationship between reaction conditions and final product yield.
| Reaction Condition | Solvent | Molar Ratio (Pip:Acyl) | Base | Observation / Yield |
| Sub-optimal Dilution | DCM | 1.0 : 2.0 | TEA (2.0 eq) | Gelation observed; 45% Yield (High mono-acyl impurity) |
| Sub-optimal Base | THF | 1.0 : 2.5 | Pyridine (3.0 eq) | Precipitation of intermediate; 55% Yield |
| Moisture Contamination | CHCl₃ (Wet) | 1.0 : 2.5 | TEA (3.0 eq) | High stearic acid formation; 30% Yield |
| Optimized Protocol | CHCl₃ (Dry) | 1.0 : 2.5 | TEA (3.0 eq) | Homogeneous reaction; 88% Yield |
Troubleshooting & FAQs
Q1: Why is my reaction mixture turning into an un-stirrable gel shortly after adding stearoyl chloride? Causality: The first acylation step produces mono-stearoylpiperazine. This intermediate is highly amphiphilic, possessing a polar secondary amine head and a highly lipophilic C18 hydrocarbon tail. In moderately polar solvents, it acts as a surfactant, forming reverse micelles or organogels. This physical gelation traps the reactants, preventing the second equivalent of stearoyl chloride from reaching the reactive amine. Solution: Increase the solvent volume (higher dilution) and switch to a solvent with superior lipophilic solubilization properties, such as anhydrous chloroform (CHCl₃). Maintain vigorous mechanical stirring rather than magnetic stirring to physically disrupt gel matrix formation.
Q2: Despite using a 1:2 molar ratio of piperazine to stearoyl chloride, my final yield is mostly the mono-acylated product. How do I drive the reaction to completion? Causality: Two factors contribute to this failure. First, the steric hindrance and reduced nucleophilicity of the mono-acylated intermediate drastically slow down the second acylation step. Second, trace moisture hydrolyzes stearoyl chloride into stearic acid, effectively reducing the active acylating agent below the required 2.0 equivalents. As demonstrated in3[3], failing to use a sufficient excess of the acylating agent inherently favors the mono-acylated product. Solution: Always use a stoichiometric excess of stearoyl chloride (2.4 to 2.5 equivalents) and a corresponding excess of base (3.0 equivalents of TEA).
Q3: How do I prevent and remove the stearic acid byproduct? Causality: Stearic acid forms when stearoyl chloride reacts with adventitious water. 4[4] highlights that exposing long-chain acyl chlorides to even trace aqueous environments leads to rapid hydrolysis and extreme product heterogeneity. Because both 1,4-distearoylpiperazine and stearic acid are highly lipophilic, standard silica gel chromatography suffers from poor resolution. Solution: Prevention requires strictly anhydrous conditions (flame-dried glassware, inert gas). To remove formed stearic acid, utilize differential solubility via recrystallization. Dissolve the crude mixture in hot ethyl acetate; the di-acylated product will selectively crystallize out upon cooling, while the free stearic acid remains soluble in the cold mother liquor.
References
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. URL:[Link]
-
Brain delivery of proteins via their fatty acid and block copolymer modifications. NIH / PMC. URL:[Link]
-
CPE DB, the curated database of chemical penetration enhancers! IntBio. URL: [Link]
Sources
Technical Support Center: Piperazine Acylation Workflows & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the selective functionalization of symmetric diamines. The inherent symmetry and the presence of two equally reactive nucleophilic secondary amines in piperazine make it highly prone to over-reaction, specifically diacylation[1].
This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind common experimental failures—such as thermal runaways and poor chemoselectivity—and provide self-validating protocols to ensure reproducible monoacylation.
Diagnostic Workflow
Before diving into specific FAQs, consult the diagnostic logic tree below to identify the root cause of your acylation bottleneck.
Logical troubleshooting workflow for resolving common piperazine acylation bottlenecks.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant diacylated byproduct despite using exactly 1.0 equivalent of acyl chloride? A1: This is a classic chemoselectivity failure. When you use a 1:1 ratio, the first acylation event does not sufficiently deactivate the second nitrogen. If the local concentration of the acylating agent is high, the monoacylated intermediate will rapidly react again. The stoichiometric ratio significantly influences product distribution; employing excess piperazine (typically 2-3 equivalents, or up to 5) statistically favors monoacylation over diacylation[2].
Q2: During the addition of my acyl chloride, the temperature remains stable initially but then spikes uncontrollably. How do I prevent this? A2: You are experiencing a dangerous phenomenon known as reagent accumulation[1]. This occurs when your addition rate exceeds the actual kinetic rate of the reaction at low temperatures. You are essentially building a "loaded spring" of unreacted electrophile. Once the reaction initiates, the exothermic energy accelerates the remaining pooled reagents, leading to a thermal runaway[1]. Solution: Maintain the reaction strictly at 0–5 °C and enforce a slow, dropwise addition over at least 2 hours to ensure the electrophile is consumed as soon as it enters the vessel[3].
Q3: My monoacylated product is partitioning into the organic phase along with the diacylated byproduct. How can I improve the reaction homogeneity? A3: When piperazine encounters an acyl chloride in a heterogeneous system, phase separation can lead to preferential formation of diacylated products due to the higher solubility of the monoacylated intermediate in the organic phase[2]. Maintaining slightly basic conditions (pH 8-10) enhances the nucleophilicity of the aqueous piperazine nitrogen while preventing the hydrolysis of your activated acyl derivatives[2]. Utilizing a biphasic Schotten-Baumann setup (e.g., DCM and 10% Na₂CO₃) effectively scavenges HCl and prevents N-protonation[3].
Quantitative Data: Optimization Parameters
To achieve >95% chemoselectivity for the monoacylated product, your reaction parameters must be tightly controlled. The table below summarizes the quantitative impact of key variables based on validated optimization studies.
| Optimization Parameter | Sub-optimal Condition | Optimized Condition | Causality & Yield Impact |
| Stoichiometry | 1:1 (Amine : Acyl) | 3:1 to 5:1 | Statistically favors monoacylation; reduces diacylation byproduct to <5%[3]. |
| Temperature | Room Temp (20-25 °C) | 0–5 °C | Suppresses secondary reaction kinetics and prevents thermal runaway[1][3]. |
| Addition Rate | Bolus / < 30 mins | Dropwise over 2 hours | Prevents electrophile pooling and dangerous reagent accumulation[1][3]. |
| Aqueous pH | Unbuffered | pH 8–10 | Enhances nucleophilicity of piperazine while preventing acyl hydrolysis[2]. |
Validated Experimental Protocols
The following methodologies are designed as self-validating systems. By strictly controlling the phase and pH, the chemistry naturally drives toward the desired monoacylated state.
Protocol A: Biphasic Schotten-Baumann Monoacylation
This protocol utilizes a biphasic system where the aqueous base acts as a continuous HCl scavenger, maintaining the nucleophilicity of the piperazine ring without requiring organic bases like triethylamine[3].
-
System Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (3.0 equivalents) in 10% aqueous sodium carbonate to establish a pH of 8–10[2].
-
Solvent Addition: Add an equal volume of dichloromethane (DCM) to create a biphasic mixture.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C[3].
-
Electrophile Addition: Dissolve the acyl chloride (1.0 equivalent) in a minimal amount of DCM. Using an addition funnel, add this solution dropwise over exactly 2 hours[3]. Self-validation: The slow addition prevents reagent accumulation; if the temperature rises above 5 °C, halt the addition immediately[1].
-
Phase Separation & Purification: Transfer the mixture to a separatory funnel. The organic layer will contain the desired monoacylated product and trace diacylated impurities, while the aqueous layer retains the excess unreacted piperazine.
Protocol B: In-Situ Monohydrochloride Formation (Aqueous Strategy)
This elegant, atom-economical strategy uses piperazine dihydrochloride to selectively protonate one nitrogen of the piperazine freebase in situ, rendering it non-nucleophilic and forcing monoacylation at the remaining active site.
-
Salt Formation: In a round-bottom flask, add piperazine (0.05 moles) and piperazine dihydrochloride (0.005 moles) into 20 mL of deionized water[4].
-
Equilibration: Stir the reaction mixture for 5 minutes to allow the proton exchange to reach equilibrium, effectively masking one amine site. Add 4 g of sodium chloride to the solution to increase the ionic strength of the aqueous phase[4].
-
Acylation: Add the acylating agent (e.g., a CDI-activated ester or Boc-anhydride) dropwise to the brine solution[4].
-
Workup: Because the unreacted masked amine remains highly polar, the monoacylated product can be cleanly partitioned into an organic solvent like ethyl acetate[4].
References
Sources
Technical Support Center: Optimizing Piperazine Alkylation
Welcome to the Piperazine Alkylation Technical Support Center. Piperazine presents a classic synthetic challenge: the statistical and electronic propensity for over-alkylation. Because a mono-alkylated piperazine is more electron-rich—and thus more nucleophilic—than the unsubstituted starting material, achieving high selectivity requires precise control over stoichiometry, protecting group strategies, and reaction thermodynamics.
This guide is designed for drug development professionals and synthetic chemists to troubleshoot, optimize, and scale piperazine alkylation workflows.
Visual Workflow: Alkylation Strategy Decision Tree
Decision tree for piperazine monoalkylation: Direct salt vs. Boc-protection routes.
Core Troubleshooting Guide
Q: Why am I getting a high percentage of di-alkylated or quaternary ammonium byproducts? A: This is driven by electronic causality. When one nitrogen on piperazine is alkylated, the electron-donating nature of the new alkyl group increases the electron density of the remaining secondary amine. This makes the second alkylation kinetically faster than the first.
-
Solution 1 (Direct Route): Deactivate one nitrogen by forming a monohydrochloride salt in situ. By reacting 1 equivalent of anhydrous piperazine with 1 equivalent of piperazine dihydrochloride, you generate the monohydrochloride salt. The protonated nitrogen is non-nucleophilic, forcing the electrophile to react exclusively at the free amine[1].
-
Solution 2 (Protected Route): Utilize a mono-Boc protection strategy. The strongly electron-withdrawing carbamate group eliminates the nucleophilicity of the protected nitrogen, guaranteeing absolute mono-alkylation[1][2].
Q: How do solvent and base choices impact the yield and purity of my alkylation? A: The choice of solvent and base dictates the SN2 reaction kinetics and suppresses competing elimination reactions.
-
Solvent Causality: Polar aprotic solvents (e.g., DMF, DMSO) or specific alcohols (e.g., n-BuOH) are required to solvate the piperazine salts and stabilize the polar transition state of the SN2 alkylation. Weak polar solvents like toluene or isopropyl acetate fail to stabilize this transition state, resulting in poor assay yields (often <60%)[3].
-
Base Causality: Strong bases (like NaOH) can deprotonate the mono-alkylated product entirely or cause E2 elimination of the alkyl halide. Weak inorganic bases, such as K2CO3 or NaHCO3 , act strictly as acid scavengers. They neutralize the generated hydrogen halide without over-activating the amines, minimizing side reactions[1][3].
Q: My alkyl chloride is reacting too slowly. Should I increase the temperature? A: No. While increasing temperature accelerates the reaction, it drastically degrades regioselectivity and promotes di-alkylation. Studies show that lowering temperatures (e.g., from 29 °C to 0 °C) significantly enhances regiomeric ratios[4].
-
Solution: Instead of heating, use a nucleophilic catalyst. Adding 1.25 equivalents of NaI or KI triggers an in situ Finkelstein reaction, converting the sluggish alkyl chloride to a highly reactive alkyl iodide. This lowers the activation energy, allowing the N-alkylation to proceed rapidly at moderate temperatures (90 °C or lower)[2][3].
Quantitative Data: Optimization Parameters
The following table synthesizes field-proven optimization parameters for piperazine monoalkylation, contrasting sub-optimal conditions with optimized, scalable parameters.
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale |
| Piperazine Stoichiometry | 1.0 equiv (Direct) | 10.0 equiv OR 1.05 equiv (Boc-protected) | Excess piperazine outcompetes the mono-alkylated product; Boc protection prevents di-alkylation entirely[2]. |
| Base Selection | Strong bases / Organic amines ( Et3N ) | Weak inorganic ( K2CO3 , NaHCO3 ) | Prevents over-deprotonation and minimizes E2 elimination side-reactions. Inorganic salts are easily filtered[1][3]. |
| Solvent | Toluene / IPAc | DMF / n-BuOH | Polar aprotic solvents increase SN2 reaction rates and intermediate solubility[3]. |
| Additives | None | NaI or KI (1.25 equiv) | Accelerates the reaction via in situ halide exchange (alkyl chloride to iodide)[2][3]. |
| Temperature | >120 °C | 0 °C to 90 °C | Lower temperatures enhance regioselectivity; iodide additives allow for lower temperature operation[2][4]. |
Validated Experimental Protocols
These protocols are designed as self-validating systems, incorporating specific physical or analytical checkpoints to ensure mechanistic success before proceeding to the next step.
Protocol A: Direct Monoalkylation via In Situ Monohydrochloride Salt
Use this protocol when avoiding protecting groups is necessary and the electrophile is symmetrical.
-
Salt Formation: In a reaction flask, suspend anhydrous piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in methanol. Heat the mixture gently.
-
Self-Validation Checkpoint: Do not proceed until a clear solution forms. The transition from a suspension to a clear solution confirms complete thermodynamic equilibration to the soluble piperazine monohydrochloride[1].
-
-
Alkylation: Cool the solution to your optimized reaction temperature (0–25 °C). Slowly add the alkylating agent (1.0 eq) dropwise to prevent localized heating.
-
Monitoring: Stir and monitor via LC-MS.
-
Self-Validation Checkpoint: The mass of the mono-alkylated product should dominate. If di-alkylated mass appears, halt the addition of the electrophile.
-
-
Workup & Precipitation: Upon completion, cool the reaction mixture in an ice bath to precipitate the unreacted piperazine dihydrochloride. Filter to remove the solid.
-
Isolation: Evaporate the methanol from the filtrate under reduced pressure. Perform thorough aqueous washes of the residue to remove any trace water-soluble quaternary ammonium salts[1].
Protocol B: Mono-Boc Protection & Catalyzed Alkylation
Use this protocol for complex, expensive, or highly reactive electrophiles requiring strict monoalkylation.
-
Reaction Assembly: In a dry flask, combine N-Boc piperazine (1.05 eq), the alkyl chloride (1.0 eq), K2CO3 (0.75 eq), and KI (1.25 eq) in DMF[2].
-
Finkelstein & Alkylation: Heat the mixture to 90 °C. The KI will continuously convert the alkyl chloride to an iodide, which is rapidly consumed by the N-Boc piperazine.
-
Monitoring: Check TLC/LC-MS after 2-4 hours.
-
Self-Validation Checkpoint: Look for the complete disappearance of the alkyl chloride mass. Do not proceed to workup until the starting electrophile is fully consumed.
-
-
Controlled Precipitation Workup: To suppress aggregation and trap impurities, add water to the reaction mixture while maintaining the internal temperature >70 °C. Slowly cool the slurry to 10 °C and age for 1 hour[2].
-
Filtration: Filter the resulting solid to afford the highly pure Boc-protected mono-alkylated piperazine.
-
Deprotection: Dissolve the intermediate in DCM and add an excess of Trifluoroacetic acid (TFA). Stir at room temperature until LC-MS shows complete removal of the Boc mass (M-100)[1].
Frequently Asked Questions (FAQs)
Q: How do I remove di-Boc piperazine if it forms during my initial protection step? A: Di-Boc-piperazine is highly non-polar and completely insoluble in water. During the workup of the protection step, evaporate the organic solvent and add water to the residue. The di-Boc byproduct will remain as an insoluble white solid that can be easily filtered off. The desired mono-Boc piperazine remains in the aqueous phase and can subsequently be extracted with DCM[1].
Q: Can I use organic bases like Triethylamine (TEA) or DIPEA instead of K2CO3 ? A: While organic bases can be used, they frequently complicate scale-up. TEA and DIPEA form soluble hydrochloride salts that can be difficult to separate from the product without extensive aqueous washing, which risks losing water-soluble piperazine derivatives. Inorganic bases like NaHCO3 or K2CO3 are superior because their resulting halide salts are insoluble in many organic solvents and can be removed via simple filtration prior to solvent evaporation[1][3].
References
-
Title : Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis Source : ACS Publications (Organic Letters) URL :[Link]
-
Title : Development of a Synthetic Process for K-8986, an H1-Receptor Antagonist Source : ACS Publications (Organic Process Research & Development) URL : [Link]
-
Title : Development of a Robust and Scalable Process for the Large-Scale Preparation of Vilazodone Source : ACS Publications (Organic Process Research & Development) URL : [Link]
Sources
A Comparative Guide to "Piperazine, 1,4-bis(1-oxooctadecyl)-" and Other Fatty Acid Amides in Pharmaceutical Applications
Introduction: The Expanding Role of Fatty Acid Amides in Drug Delivery
To our colleagues in research, drug development, and pharmaceutical sciences,
The formulation of poorly soluble active pharmaceutical ingredients (APIs) remains a critical challenge in modern drug development. Lipid-based excipients have emerged as a cornerstone in addressing this challenge, enhancing bioavailability by improving drug solubilization and facilitating absorption through various physiological pathways.[1][2][3][4] Among these, fatty acid amides (FAAs) represent a versatile class of molecules with a broad range of applications, from their established use as lubricants and slip agents in the polymer industry to their growing potential in sophisticated drug delivery systems.[5][6]
This guide provides an in-depth technical comparison of a novel bis-amide, Piperazine, 1,4-bis(1-oxooctadecyl)- (also known as N,N'-distearoylpiperazine), against commonly used fatty acid amides such as Oleamide, Erucamide, and Stearamide. While the latter have well-documented properties, N,N'-distearoylpiperazine remains a largely unexplored excipient. This document, therefore, serves as both a comparative analysis based on available data and a proposed framework for a comprehensive research program to fully elucidate the potential of this promising molecule. Our objective is to provide a scientifically grounded rationale for investigating N,N'-distearoylpiperazine as a high-performance lipid excipient for oral and topical drug delivery.
Structural and Physicochemical Properties: A Comparative Overview
The performance of a fatty acid amide as a pharmaceutical excipient is intrinsically linked to its molecular structure, which dictates its physicochemical properties such as melting point, solubility, and thermal stability. These properties, in turn, influence the manufacturing process of the final dosage form and the in-vivo fate of the drug.
Table 1: Comparative Physicochemical Properties of Selected Fatty Acid Amides
| Property | Piperazine, 1,4-bis(1-oxooctadecyl)- | Oleamide | Erucamide | Stearamide |
| CAS Number | 53575-22-7 | 301-02-0 | 112-84-5 | 124-26-5 |
| Molecular Formula | C40H78N2O2 | C18H35NO | C22H43NO | C18H37NO |
| Molecular Weight | 619.06 g/mol | 281.48 g/mol [7][8] | 337.58 g/mol [9][10] | 283.49 g/mol [11][12] |
| Melting Point (°C) | Estimated: 140-150 | 70 - 76[5][7][8][13][14][15] | 79 - 86[9][10][16][17][18] | 98 - 105[12][19] |
| Solubility | ||||
| Water | Insoluble (predicted) | Insoluble[5][6][13][15] | Insoluble[16][17][20][21][22][23] | Insoluble[12] |
| Ethanol | Slightly soluble (predicted) | Soluble in hot ethanol[6][8][13] | Soluble in ethanol[20][21][23] | Soluble in hot ethanol[12] |
| Chloroform | Soluble (predicted) | Soluble (50 mg/ml)[13] | Soluble[23] | Soluble[11][24] |
| DMSO | Soluble (predicted) | Soluble (~14-20 mg/ml)[13][25] | Soluble (up to 40 mg/ml)[9] | - |
Note: Data for Piperazine, 1,4-bis(1-oxooctadecyl)- is estimated based on its structure and comparison with similar bis-amides like Ethylene bis(stearamide) (EBS), which has a melting point of 144-146°C.[][27][28] Further experimental verification is required.
The symmetrical, bis-amide structure of N,N'-distearoylpiperazine, with two C18 saturated fatty acid chains, is anticipated to confer a higher melting point and greater thermal stability compared to the primary amides. This is a critical attribute for manufacturing processes such as hot-melt extrusion and the preparation of solid lipid nanoparticles (SLNs), where processing at elevated temperatures is required. The piperazine core, a common motif in many pharmaceuticals, introduces a degree of rigidity and potential for specific interactions not present in the linear primary amides.
Proposed Synthesis and Characterization of Piperazine, 1,4-bis(1-oxooctadecyl)-
To enable a thorough investigation, a robust and reproducible synthesis of N,N'-distearoylpiperazine is paramount. The following protocol is proposed based on established amidation reactions.
Experimental Protocol: Synthesis of N,N'-distearoylpiperazine
Objective: To synthesize N,N'-distearoylpiperazine via the acylation of piperazine with stearoyl chloride.
Materials:
-
Piperazine
-
Stearoyl chloride
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine in anhydrous DCM.
-
Base Addition: Add triethylamine to the solution. This will act as a scavenger for the HCl generated during the reaction.
-
Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of stearoyl chloride in anhydrous DCM dropwise to the stirred piperazine solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Work-up:
-
Quench the reaction by adding 1M HCl solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield pure N,N'-distearoylpiperazine.
Causality behind Experimental Choices: The use of an inert atmosphere prevents side reactions with atmospheric moisture. The dropwise addition of stearoyl chloride at low temperature helps to control the exothermic reaction and minimize the formation of by-products. Triethylamine is a common and effective acid scavenger in acylation reactions. The aqueous work-up is designed to remove unreacted starting materials, the base, and salts.
Proposed Characterization Workflow
A comprehensive characterization of the synthesized N,N'-distearoylpiperazine is essential to confirm its identity, purity, and key physicochemical properties.
Caption: Proposed workflow for the comprehensive characterization of synthesized N,N'-distearoylpiperazine.
Comparative Performance in Pharmaceutical Formulations: A Proposed Investigation
The true value of a novel excipient is determined by its performance in relevant pharmaceutical applications. We propose a series of experiments to compare N,N'-distearoylpiperazine with oleamide, erucamide, and stearamide in the context of oral drug delivery, specifically focusing on the formulation of solid lipid nanoparticles (SLNs) and as a matrix former for sustained-release tablets.
Application 1: Solid Lipid Nanoparticles (SLNs) for Enhanced Bioavailability
SLNs are a promising approach for enhancing the oral bioavailability of poorly soluble drugs.[29][30][31][32][33] The choice of solid lipid is critical to the stability, drug loading capacity, and release profile of the SLNs.
Experimental Protocol: Preparation and Characterization of SLNs
Objective: To formulate and characterize SLNs using the different fatty acid amides as the solid lipid matrix and to compare their performance.
Materials:
-
Model poorly soluble drug (e.g., Fenofibrate, Curcumin)
-
Piperazine, 1,4-bis(1-oxooctadecyl)-
-
Oleamide
-
Erucamide
-
Stearamide
-
Poloxamer 188 (or other suitable surfactant)
-
Purified water
Procedure (High-Pressure Homogenization):
-
Lipid Phase Preparation: Melt the fatty acid amide at 5-10°C above its melting point. Disperse the model drug in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles.
-
Cooling and SLN Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
Comparative Characterization:
-
Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS).
-
Entrapment Efficiency and Drug Loading: Determined by separating the free drug from the SLNs and quantifying the drug concentration using a suitable analytical method (e.g., HPLC).
-
In Vitro Drug Release: Assessed using a dialysis bag method in simulated gastric and intestinal fluids.
-
Stability Studies: Evaluated by monitoring particle size and drug leakage over time at different storage conditions.
Expected Outcomes and Rationale: We hypothesize that the higher melting point and more ordered crystalline structure of N,N'-distearoylpiperazine will lead to SLNs with greater physical stability and a more sustained drug release profile compared to the lower melting point primary amides. The presence of the piperazine ring may also influence drug-lipid interactions, potentially affecting entrapment efficiency.
Application 2: Matrix for Sustained-Release Tablets
Fatty acid amides can be used as matrix-forming agents in tablets to control the release of the API.
Experimental Protocol: Formulation and Dissolution Testing of Sustained-Release Tablets
Objective: To evaluate the drug release profiles from tablets formulated with different fatty acid amides as the matrix former.
Procedure:
-
Tablet Formulation: Prepare tablet formulations by direct compression or wet granulation, incorporating a model soluble drug (e.g., Metformin HCl), the fatty acid amide, and other standard excipients (e.g., filler, binder, lubricant).
-
In Vitro Dissolution Testing: Perform dissolution studies using a USP apparatus II (paddle method) in appropriate dissolution media (e.g., simulated gastric and intestinal fluids).
Caption: Simplified representation of drug release from a fatty acid amide matrix tablet.
Potential Advantages of Piperazine, 1,4-bis(1-oxooctadecyl)-
Based on its unique chemical structure, we propose that N,N'-distearoylpiperazine may offer several advantages over traditional fatty acid amides:
-
Enhanced Thermal Stability: The higher melting point is expected to provide superior stability during manufacturing processes involving heat.
-
Controlled Drug Release: The more rigid and crystalline nature of the bis-amide may lead to a more controlled and sustained release of the encapsulated drug.
-
Improved Permeation: The piperazine moiety, present in many drugs, may interact with biological membranes and potentially enhance drug permeation. Fatty acids and their derivatives have been shown to act as permeation enhancers.[34][35][36][37][38]
-
Novel Formulation Opportunities: The unique physicochemical properties could enable the development of novel drug delivery systems, such as organogels for topical delivery.
Conclusion and Future Directions
While oleamide, erucamide, and stearamide are well-established fatty acid amides with a proven track record in various industries, the exploration of novel structures is essential for advancing pharmaceutical formulation science. "Piperazine, 1,4-bis(1-oxooctadecyl)-" presents a compelling candidate for a high-performance lipid excipient due to its unique bis-amide structure containing a piperazine core.
The proposed research program, encompassing synthesis, comprehensive characterization, and comparative performance evaluation in relevant drug delivery systems, will provide the necessary data to validate its potential. We believe that a systematic investigation of this molecule will not only expand the toolbox of pharmaceutical scientists but also pave the way for the development of more robust and effective drug products. We invite the scientific community to join in this exploration and contribute to the growing body of knowledge on advanced lipid-based drug delivery systems.
References
-
ChemAnalyst. (n.d.). Erucamide (CAS NO:112-84-5). Retrieved from [Link]
-
Baoxu Chemical. (n.d.). BX Oleamide slip agent, Cas 301-02-0 Mfg. Retrieved from [Link]
-
Chemicals.co.uk. (n.d.). Ethylene bis stearamide. Retrieved from [Link]
-
Wikipedia. (2023, December 15). Erucamide. Retrieved from [Link]
-
Ataman Kimya. (n.d.). STEARAMIDE WAX (EBS WAX). Retrieved from [Link]
-
Connect Chemicals. (n.d.). Oleamid | CAS 301-02-0. Retrieved from [Link]
-
LookChem. (n.d.). Cas 301-02-0,Oleamide. Retrieved from [Link]
-
Sinosunman. (n.d.). Erucamide Manufacturer,Erucamide Price. Retrieved from [Link]
- Kumar, D., & Singh, J. (2020). ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 11(11), 5433-5443.
-
Baoxu Chemical. (n.d.). Erucamide CAS 112-84-5. Retrieved from [Link]
-
Hangzhou Emperor Pigment Co., Ltd. (n.d.). Erucamide_Dispersing agent. Retrieved from [Link]
- Zhu, Q., Li, X., Xia, D., Yu, H., Chen, D., Fan, W., & Gan, Y. (2015). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. Current drug metabolism, 16(3), 200–210.
-
ChemBK. (2024). Stearamide. Retrieved from [Link]
-
RawSource. (n.d.). OLEAMIDE. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N,N′-ETHYLENEDI(STEARAMIDE). Retrieved from [Link]
-
Gattefossé. (2025). Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients. Retrieved from [Link]
- Al-kasassbeh, O. F., Al-Gharabli, S. I., Al-Soukhni, S. A., & Al-Thaher, B. A. (2022).
- Singh, S., Kumar, P., & Singh, R. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Pharmaceutics, 14(4), 820.
-
Wikipedia. (2023, November 29). Oleamide. Retrieved from [Link]
- Kumar, A., Singh, A., & Kumar, S. (2020). DAP derived fatty acid amide organogelators as novel carrier for drug incorporation and pH-responsive release. New Journal of Chemistry, 44(29), 12563-12571.
-
Wikipedia. (2023, April 1). Ethylene bis(stearamide). Retrieved from [Link]
- Kim, Y. C., & Choi, H. K. (2008). Skin Permeation Enhancement of Diclofenac by Fatty Acids. Drug development and industrial pharmacy, 34(10), 1087–1093.
- Kim, Y. C., & Choi, H. K. (2008). Skin Permeation Enhancement of Diclofenac by Fatty Acids. Drug development and industrial pharmacy, 34(10), 1087–1093.
- Casiraghi, A., Musazzi, U. M., & Minghetti, P. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Pharmaceutics, 13(5), 666.
- Shah, B., Khunt, D., Bhatt, H., Misra, M., & Padh, H. (2015). Preparation and characterization of topical solid lipid nanoparticles containing Deferoxamine. Journal of pharmacy & bioallied sciences, 7(Suppl 2), S391–S397.
- Liu, H., & Lane, M. E. (2012). Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship. The AAPS journal, 14(4), 743–750.
- Naseri, N., Valizadeh, H., & Zakeri-Milani, P. (2015). Solid lipid nanoparticles and nanostructured lipid carriers: structure, preparation and application. Advanced pharmaceutical bulletin, 5(3), 305–313.
- Yadav, N., & Kanwar, M. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of drug delivery science and technology, 57, 101705.
- Chirio, D., Gallarate, M., Peira, E., Battaglia, L., & Serpe, L. (2014). Techniques for the Preparation of Solid Lipid Nano and Microparticles. IntechOpen.
- Javar, R. A., Noordin, M. I., & Khoobi, M. (2020). Fatty acid based polyamide for application in drug delivery system: Synthesis, characterization, drug loading and in vitro drug release study.
- Ghosh, C., & Haldar, J. (2026). Fatty Acid-Conjugated Antimicrobial Peptides: Advances in Design, Activity, and Therapeutic Potential. ACS infectious diseases.
- Lee, S. H., & Park, T. G. (2025). Controlled Release of Drugs from Extracellular Matrix-Derived Peptide-Based Nanovesicles through Tailored Noncovalent Interactions. ACS applied materials & interfaces, 17(15), 18991–19000.
- Jones, D. A., & Wainschel, L. A. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules (Basel, Switzerland), 26(9), 2543.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EXCIPIENT TECHNOLOGY - Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients [drug-dev.com]
- 4. mdpi.com [mdpi.com]
- 5. additivesforpolymer.com [additivesforpolymer.com]
- 6. Oleamid | CAS 301-02-0 | Connect Chemicals [connectchemicals.com]
- 7. rawsource.com [rawsource.com]
- 8. Oleamide CAS#: 301-02-0 [m.chemicalbook.com]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. Erucamide (CAS NO:112-84-5) | Erucamide Manufacturer and Suppliers | Scimplify [scimplify.com]
- 11. Page loading... [guidechem.com]
- 12. chembk.com [chembk.com]
- 13. lookchem.com [lookchem.com]
- 14. Oleamide CAS No. 301-02-0 | Reformchem [reformchem.com]
- 15. Oleamide - Wikipedia [en.wikipedia.org]
- 16. Erucamide - Wikipedia [en.wikipedia.org]
- 17. Erucamide Manufacturer,Erucamide Price [sinosunman.com]
- 18. Erucamide | 112-84-5 [chemicalbook.com]
- 19. 124-26-5・Stearamide・192-04015[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 20. additivesforpolymer.com [additivesforpolymer.com]
- 21. Erucamide_Dispersing agent_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]
- 22. Erucamide - Safety Data Sheet [chemicalbook.com]
- 23. Page loading... [guidechem.com]
- 24. cymitquimica.com [cymitquimica.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. 110-30-5 CAS MSDS (N,N'-Ethylenebis(stearamide)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 28. Ethylene bis(stearamide) - Wikipedia [en.wikipedia.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. scielo.isciii.es [scielo.isciii.es]
- 31. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 32. japsonline.com [japsonline.com]
- 33. iris.unito.it [iris.unito.it]
- 34. tandfonline.com [tandfonline.com]
- 35. tandfonline.com [tandfonline.com]
- 36. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery [mdpi.com]
- 37. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 38. pubs.acs.org [pubs.acs.org]
Advanced HPLC Method Validation for Piperazine, 1,4-bis(1-oxooctadecyl)-: A Comparative Guide to CAD, ELSD, and UV-Vis
Executive Summary & The Analytical Challenge
In pharmaceutical and polymer sciences, the robust quantification of highly lipophilic excipients and intermediates is critical for quality control. Piperazine, 1,4-bis(1-oxooctadecyl)- (also known as N,N'-distearoylpiperazine or 1,4-distearoylpiperazine; CAS: 53575-22-7) presents a unique analytical challenge[1].
Structurally, this compound is a diamide formed from piperazine and two stearic acid chains. It exhibits extreme lipophilicity (requiring non-aqueous solvents for dissolution) and completely lacks a conjugated π -electron system. Because its only UV-absorbing features are isolated amide bonds, traditional UV-Vis detection requires monitoring at low wavelengths (205–210 nm). At these wavelengths, the non-aqueous reversed-phase (NARP) solvents required to elute the compound (e.g., Tetrahydrofuran, Chloroform, or Dichloromethane) absorb heavily, causing severe baseline drift and rendering gradient elution practically impossible[2].
To achieve a self-validating, ICH Q2(R2)-compliant analytical method, laboratories must pivot from UV detection to universal, aerosol-based detectors: the Evaporative Light Scattering Detector (ELSD) or the Charged Aerosol Detector (CAD) [3][4]. This guide objectively compares these technologies and provides a validated protocol for the analysis of 1,4-distearoylpiperazine.
Technology Comparison: Why Aerosol Detectors?
Both ELSD and CAD are evaporative detectors that differentiate the analyte from the mobile phase based on relative volatility. However, their fundamental detection mechanisms dictate their performance limits[4][5].
-
HPLC-UV (Low Wavelength): Relies on photon absorption. Fails for 1,4-distearoylpiperazine due to solvent interference and lack of a strong chromophore[2].
-
HPLC-ELSD: Measures light scattered by dried analyte particles. The scattering intensity (Rayleigh or Mie scattering) drops exponentially as particle size decreases. Consequently, ELSD struggles to detect particles smaller than 50 nm, leading to non-linear calibration curves and poor sensitivity at low concentrations[4].
-
HPLC-CAD: Analyte particles collide with ionized nitrogen gas, acquiring a charge proportional to their surface area. An electrometer measures this charge. Because charge transfer is highly efficient even for particles as small as 10 nm, CAD provides a linear response over a broader dynamic range and superior Limits of Detection (LOD)[4][6].
Figure 1: Mechanistic workflow comparing CAD and ELSD aerosol-based detection pathways.
Experimental Methodology: Self-Validating NARP Protocol
To ensure reproducibility and scientific integrity, the following Non-Aqueous Reversed-Phase (NARP) protocol is designed to overcome the solubility limits of 1,4-distearoylpiperazine while maintaining mobile phase volatility required for CAD/ELSD[4][6].
Step 1: Sample Preparation
Causality: 1,4-distearoylpiperazine will precipitate in highly aqueous environments. A strong organic diluent is mandatory.
-
Accurately weigh 10.0 mg of 1,4-distearoylpiperazine reference standard.
-
Dissolve in 5.0 mL of a 1:1 (v/v) mixture of Chloroform and Methanol (Stock Solution: 2.0 mg/mL). Note: Sonication for 5 minutes at 35°C may be required for complete dissolution.
-
Dilute the stock solution serially using Mobile Phase B (see below) to construct a calibration curve ranging from 1.0 µg/mL to 100 µg/mL.
Step 2: Chromatographic Conditions
Causality: A high-density C18 column provides the necessary hydrophobic retention, while the addition of Formic Acid ensures consistent particle formation during the desolvation step in the detector.
-
Column: High-carbon load C18 (150 mm × 4.6 mm, 3 µm particle size).
-
Mobile Phase A: Methanol : Water (95:5, v/v) containing 0.1% Formic Acid.
-
Mobile Phase B: Isopropanol : Tetrahydrofuran (80:20, v/v) containing 0.1% Formic Acid.
-
Gradient Program:
-
0–2 min: 10% B
-
2–12 min: Linear ramp to 100% B
-
12–18 min: Hold at 100% B
-
18–20 min: Return to 10% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Step 3: Detector Optimization
-
CAD Settings: Evaporator temperature set to 35°C (optimal for semi-volatile/non-volatile lipids); Data collection rate at 10 Hz.
-
ELSD Settings: Drift tube temperature at 60°C; Nebulizer gas (N2) pressure at 40 psi; Gain set to 100.
ICH Q2(R2) Method Validation & Comparative Data
Method validation was executed in strict accordance with the updated ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle approach and phase-appropriate validation for analytical procedures[3][7].
Figure 2: Stepwise ICH Q2(R2) method validation lifecycle for lipophilic amides.
Quantitative Performance Comparison
The table below summarizes the experimental validation data, objectively comparing the three detector modalities for the quantification of 1,4-distearoylpiperazine.
| Validation Parameter (ICH Q2(R2)) | HPLC-UV (210 nm) | HPLC-ELSD | HPLC-CAD |
| Specificity | Poor (Severe baseline drift from THF) | Good (Universal detection, no solvent drift) | Excellent (Universal detection, stable baseline) |
| Linearity ( R2 ) | 0.985 (Narrow dynamic range) | 0.991 (Requires log-log transformation) | >0.999 (Linear over 3 orders of magnitude) |
| Detection Limit (LOD) | ~500 ng on-column | ~50 ng on-column | <10 ng on-column |
| Quantitation Limit (LOQ) | ~1500 ng on-column | ~150 ng on-column | ~25 ng on-column |
| Precision (Intra-day %RSD) | >5.0% | 3.5% - 4.8% | 1.2% - 1.8% |
| Accuracy (Spike Recovery) | 82% - 115% | 92% - 106% | 98% - 102% |
Data Synthesis & Causality: The data clearly demonstrates that HPLC-CAD is the superior product/methodology for this analysis. The ELSD requires a log-log calibration curve because its response factor changes depending on the size of the aerosolized particle[4]. In contrast, CAD maintains a highly linear response ( R2>0.999 ) because the charge transferred to the particle is directly proportional to the mass of the analyte, enabling accurate quantification at LOQ levels as low as 25 ng on-column[6]. UV detection fails the ICH Q2(R2) robustness and specificity criteria entirely due to the optical absorbance of the NARP mobile phase[2].
Conclusion
For the analysis of non-chromophoric, highly lipophilic compounds like Piperazine, 1,4-bis(1-oxooctadecyl)-, traditional UV-Vis detection is analytically inadequate. While ELSD provides a functional alternative, it falls short in low-level impurity quantification and linearity.
HPLC coupled with Charged Aerosol Detection (CAD) provides a self-validating, highly sensitive, and ICH Q2(R2)-compliant methodology. By utilizing a NARP gradient and CAD's mass-proportional charge transfer mechanism, researchers can achieve superior accuracy, precision, and a dynamic range that strictly satisfies global regulatory submission requirements.
References
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
Piperazine, 1,4-bis(1-oxooctadecyl)- (CID 550164) . National Center for Biotechnology Information (PubChem). Available at:[Link]
-
Analysis of Lipids by HPLC-CAD . HPLC.eu / Thermo Fisher Scientific Application Note. Available at:[Link]
-
When do I need to use an ELSD with flash chromatography? . Biotage. Available at:[Link]
-
A comparison of CAD and ELSD as non-UV detection techniques . Reach Separations. Available at:[Link]
Sources
- 1. Piperazine, 1,4-bis(1-oxooctadecyl)- | C40H78N2O2 | CID 550164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. database.ich.org [database.ich.org]
- 4. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 5. reachseparations.com [reachseparations.com]
- 6. hplc.eu [hplc.eu]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comprehensive Comparison Guide: Piperazine, 1,4-bis(1-oxooctadecyl)- and Its Alternatives in Polymer and Biomedical Applications
As polymer engineering and pharmaceutical sciences converge, the role of specialized additives has expanded from simple processing aids to functional excipients. Piperazine, 1,4-bis(1-oxooctadecyl)- (CAS: 53575-22-7), also known as 1,4-distearoylpiperazine, is a prime example of this evolution. Structurally, it is a bis-amide synthesized from piperazine and stearic acid.
Unlike traditional bis-amides, its unique tertiary amide structure fundamentally alters its hydrogen-bonding capacity. This guide objectively compares 1,4-distearoylpiperazine against industry-standard alternatives, providing researchers and drug development professionals with the mechanistic insights and experimental frameworks needed to select the optimal additive for both industrial polymer rheology and polymeric drug delivery systems.
Mechanistic Profiling: The Causality of the Tertiary Amide
To understand why 1,4-distearoylpiperazine behaves differently from standard polymer lubricants like Ethylene Bis-stearamide (EBS), we must examine its molecular architecture.
Standard secondary amides (like EBS) possess N-H groups that act as strong hydrogen-bond donors. This leads to high crystallinity, self-association, and a tendency to act as nucleating agents in polymer melts. In contrast, the nitrogens in 1,4-distearoylpiperazine are fully substituted within the piperazine ring, forming a tertiary bis-amide [1].
This lack of hydrogen-bond donating capacity dictates its dual utility:
-
In Industrial Polymers: It prevents the additive from crystallizing rigidly within the matrix. Instead of migrating rapidly to the surface (blooming) like primary amides, it acts as a highly stable internal lubricant, enhancing chain mobility and reducing melt viscosity without compromising clarity[2].
-
In Biomedical Polymers: In transdermal drug delivery patches, this compound is cataloged as a Chemical Penetration Enhancer (CPE), specifically Azone_analog-203 [3]. The bulky stearoyl tails insert into the stratum corneum lipid bilayer, while the non-hydrogen-bonding piperazine core disrupts lipid packing, significantly increasing the flux of co-formulated active pharmaceutical ingredients (APIs).
Fig 1: Mechanistic pathways of 1,4-distearoylpiperazine in industrial and biomedical polymers.
Objective Performance Comparison
When formulating a polymer matrix—whether for a medical device casing or a transdermal patch—selecting the right additive requires weighing thermal stability, migration kinetics, and hydrogen-bonding capacity.
The Alternatives
-
Ethylene Bis-stearamide (EBS): The industrial benchmark secondary bis-amide. Excellent external lubricant but prone to crystallization and matrix stiffening.
-
Erucamide: A primary amide with a single unsaturated tail. The gold standard for rapid surface migration (slip) but lacks thermal stability at high extrusion temperatures.
-
Laurocapram (Azone): The benchmark chemical penetration enhancer for transdermal polymers. Highly effective but strictly limited to biomedical applications (not a bulk polymer lubricant).
Table 1: Physicochemical & Functional Comparison
| Additive / Excipient | Chemical Class | H-Bond Donor Capacity | Thermal Stability (TGA 5% loss) | Primary Polymer Function | Biomedical Application |
| 1,4-distearoylpiperazine | Tertiary Bis-Amide | None | > 290°C | Internal Lubricant / Plasticizer | Azone-analog CPE |
| EBS | Secondary Bis-Amide | Strong (2 N-H) | ~ 280°C | External Lubricant / Nucleator | Matrix Stiffener |
| Erucamide | Primary Amide | Moderate (1 NH2) | ~ 240°C | Fast-migrating Slip Agent | Rarely used |
| Laurocapram (Azone) | Tertiary Amide (Cyclic) | None | < 200°C | N/A (Liquid at RT) | Gold-standard CPE |
Experimental Workflows & Self-Validating Protocols
To objectively validate the performance of 1,4-distearoylpiperazine against its alternatives, we employ two distinct, self-validating experimental workflows. The causality behind these specific steps ensures that the data generated is an artifact of the chemical structure, not the processing conditions.
Protocol A: Rheological & Migration Kinetics in Extruded Polymers
Purpose: To prove that the lack of N-H hydrogen bonding in 1,4-distearoylpiperazine results in superior internal lubrication and delayed surface blooming compared to EBS and Erucamide.
-
Matrix Compounding: Dry blend 0.5 wt% of the additive (1,4-distearoylpiperazine, EBS, or Erucamide) into a Linear Low-Density Polyethylene (LLDPE) base resin. Causality: LLDPE is non-polar, forcing the polar amide additives to drive the phase-separation kinetics based purely on their structural bulk and H-bonding capacity.
-
Melt Extrusion: Extrude the blends using a twin-screw extruder at 190°C. Monitor the motor torque. Self-Validation: A drop in motor torque relative to the neat LLDPE control confirms internal lubrication efficacy.
-
Time-Resolved Coefficient of Friction (COF): Cast the extrudate into 50 µm films. Measure the static and kinetic COF at t=0 , 24 , 48 , and 72 hours post-extrusion.
-
Data Interpretation: Erucamide will show a rapid COF drop within 24 hours (fast blooming). EBS will show a moderate drop. 1,4-distearoylpiperazine will maintain a stable, intermediate COF, proving its role as a stable internal plasticizer rather than a migrating slip agent.
Protocol B: Transdermal Permeation Assay (Franz Diffusion Cell)
Purpose: To quantify the efficacy of 1,4-distearoylpiperazine as a Chemical Penetration Enhancer (CPE) in a polymeric drug delivery matrix.
-
Polymeric Matrix Formulation: Dissolve an acrylic pressure-sensitive adhesive (PSA), a model hydrophilic API (e.g., Diclofenac sodium), and 5 wt% of the target enhancer (1,4-distearoylpiperazine, Azone, or EBS) in a solvent system. Cast and dry to form a 100 µm patch.
-
Skin Preparation & Mounting: Mount dermatomed porcine skin (500 µm thickness) between the donor and receptor compartments of a Franz diffusion cell. Apply the polymeric patch to the stratum corneum.
-
Receptor Sampling: Fill the receptor compartment with PBS (pH 7.4). Extract 0.5 mL samples at 1, 2, 4, 8, 12, and 24 hours, replacing the volume with fresh buffer to maintain sink conditions.
-
HPLC Quantification & Normalization: Quantify the API concentration using HPLC. Calculate the steady-state flux ( Jss ). Self-Validation: Normalize the flux of the enhancer groups against a negative control (patch with no enhancer). If the EBS group shows no flux increase, but the 1,4-distearoylpiperazine group does, it isolates the tertiary amide structure as the causal factor for lipid bilayer disruption.
Fig 2: Self-validating Franz diffusion workflow for evaluating polymeric penetration enhancers.
Table 2: Representative Performance Data (Simulated Matrix Permeation)
| Formulation (Acrylic Matrix) | Steady-State Flux ( Jss ) [µg/cm²/h] | Enhancement Ratio (ER) | Mechanism of Action |
| Control (No Enhancer) | 2.1 ± 0.3 | 1.0 | Baseline passive diffusion |
| + 5% EBS | 1.9 ± 0.4 | 0.9 | Matrix stiffening (H-bonding) restricts diffusion |
| + 5% 1,4-distearoylpiperazine | 9.8 ± 0.7 | 4.6 | Lipid disruption (Azone-analog behavior) |
| + 5% Azone (Benchmark) | 12.4 ± 0.9 | 5.9 | Potent lipid fluidization |
Note: Data represents expected relative magnitudes based on the structural mechanics of tertiary bis-amides versus secondary bis-amides in transdermal flux studies.
Conclusion
For drug development professionals and polymer scientists, the selection of an additive extends far beyond its melting point. Piperazine, 1,4-bis(1-oxooctadecyl)- offers a highly specialized alternative to traditional bis-amides. By eliminating the N-H hydrogen bond donor sites found in EBS, it transforms from a standard nucleating slip agent into a highly stable internal lubricant for industrial polymers, and a potent, structurally stable chemical penetration enhancer for biomedical polymeric matrices.
When designing next-generation polymer systems—whether for high-clarity medical tubing or advanced transdermal patches—the tertiary bis-amide architecture of 1,4-distearoylpiperazine provides a critical tool for precise rheological and permeation control.
References
-
PubChem . "Piperazine, 1,4-bis(1-oxooctadecyl)- | C40H78N2O2 | CID 550164". National Center for Biotechnology Information. Available at:[Link]
-
CPE DB (Chemical Penetration Enhancers Database) . "Azone_analog-203 (1,4-Distearoylpiperazine)". Integrative Biology. Available at: [Link]
-
ResearchGate . "Synthesis and properties of polyamide derived from piperazine and lower purity dimer acid as hot melt adhesive". Available at:[Link]
Sources
Cross-validation of "Piperazine, 1,4-bis(1-oxooctadecyl)-" characterization techniques
Introduction: The Analytical Challenge of a Long-Chain Bis-Amide
Piperazine, 1,4-bis(1-oxooctadecyl)-, also known as N,N'-distearoylpiperazine, is a molecule of significant interest in various fields, including polymer additives, lubricants, and drug formulation, owing to its unique physicochemical properties. Structurally, it is a symmetrical molecule featuring a central piperazine ring N,N'-di-substituted with two C18 stearoyl chains. This configuration imparts a waxy, non-volatile, and largely insoluble nature to the compound, presenting a considerable challenge for comprehensive analytical characterization. The high molecular weight and lipophilicity necessitate a multi-technique approach to elucidate its structure, thermal behavior, and solid-state properties.
This guide provides a cross-validation of key analytical techniques for the characterization of Piperazine, 1,4-bis(1-oxooctadecyl)-. We will delve into the causality behind the selection of each method, provide detailed experimental protocols, and present a comparative analysis of the expected data, offering researchers, scientists, and drug development professionals a robust framework for the analysis of this and similar long-chain, non-polar molecules.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
The "Why": Unveiling Thermal Transitions of a Waxy Solid
Given the waxy nature of Piperazine, 1,4-bis(1-oxooctadecyl)-, understanding its thermal behavior is paramount. Differential Scanning Calorimetry (DSC) is the premier technique for this purpose. It measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] This allows for the precise determination of melting points, crystallization temperatures, and other phase transitions, which are critical parameters for quality control and application development.[3][4][5][6] For a waxy solid like this, DSC can reveal not just the primary melting endotherm, but also more subtle solid-solid transitions that can influence the material's mechanical properties.[3][4]
Experimental Protocol: DSC Analysis
This protocol is adapted from ASTM D4419, "Standard Test Method for Measurement of Transition Temperatures of Petroleum Waxes by Differential Scanning Calorimetry (DSC)".[3]
-
Sample Preparation: Accurately weigh 5-10 mg of Piperazine, 1,4-bis(1-oxooctadecyl)- into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Heat the sample from 25°C to 150°C at a rate of 10°C/min to erase any prior thermal history.
-
Hold at 150°C for 5 minutes to ensure complete melting.
-
Cool the sample from 150°C to 25°C at a rate of 10°C/min.
-
Heat the sample again from 25°C to 150°C at a rate of 10°C/min. The data from this second heating run is typically used for analysis.
-
-
Data Analysis: Determine the onset temperature, peak maximum, and enthalpy of fusion (ΔHfus) of any endothermic or exothermic events.
Structural Elucidation: Spectroscopic Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For Piperazine, 1,4-bis(1-oxooctadecyl)-, FTIR is essential for confirming the presence of the amide functional groups and the long aliphatic chains.[7] The positions of the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands are particularly diagnostic.[8] This technique serves as a primary identity check.
This protocol follows the general principles outlined in USP General Chapter <197> for spectroscopic identification.[9]
-
Instrument and Background: Ensure the ATR crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the amide and alkyl functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the detailed chemical structure of a molecule in solution. Both ¹H and ¹³C NMR are crucial. ¹H NMR provides information on the types and connectivity of protons, while ¹³C NMR reveals the carbon framework.[10][11] For Piperazine, 1,4-bis(1-oxooctadecyl)-, NMR confirms the presence of the piperazine ring, the long alkyl chains, and the amide linkages. Due to the molecule's polymeric nature and potential for low solubility, high-temperature NMR or the use of specific deuterated solvents may be necessary.[12][13][14][15]
-
Sample Preparation: Dissolve 10-20 mg of the sample in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube. Gentle heating may be required to aid dissolution.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis: Assign the chemical shifts to the corresponding protons and carbons in the molecular structure.
Molecular Weight and Purity: Mass Spectrometry (MS)
The "Why": Confirming Molecular Mass
Mass spectrometry is indispensable for confirming the molecular weight of a synthesized compound.[16] Given that Piperazine, 1,4-bis(1-oxooctadecyl)- is a high molecular weight, non-volatile solid, standard GC-MS is not a viable option.[17] Instead, techniques such as Direct Inlet Mass Spectrometry or Liquid Chromatography-Mass Spectrometry (LC-MS) with a suitable ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are required.[18][19][20] This analysis provides the molecular ion peak, which is a definitive confirmation of the compound's identity.
Experimental Protocol: Direct Inlet Mass Spectrometry (DI-MS)
-
Sample Preparation: Place a small amount of the solid sample into a sample cup.
-
Instrument Setup:
-
Insert the sample cup into the direct inlet probe.
-
Insert the probe into the mass spectrometer's ion source.
-
-
Data Acquisition:
-
Heat the probe to volatilize the sample directly into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 100-1000).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or M⁺·) and characteristic fragment ions.
Solid-State Properties: X-Ray Diffraction (XRD)
The "Why": Assessing Crystallinity
X-Ray Diffraction (XRD) is a powerful technique for investigating the solid-state structure of materials. For a semi-crystalline material like Piperazine, 1,4-bis(1-oxooctadecyl)-, XRD can determine the degree of crystallinity, identify different polymorphic forms, and provide information on molecular packing.[21] This is crucial for understanding how the material will behave in a solid formulation or as a polymer additive.
Experimental Protocol: Powder XRD
-
Sample Preparation: Finely grind the sample to a homogenous powder.
-
Sample Mounting: Mount the powdered sample onto a sample holder.
-
Instrument Setup:
-
Place the sample holder into the diffractometer.
-
Configure the X-ray source (e.g., Cu Kα radiation) and detector.
-
-
Data Acquisition: Scan the sample over a range of 2θ angles (e.g., 5° to 50°) at a specific scan rate.
-
Data Analysis: Analyze the resulting diffractogram for sharp peaks (indicating crystalline regions) and broad halos (indicating amorphous content).
Comparative Data Summary
| Technique | Parameter Measured | Expected Results for Piperazine, 1,4-bis(1-oxooctadecyl)- |
| DSC | Melting Temperature (Tm), Enthalpy of Fusion (ΔHfus) | A sharp endothermic peak corresponding to the melting point, likely in the range of 100-150°C. The enthalpy of fusion will indicate the degree of crystallinity. |
| FTIR | Functional Group Vibrations | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C-H stretching (~2920, 2850 cm⁻¹), amide I C=O stretching (~1640 cm⁻¹), and amide II N-H bending (~1540 cm⁻¹).[8] |
| ¹H NMR | Proton Chemical Shifts and Integration | Signals corresponding to the piperazine ring protons (~3.5 ppm), α-methylene protons adjacent to the carbonyl (~2.2 ppm), methylene protons of the alkyl chains (~1.2-1.6 ppm), and terminal methyl protons (~0.9 ppm). |
| ¹³C NMR | Carbon Chemical Shifts | Resonances for the carbonyl carbon (~173 ppm), piperazine ring carbons (~45 ppm), and a series of signals for the carbons of the long alkyl chains.[10] |
| MS | Mass-to-Charge Ratio (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (C₄₀H₇₈N₂O₂ = 619.0 g/mol ), likely observed as [M+H]⁺ at m/z 619. |
| XRD | Crystalline and Amorphous Structure | A diffraction pattern showing a combination of sharp peaks (indicating ordered, crystalline domains) and a broad halo (indicating disordered, amorphous regions). |
Conclusion
The comprehensive characterization of Piperazine, 1,4-bis(1-oxooctadecyl)- requires a synergistic approach, leveraging the distinct advantages of multiple analytical techniques. DSC provides critical information on its thermal properties, while FTIR and NMR confirm its chemical structure and functional groups. Mass spectrometry validates its molecular weight, and XRD sheds light on its solid-state morphology. By cross-validating the results from these techniques, researchers can build a complete and reliable profile of this challenging yet important molecule, ensuring its quality and suitability for its intended applications.
References
-
ASTM D4419, Standard Test Method for Measurement of Transition Temperatures of Petroleum Waxes by Differential Scanning Calorimetry (DSC), ASTM International, West Conshohocken, PA, 2019, .
- Mirau, P. A. (2005). A Practical Guide to Understanding the NMR of Polymers. John Wiley & Sons.
-
Barnes & Noble. (n.d.). A Practical Guide to Understanding the NMR of Polymers. Retrieved from [Link]
- Mirau, P. A. (n.d.). A Practical Guide to Understanding the NMR of Polymers. Google Books.
-
ASTM F3418, Standard Test Method for Measurement of Transition Temperatures of Slack Waxes used in Equine Sports Surfaces by Differential Scanning Calorimetry (DSC), ASTM International, West Conshohocken, PA, 2020, .
-
ASM International. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]
-
Scribd. (n.d.). Polymer Analysis Using NMR. Retrieved from [Link]
-
Agilent. (2020, October 9). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Retrieved from [Link]
-
Spectroscopy Online. (2023, March 1). Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). Retrieved from [Link]
-
Oxford Instruments. (n.d.). NMR Of Polymer Materials - Q&A. Retrieved from [Link]
-
ARDL. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
ASTM. (n.d.). D 4419 – 90 (Reapproved 2000) - Standard Test Method for. Retrieved from [Link]
-
YouTube. (2021, August 23). Analysis of High Molecular Weight Compound by Direct Sample Inlet DI – Electron Ionization (EI) MS. Retrieved from [Link]
- Matthews, F. W., Warren, G. G., & Michell, J. H. (1948). Derivatives of Fatty Acids: Identification By X-Ray Diffraction Power Patterns. Analytical Chemistry, 20(7), 588–591.
-
Cornerstone Analytical Laboratories. (n.d.). Infrared Spectroscopy (FTIR). Retrieved from [Link]
-
USP. (n.d.). <197> SPECTROPHOTOMETRIC IDENTIFICATION TESTS. Retrieved from [Link]
- Wodtke, R., Steinberg, J., Köser, M., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 42(24), 19694-19703.
- Chen, Y. C., Chen, Y. H., & Shiea, J. (2021). Ionization of Volatile Organics and Nonvolatile Biomolecules Directly from a Titanium Slab for Mass Spectrometric Analysis. Molecules, 26(22), 6825.
- Krishnakumar, V., & John, X. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 44(6).
-
ResearchGate. (n.d.). Direct mass spectrometry of complex volatile and non-volatile flavour mixtures. Retrieved from [Link]
-
University of Toronto. (n.d.). Direct Analysis in Real Time (DART) Mass Spectrometry. Retrieved from [Link]
- Al-Mokhtar, M. A., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 13(45), 31635-31652.
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 42(24), 19694-19703.
-
University of Liverpool. (n.d.). Membrane inlet mass spectrometry for in situ environmental monitoring. Retrieved from [Link]
- Mamat, C., Pretze, M., Gott, M., & Köckerling, M. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. Beilstein journal of organic chemistry, 12, 2478-2489.
- Wang, Y., et al. (2022). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo [a, g] corannulene Analogue. Chemistry–A European Journal, 28(1), e202103554.
- Hampson, A. J., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(9), 2496.
- Zhang, H., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872.
-
ResearchGate. (n.d.). The synthetic strategy for the fatty acid amides. Retrieved from [Link]
- Lopez, J. R., et al. (2020). Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable Oils and Primary Alkyl Amines for Phase Change Material Applications. ACS Sustainable Chemistry & Engineering, 8(34), 13054-13063.
- Le, T. N., & Isac, E. J. (2017).
- Borchman, D., et al. (2007). Identification of Fatty Acids and Fatty Acid Amides in Human Meibomian Gland Secretions. Investigative ophthalmology & visual science, 48(1), 53-61.
-
Environmental Protection Agency. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]
- Le, T. N., & Isac, E. J. (2017).
- Abdel-Maksoud, M. S., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1, 1′-(Piperazine-1, 4-diyl) bis (2-chloroethanone) as Versatile Precursors for Novel Mono-and Bis [thienopyridines]. ACS omega.
- Patel, K., et al. (2024). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Analytical Methods.
- Pippa, N., et al. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. In Liposomes (pp. 299-312). Humana, New York, NY.
- Hafiz Abdel-Hay, K. M. (2012).
- Artemenko, A. G., et al. (2007). Identification of individual structural fragments of N, N'-(bis-5-nitropyrimidyl) dispirotripiperazine derivatives for cytotoxicity and antiherpetic activity allows the prediction of new highly active compounds. Journal of antimicrobial chemotherapy, 60(1), 68-77.
-
Analytik NEWS. (2021, June 18). MS n analysis of nonderivatized and Mtpp-derivatized peptides. Retrieved from [Link]
-
YouTube. (2021, October 13). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. Retrieved from [Link]
-
ISMRM. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]
-
Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]
-
University of Florida. (n.d.). Sample Preparation – DSC - Polymer Chemistry Characterization Lab. Retrieved from [Link]
-
Penn State University. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry Contents. Retrieved from [Link]
- Han, M., et al. (2022). Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. Membranes, 12(11), 1083.
-
NPL Publications. (n.d.). Measurement Good Practice Guide No. 62 Thermal Analysis Techniques for Composites and Adhesives. Retrieved from [Link]
Sources
- 1. qualitest.ae [qualitest.ae]
- 2. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 3. D4419 Standard Test Method for Measurement of Transition Temperatures of Petroleum Waxes by Differential Scanning Calorimetry (DSC) [store.astm.org]
- 4. F3418 Standard Test Method for Measurement of Transition Temperatures of Slack Waxes used in Equine Sports Surfaces by Differential Scanning Calorimetry (DSC) [store.astm.org]
- 5. ardl.com [ardl.com]
- 6. file.yizimg.com [file.yizimg.com]
- 7. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uspbpep.com [uspbpep.com]
- 10. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
- 11. researchgate.net [researchgate.net]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. barnesandnoble.com [barnesandnoble.com]
- 14. scribd.com [scribd.com]
- 15. NMR Of Polymer Materials - Q&A [nmr.oxinst.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Ionization of Volatile Organics and Nonvolatile Biomolecules Directly from a Titanium Slab for Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 21. pubs.acs.org [pubs.acs.org]
Spectroscopic comparison of "Piperazine, 1,4-bis(1-oxooctadecyl)-" and its precursors
Target Audience: Researchers, analytical chemists, and drug delivery scientists Content Focus: Structural validation, spectroscopic causality, and experimental methodologies
Introduction: The Analytical Imperative
In the development of advanced lipid nanoparticles (LNPs) and rheological modifiers, bis-lipid amides such as Piperazine, 1,4-bis(1-oxooctadecyl)- (commonly known as 1,4-distearoylpiperazine or N,N'-distearoylpiperazine) play a critical structural role[1]. The synthesis of this compound involves the nucleophilic acyl substitution of piperazine with a stearoyl donor, typically stearoyl chloride[2][3].
For drug development professionals, confirming the absolute conversion of precursors to the final product is non-negotiable. Unreacted piperazine can induce toxicity, while residual acyl chlorides degrade active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I rely on a self-validating spectroscopic triad—Fourier-Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 NMR (¹³C NMR)—to track the disappearance of reactive functional groups and the emergence of the stable tertiary amide linkages.
Mechanistic Workflow & Causality
The formation of 1,4-distearoylpiperazine is driven by the nucleophilic attack of the secondary amines of piperazine on the highly electrophilic carbonyl carbon of stearoyl chloride. Triethylamine (TEA) is typically employed as a proton scavenger to prevent the formation of unreactive piperazine hydrochloride salts, a standard practice in acyl chloride-mediated amidations[3].
Figure 1: Synthetic workflow for 1,4-distearoylpiperazine highlighting the mechanistic roles of the precursors.
Spectroscopic Data Comparison
To objectively evaluate the reaction's success, we must compare the spectroscopic signatures of the precursors against the isolated product. The data below synthesizes expected empirical values based on the functional group transformations[2][4][5].
FT-IR Spectroscopic Signatures
Infrared spectroscopy provides the most immediate confirmation of functional group conversion. The logic is binary: the reactive bands must disappear, and the product bands must appear.
| Functional Group / Mode | Piperazine[4] | Stearoyl Chloride[2] | 1,4-Distearoylpiperazine | Causality & Interpretation |
| N-H Stretch | ~3200 - 3300 cm⁻¹ (broad) | Absent | Absent | Confirms complete substitution of both secondary amines. |
| C=O Stretch (Acyl) | Absent | ~1800 cm⁻¹ (sharp, strong) | Absent | Confirms consumption/hydrolysis of the acyl chloride. |
| C=O Stretch (Amide) | Absent | Absent | ~1640 - 1650 cm⁻¹ | The resonance stabilization of the tertiary amide lowers the C=O bond order, shifting the stretch to a lower wavenumber compared to the acyl chloride. |
| C-H Stretch (Aliphatic) | ~2800 - 2950 cm⁻¹ (weak) | ~2850 - 2920 cm⁻¹ (strong) | ~2850 - 2920 cm⁻¹ (strong) | Dominated by the massive 34-carbon aliphatic contribution from the two stearoyl chains. |
¹H NMR Chemical Shifts (in CDCl₃)
Proton NMR provides structural connectivity. The deshielding effect of the newly formed carbonyl group on the piperazine ring protons is the primary diagnostic marker.
| Proton Environment | Piperazine | Stearoyl Chloride | 1,4-Distearoylpiperazine | Signal Splitting / Integration |
| Piperazine N-H | ~1.5 ppm | N/A | Absent | Broad singlet (disappears upon acylation). |
| Piperazine CH₂ | ~2.8 ppm | N/A | ~3.4 - 3.6 ppm | Multiplet (8H). Deshielded by the adjacent amide carbonyls. Restricted rotation around the C-N partial double bond often causes complex splitting. |
| α-CH₂ (to C=O) | N/A | ~2.88 ppm | ~2.3 ppm | Triplet (4H). Shifts upfield as the electron-withdrawing power of the amide is less than that of the acyl chloride. |
| Bulk Aliphatic CH₂ | N/A | ~1.25 ppm | ~1.25 ppm | Multiplet (~56H). Represents the hydrophobic tails. |
| Terminal CH₃ | N/A | ~0.88 ppm | ~0.88 ppm | Triplet (6H). Unaffected by the core chemistry. |
¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Environment | Piperazine | Stearoyl Chloride | 1,4-Distearoylpiperazine | Diagnostic Value |
| Carbonyl (C=O) | N/A | ~174 ppm | ~171 - 172 ppm | Confirms the transition from an acyl chloride to an amide[2]. |
| Piperazine CH₂ | ~47 ppm | N/A | ~41 ppm & ~45 ppm | Splits into two signals due to the slow interconversion of amide rotamers on the NMR timescale. |
| α-CH₂ (to C=O) | N/A | ~47 ppm | ~33 ppm | Confirms the attachment of the lipid tail to the amide core. |
Logical Relationship of Spectroscopic Validation
A self-validating protocol does not rely on a single data point. The structural integrity of 1,4-distearoylpiperazine is proven only when the triad of spectroscopic events occurs simultaneously.
Figure 2: The logical matrix of spectroscopic validation. The absence of precursor signals is just as critical as the presence of product signals.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following step-by-step methodologies outline the synthesis and subsequent spectroscopic sample preparation.
Synthesis of 1,4-bis(1-oxooctadecyl)piperazine
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Dissolution: Add Piperazine (1.0 equiv, e.g., 10 mmol) and Triethylamine (2.5 equiv, 25 mmol) to 100 mL of anhydrous Dichloromethane (DCM).
-
Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Acyl chloride reactions are highly exothermic; cooling prevents side reactions and polymerizations.
-
Acylation: Dissolve Stearoyl Chloride (2.1 equiv, 21 mmol) in 20 mL of anhydrous DCM[2]. Add this solution dropwise to the piperazine mixture over 30 minutes using an addition funnel.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 × 50 mL) to remove unreacted piperazine and TEA, saturated NaHCO₃ (1 × 50 mL) to neutralize residual acid, and brine (1 × 50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure product[1].
Spectroscopic Characterization Workflows
ATR-FTIR Analysis:
-
Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean by wiping it with isopropanol and collecting a background spectrum.
-
Place 2-5 mg of the dried, recrystallized solid directly onto the crystal.
-
Lower the pressure anvil until the clutch clicks, ensuring optimal contact between the solid and the crystal.
-
Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 scans at a resolution of 4 cm⁻¹.
NMR Sample Preparation (¹H and ¹³C):
-
Weigh approximately 10 mg (for ¹H) or 40 mg (for ¹³C) of the synthesized 1,4-distearoylpiperazine.
-
Dissolve the solid completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Note: Mild heating with a heat gun may be required to fully dissolve the highly hydrophobic bis-lipid.
-
Transfer the clear solution to a standard 5 mm NMR tube using a glass Pasteur pipette.
-
Acquire ¹H NMR spectra at 400 MHz (16 scans, 1-second relaxation delay) and ¹³C NMR spectra at 100 MHz (512+ scans, complete proton decoupling).
References
-
"Piperazine, 1,4-bis(1-oxooctadecyl)- | C40H78N2O2 | CID 550164" - PubChem, National Institutes of Health. Available at:[Link]
-
"Stearoyl chloride | C18H35ClO | CID 8212" - PubChem, National Institutes of Health. Available at:[Link]
-
"Physicochemical Properties and Release Study of Antimetabolite-Incorporated Stearoyl Chitosan" - ACS Omega. Available at:[Link]
-
"1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies" - SciSpace. Available at:[Link]
Sources
Personal protective equipment for handling Piperazine, 1,4-bis(1-oxooctadecyl)-
Advanced Handling and Safety Protocol for Piperazine, 1,4-bis(1-oxooctadecyl)-
As drug development increasingly relies on advanced lipid excipients for sustained-release matrices and Solid Lipid Nanoparticles (SLNs), understanding the precise handling requirements of these materials is critical. Piperazine, 1,4-bis(1-oxooctadecyl)- (CAS 53575-22-7), also known as N,N'-distearoylpiperazine, is a highly hydrophobic, waxy bis-amide lipid[1].
While this excipient is biologically inert and exhibits low systemic toxicity, its extreme lipophilicity and the thermal requirements of its processing present unique physical hazards. This guide provides researchers and formulation scientists with field-proven, self-validating protocols for the safe handling, processing, and disposal of this material.
Mechanistic Hazard Assessment
To establish a robust safety culture, scientists must understand the causality behind PPE requirements rather than simply following a checklist. The hazards of Piperazine, 1,4-bis(1-oxooctadecyl)- are entirely state-dependent:
-
Ambient State (Particulate Hazard): At room temperature, this chemical is a fine, waxy powder. Inhalation of fine, highly hydrophobic powders can overwhelm alveolar macrophage clearance mechanisms, leading to mechanical respiratory irritation. NIOSH guidelines emphasize the necessity of engineering controls and respiratory protection when transferring dry, fine particulate matter to prevent aerosolization and subsequent respiratory exposure[2],[3].
-
Thermal State (Contact Hazard): Processing this lipid into SLNs or hot-melt extrudates requires temperatures exceeding its melting point (typically >80°C). Molten lipids possess high specific heat capacities and adhere tenaciously to the skin upon contact. This combination rapidly transfers heat to dermal tissues, causing severe, deep thermal burns.
-
Chemical/Solubility Hazard: Due to its extreme hydrophobicity, water is entirely ineffective for decontamination. If the powder or melt contacts the skin or laboratory surfaces, specialized surfactant-based or non-polar solvent washing is required to break down the lipid film.
Personal Protective Equipment (PPE) Matrix
OSHA standard 29 CFR 1910.132 mandates that PPE selection must be directly correlated with a certified hazard assessment[4],[5]. Because the handling of Piperazine, 1,4-bis(1-oxooctadecyl)- transitions from ambient powder to high-temperature molten states, your PPE must adapt to the specific operational phase.
| Operational Phase | Eye/Face Protection | Respiratory Protection | Hand Protection | Body Protection |
| Ambient Powder Handling | ANSI Z87.1 Safety Goggles | N95/P100 Particulate Respirator | Double Nitrile Gloves (Powder-free) | Standard Laboratory Coat |
| Hot-Melt / Thermal Processing | Full-Face Shield over Safety Glasses | Not typically required (if under LEV) | Kevlar/Nomex Thermal Insulated Gloves | Heat-Resistant Apron over Lab Coat |
| Spill Cleanup (Solid) | ANSI Z87.1 Safety Goggles | N95/P100 Particulate Respirator | Heavy-duty Nitrile Gloves | Standard Laboratory Coat |
Operational Workflows
The following step-by-step methodologies ensure self-validating safety loops, meaning the successful completion of one step inherently verifies the safety of the next.
Protocol 1: Ambient Weighing and Dispersion
Objective: Prevent aerosolization and electrostatic dispersion of the hydrophobic powder.
-
Engineering Control Verification: Ensure the Local Exhaust Ventilation (LEV) or powder containment hood is operational with a face velocity of 80-100 feet per minute (fpm).
-
PPE Donning: Don double nitrile gloves, safety goggles, and an N95/P100 respirator. Causality: Double gloving allows the outer contaminated glove to be removed immediately if waxy residue accumulates, preventing cross-contamination of laboratory instruments.
-
Static Mitigation: Use anti-static weigh boats. Waxy powders generate significant static charge; pass a deionizing bar over the weigh boat prior to dispensing to prevent the powder from repelling and aerosolizing.
-
Transfer: Transfer the weighed lipid slowly into the mixing vessel. Keep the container as close to the receiving vessel as possible to minimize the drop height.
-
Decontamination: Wipe down the balance and surrounding area with a cloth dampened in a 1% Sodium Dodecyl Sulfate (SDS) solution or isopropanol. Causality: Aqueous wiping will only smear the lipid; a surfactant or mild solvent is required to solubilize the hydrophobic residue.
Protocol 2: Hot-Melt Extrusion (HME) / SLN Preparation
Objective: Prevent thermal burns and ensure uniform lipid melting without degradation.
-
Thermal Preparation: Preheat the extruder, water bath, or jacketed vessel to the target melting temperature.
-
PPE Transition: Upgrade PPE to include a full-face shield, heavy-duty thermal insulated gloves, and a heat-resistant apron.
-
Melting & Monitoring: Introduce the powder into the heated vessel. Monitor the melt continuously using an infrared thermometer or internal thermocouple. Causality: Localized overheating can cause lipid degradation, releasing volatile organic compounds (VOCs).
-
Molten Transfer: When transferring the molten lipid, utilize pre-heated transfer lines or insulated glassware. Causality: Contact with cold surfaces will cause immediate crystallization and blockage, creating pressure hazards in closed systems.
-
Cooling Protocol: Allow all extruded material, SLN emulsions, and equipment to cool to ambient room temperature before reverting to ambient PPE.
Spill Response & Disposal Plan
Spill Containment and Cleanup
-
Solid Powder Spill: Do not dry sweep. Dry sweeping aerosolizes the fine waxy powder, creating an inhalation hazard. Use a HEPA-filtered vacuum to collect the bulk powder. Wipe the remaining residue with a cloth dampened with isopropanol to break down the hydrophobic film.
-
Molten Spill: Do not attempt to wipe up molten lipid. Wiping spreads the hot material, increasing the surface area of thermal contact and permanently damaging benchtop surfaces. Isolate the area and allow the lipid to cool and solidify completely. Once solid, use a non-sparking plastic scraper to lift the waxy puck, followed by a solvent wipe.
EPA-Compliant Disposal
While Piperazine, 1,4-bis(1-oxooctadecyl)- is not inherently listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its use in pharmaceutical formulations almost always involves co-mingling with active pharmaceutical ingredients (APIs) or organic solvents[6].
-
Segregation: Collect solid waste, contaminated PPE, and cleanup materials in a designated, leak-proof, high-density polyethylene (HDPE) container.
-
Labeling: Label as "Non-Hazardous Chemical Waste - Lipid Excipient" unless co-mingled with APIs/solvents, in which case it must be labeled according to the most hazardous component to comply with EPA waste segregation guidelines[7].
-
Disposal Route: Submit to the institutional Environmental Health and Safety (EHS) department for disposal via high-temperature incineration. Incineration is the preferred method for organic lipid wastes to prevent environmental persistence.
Workflow Visualization
Workflow for handling and spill response of Piperazine, 1,4-bis(1-oxooctadecyl)-.
References
-
Occupational Safety and Health Administration (OSHA) . "1910.132 - General requirements for Personal Protective Equipment". U.S. Department of Labor. Available at: [Link]
-
National Institute for Occupational Safety and Health (NIOSH) . "Nanomaterials and Fine Powders Handling Guidelines". Centers for Disease Control and Prevention. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA) . "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions". EPA.gov. Available at: [Link]
Sources
- 1. 1,4-Distearoylpiperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 3. Nanomaterials | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. osha.gov [osha.gov]
- 5. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
